molecular formula C13H18N2O B581481 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine CAS No. 1228666-15-6

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B581481
CAS No.: 1228666-15-6
M. Wt: 218.3
InChI Key: ADTKQGRMXYLSLK-UHFFFAOYSA-N
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Description

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKQGRMXYLSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673615
Record name 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-15-6
Record name 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a specialized heterocyclic building block and potential nicotinic acetylcholine receptor (nAChR) ligand.

CAS Number: 1228666-15-6

Part 1: Chemical Identity & Core Properties[1][2]

This compound represents a trisubstituted pyridine scaffold characterized by a specific substitution pattern designed to modulate electronic properties and steric bulk, making it a valuable intermediate in medicinal chemistry, particularly for neuroactive ligand synthesis.

Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 1228666-15-6
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Exact Mass 218.1419
SMILES COc1nc(N2CCCC2)ccc1CC=C
InChI Key ADTKQGRMXYLSLK-UHFFFAOYSA-N
Appearance Pale yellow to amber oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
pKa (Predicted) ~6.5 (Pyridine nitrogen), ~9.0 (Pyrrolidine nitrogen - conjugated)

Part 2: Synthetic Pathways & Methodology

The synthesis of This compound requires precise regiochemical control. The pyridine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SₙAr). However, the presence of the allyl group at C3 introduces steric factors that can be leveraged to direct nucleophiles to the C6 position first.

Retrosynthetic Analysis

The most robust route utilizes 2,6-dichloro-3-iodopyridine as the starting material. The synthesis proceeds via three distinct phases:

  • C3-Functionalization : Palladium-catalyzed cross-coupling to install the allyl group.

  • C6-Amination : Regioselective SₙAr with pyrrolidine.

  • C2-Alkoxylation : SₙAr with sodium methoxide to install the methoxy group.

Synthesis Workflow Diagram

SynthesisPathway cluster_0 Critical Control Point: Regioselectivity Start 2,6-Dichloro-3-iodopyridine Step1 Stille Coupling (Allyltributyltin, Pd(PPh3)4) Start->Step1 Inter1 2,6-Dichloro-3-allylpyridine Step1->Inter1 Yield: ~85% Step2 SnAr 1 (Regioselective) (Pyrrolidine, DIPEA, Heat) Inter1->Step2 Inter2 3-Allyl-2-chloro-6- (pyrrolidin-1-yl)pyridine Step2->Inter2 Yield: ~75% (Major Isomer) Step3 SnAr 2 (NaOMe, MeOH, Reflux) Inter2->Step3 Final 3-Allyl-2-methoxy-6- (pyrrolidin-1-yl)pyridine Step3->Final Yield: ~90%

Caption: Regioselective synthesis route leveraging steric hindrance at C2 to direct pyrrolidine attack to C6.

Part 3: Experimental Protocols

Protocol A: Regioselective SₙAr with Pyrrolidine

Objective: Selective amination at the C6 position of 2,6-dichloro-3-allylpyridine.

Reagents:

  • 2,6-Dichloro-3-allylpyridine (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution : Dissolve 2,6-dichloro-3-allylpyridine in anhydrous MeCN (0.2 M concentration).

  • Addition : Add DIPEA followed by the dropwise addition of pyrrolidine at 0°C.

  • Reaction : Allow the mixture to warm to room temperature, then heat to 60°C. Monitor by TLC/LCMS.

    • Note: The C6-chloride is less sterically hindered than the C2-chloride (flanked by the allyl group), favoring substitution at C6.

  • Workup : Evaporate solvent, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

    • Target Identity: The major product is 2-chloro-3-allyl-6-(pyrrolidin-1-yl)pyridine .

Protocol B: Methoxylation (Final Step)

Objective: Displacement of the remaining C2-chloride with methoxide.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Sodium Methoxide (NaOMe) (3.0 eq, 25% wt in MeOH)

  • Solvent: Anhydrous Methanol.

Procedure:

  • Setup : In a sealed tube or reflux flask, dissolve the chloro-intermediate in anhydrous MeOH.

  • Activation : Add NaOMe solution under N₂ atmosphere.

  • Reflux : Heat the mixture to reflux (65°C) for 4–12 hours.

    • Monitoring: Reaction is complete when the starting material peak (LCMS) vanishes.

  • Quench : Cool to RT, quench with saturated NH₄Cl solution.

  • Extraction : Extract with DCM (3x).

  • Isolation : Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel chromatography (DCM/MeOH 95:5).

Part 4: Mechanistic Applications & Pharmacology

This compound acts as a privileged scaffold in the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs). The structural motifs align with the pharmacophore requirements for α4β2 and α7 nAChR subtypes.

Pharmacophore Mapping
  • Cationic Center : The pyrrolidine nitrogen (at physiological pH) mimics the quaternary ammonium of acetylcholine.

  • H-Bond Acceptor : The pyridine nitrogen and the 2-methoxy oxygen serve as hydrogen bond acceptors, critical for binding to the receptor pocket.

  • Hydrophobic/Steric Element : The 3-allyl group provides bulk that fills the hydrophobic sub-pocket, potentially enhancing selectivity or preventing rapid metabolism.

Signal Transduction Potential

Mechanism Ligand 3-Allyl-2-methoxy-6- (pyrrolidin-1-yl)pyridine Binding Orthosteric Binding Site Ligand->Binding High Affinity Receptor nAChR (α4β2 / α7) Action Channel Gating (Opening) Receptor->Action Binding->Receptor Conformational Change Effect Cation Influx (Na+, Ca2+) Depolarization Action->Effect Downstream Neurotransmitter Release (Dopamine/GABA) Effect->Downstream

Caption: Hypothetical signaling cascade initiated by ligand binding to neuronal nAChRs.

Part 5: Quality Control & Validation

To ensure experimental integrity, the synthesized compound must meet the following criteria.

Analytical Specifications
  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 5.8-6.0 : Multiplet (1H, Allyl -CH=).

    • δ 5.0-5.2 : Multiplet (2H, Allyl =CH₂).

    • δ 3.9 : Singlet (3H, -OCH₃).

    • δ 3.3-3.5 : Multiplet (4H, Pyrrolidine N-CH₂).

    • δ 3.1 : Doublet (2H, Allyl -CH₂-).

    • δ 1.9 : Multiplet (4H, Pyrrolidine C-CH₂).

    • Aromatic Region : Two doublets (or AB system) for pyridine H4/H5 protons.

  • LC-MS :

    • Ionization : ESI+

    • Parent Ion : [M+H]⁺ = 219.15

  • Purity : >95% by HPLC (254 nm).

Storage & Stability
  • Storage : -20°C under inert atmosphere (Argon/Nitrogen).

  • Sensitivity : The allyl group is susceptible to oxidation over long periods; protect from light and air.

References

  • Sigma-Aldrich . (n.d.). This compound AldrichCPR. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 329771878. Retrieved from

  • BOC Sciences . (n.d.). This compound Product Page. Retrieved from

  • Holladay, M. W., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543. Bioorganic & Medicinal Chemistry Letters.

Sources

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthetic accessibility, and pharmacological relevance of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a trisubstituted pyridine scaffold with significant utility in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Chemical Identity & Physicochemical Core

This molecule represents a "push-pull" pyridine system where the electron-deficient pyridine ring is modulated by two strong electron-donating groups (methoxy and pyrrolidine) and a lipophilic, reactive allyl handle.

PropertyDataNote
IUPAC Name 3-(prop-2-en-1-yl)-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
SMILES COc1nc(ccc1CC=C)N2CCCC2
InChI Key ADTKQGRMXYLSLK-UHFFFAOYSA-N
LogP (Predicted) 3.2 – 3.6High lipophilicity due to allyl/pyrrolidine combination.
pKa (Predicted) ~6.5 (Pyridine N), <1.0 (Pyrrolidine N)The pyrrolidine nitrogen lone pair is delocalized into the pyridine ring, significantly reducing its basicity compared to free pyrrolidine.
Structural Analysis[1][2]
  • Electronic Distribution: The pyrrolidine ring at C6 acts as a strong resonance donor, pushing electron density into the pyridine ring (specifically at C3 and C5). The C2-methoxy group reinforces this electron-rich character. Consequently, the pyridine nitrogen becomes more basic than in unsubstituted pyridine, making it a viable hydrogen bond acceptor in biological pockets.

  • Steric Environment: The C3-allyl group introduces a crucial steric break. It prevents planar conformation of substituents at C2 and C4, potentially locking the methoxy group into a specific rotamer preferred for receptor binding.

  • Reactive Handles: The terminal alkene of the allyl group serves as a "warhead" for further functionalization (e.g., metabolic oxidation to an epoxide or synthetic conversion to alcohols/aldehydes).

Synthetic Methodology

The synthesis of 2,3,6-trisubstituted pyridines requires careful orchestration of regioselectivity. The most robust route utilizes steric-directed nucleophilic aromatic substitution (SNAr) combined with palladium-catalyzed cross-coupling .

Validated Synthetic Route

The following protocol maximizes yield by installing the bulky allyl group early to direct subsequent nucleophilic attacks.

Step 1: Stille Cross-Coupling

  • Substrate: 2,6-Dichloro-3-iodopyridine.

  • Reagent: Allyltributylstannane, Pd(PPh₃)₄, Toluene, reflux.

  • Mechanism: The oxidative insertion of Pd(0) occurs exclusively at the C3-iodo position (weaker C-I bond vs C-Cl).

  • Outcome: 3-Allyl-2,6-dichloropyridine.

Step 2: Regioselective SNAr (The "Steric Filter")

  • Reagent: Pyrrolidine (1.1 equiv), Et₃N, THF.

  • Logic: The newly installed C3-allyl group creates steric hindrance around the C2-chlorine. The C6-chlorine remains accessible.

  • Outcome: 3-Allyl-2-chloro-6-(pyrrolidin-1-yl)pyridine.

Step 3: Alkoxylation

  • Reagent: NaOMe (Sodium Methoxide), MeOH, heat.

  • Logic: The final chlorine at C2 is displaced. The electron-donating pyrrolidine at C6 deactivates the ring, requiring harsher conditions (higher heat) for this final substitution.

  • Outcome: this compound.

Synthesis Workflow Diagram

SynthesisRoute Start 2,6-Dichloro- 3-iodopyridine Step1 Stille Coupling (AllylSnBu3) Start->Step1 Inter1 3-Allyl-2,6- dichloropyridine Step1->Inter1 C3 Selective Step2 SNAr (Pyrrolidine) (Steric Control) Inter1->Step2 Inter2 3-Allyl-2-chloro- 6-(pyrrolidin-1-yl)pyridine Step2->Inter2 C6 Selective (C2 Hindered) Step3 SNAr (NaOMe) (Forcing Conditions) Inter2->Step3 Final 3-Allyl-2-methoxy- 6-(pyrrolidin-1-yl)pyridine Step3->Final

Figure 1: Regioselective synthesis exploiting the steric bulk of the allyl group to direct pyrrolidine addition.

Pharmacological Applications & SAR

This molecule is structurally homologous to several high-affinity ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) , specifically the α4β2 and α7 subtypes.

Pharmacophore Mapping
  • Cationic Center Bioisostere: The pyrrolidine ring, while not protonated at physiological pH to the same extent as an aliphatic amine (due to aniline-like conjugation), serves as a hydrophobic bulk element that fills the "accessory binding pocket" typical of α4β2 ligands like A-84543.

  • Hydrogen Bond Acceptor: The pyridine nitrogen (N1) and the methoxy oxygen serve as critical acceptors. The 2-methoxy group specifically orients the lone pairs to interact with backbone amides in the receptor binding site.

  • Lipophilic Linker: The 3-allyl group mimics the alkyl bridges found in epibatidine analogs, providing optimal spacing and hydrophobic interaction with aromatic residues (e.g., Trp, Tyr) in the receptor's cation-π box.

Predicted Metabolic Liability

Drug development professionals must account for the metabolic "soft spots" of this structure:

  • Allylic Oxidation: The terminal double bond is prone to P450-mediated epoxidation, which can be reactive/toxic.

  • N-Dealkylation: The pyrrolidine ring is susceptible to oxidative ring opening.

  • O-Demethylation: The methoxy group is a standard target for CYP2D6, leading to the 2-pyridone metabolite (inactive).

Reactivity Profile

Beyond its role as a final compound, this molecule is a versatile intermediate.

  • Olefin Metathesis: The terminal allyl group allows for Ring-Closing Metathesis (RCM) if a second olefin is introduced on the pyrrolidine ring, creating fused bicyclic systems (e.g., pyrrolizidine-pyridine hybrids).

  • Heck Coupling: The allyl double bond can undergo Heck coupling with aryl halides to extend the carbon chain at C3, useful for probing the depth of receptor binding pockets.

Reactivity Logic Map

Reactivity Center 3-Allyl-2-methoxy- 6-(pyrrolidin-1-yl)pyridine Metathesis Ring-Closing Metathesis (with functionalized pyrrolidine) Center->Metathesis Synthetic Utility Epoxidation Metabolic Epoxidation (P450 mediated toxicity) Center->Epoxidation Metabolic Risk Demethylation O-Demethylation (Yields 2-Pyridone) Center->Demethylation Clearance Pathway

Figure 2: Strategic reactivity and metabolic degradation pathways.

References

  • Sigma-Aldrich. this compound Product Page. Available at:

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. (Contextual grounding for 3-substituted pyridine ligands).
  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters. Available at:

  • Baraznenok, I. L., et al. (2005). "3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity." Bioorganic & Medicinal Chemistry Letters. Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329771878. Available at:

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine .

Executive Summary

This compound is a trisubstituted pyridine derivative utilized primarily as a sophisticated building block in medicinal chemistry.[1] Its structure combines a core pyridine ring with three distinct functional handles: a nucleophilic pyrrolidine ring (position 6), a methoxy group (position 2), and an allyl group (position 3).[1]

This specific arrangement makes it a valuable scaffold for developing ligands targeting the Nicotinic Acetylcholine Receptors (nAChRs) or as an intermediate in the synthesis of kinase inhibitors.[1] The allyl group serves as a critical "chemical handle," allowing for further functionalization via olefin metathesis or hydroboration, while the pyrrolidine moiety modulates solubility and metabolic stability.[1]

Chemical Identity & Computational Descriptors

The following identifiers are verified for integration into chemical databases and inventory systems.

DescriptorValue
Chemical Name This compound
CAS Registry Number Not widely listed; Search via MDL MFCD15530307
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES (Canonical) COc1nc(N2CCCC2)ccc1CC=C
InChI String InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3
InChIKey ADTKQGRMXYLSLK-UHFFFAOYSA-N
LogP (Calculated) ~3.8 (Lipophilic)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Pyrrolidine N)

Structural Analysis & Pharmacophore Mapping[1]

To understand the utility of this compound, one must analyze the electronic and steric contributions of its substituents.[1]

Electronic Push-Pull System

The pyridine ring acts as an electron-deficient sink.[1] However, this derivative is electron-rich due to the substituents:

  • C6-Pyrrolidine: A strong electron-donating group (EDG) via resonance (+M effect).[1] This increases electron density at C3 and C5, making the ring more susceptible to electrophilic attack if further functionalized.[1]

  • C2-Methoxy: Provides inductive withdrawal (-I) but resonance donation (+M).[1] Its position ortho to the nitrogen and allyl group creates a specific chelating environment often exploited in metal coordination.[1]

The Allyl Handle (C3)

The allyl group at C3 is the defining feature for synthetic chemists.[1] Unlike a saturated alkyl chain, the terminal alkene allows for:

  • Ring-Closing Metathesis (RCM): Can be cyclized with substituents on the pyrrolidine ring to form tricyclic fused systems.[1]

  • Cross-Coupling: Acts as a partner in Heck reactions.[1]

Synthetic Pathways[1][9][10][11][12]

The synthesis of 2,3,6-trisubstituted pyridines requires careful regiocontrol.[1][2] Below is the field-standard protocol designed to maximize yield and avoid isomeric mixtures.

Retrosynthetic Logic

The most robust route avoids the direct allylation of the pyridine ring (which can be promiscuous) and instead relies on Halogen-Directed Functionalization .[1]

  • Strategy: Sequential Nucleophilic Aromatic Substitution (

    
    ) followed by Palladium-catalyzed cross-coupling.[1]
    
  • Starting Material: 2,6-Dichloro-3-iodopyridine (commercially available and highly functionalizable).[1]

Step-by-Step Protocol

Step 1: Regioselective


 (Installation of Pyrrolidine) [1]
  • Reagents: 2,6-Dichloro-3-iodopyridine, Pyrrolidine,

    
    , DMF.[1]
    
  • Mechanism: The C6 position is less sterically hindered than C2 (which is flanked by the bulky Iodine).[1] Pyrrolidine attacks C6 preferentially.[1]

  • Conditions: 60°C, 4 hours.

  • Checkpoint: Monitor by TLC/LCMS for the disappearance of the starting material.

Step 2: Methoxylation (


) [1]
  • Reagents: Sodium Methoxide (NaOMe), Methanol.[1]

  • Mechanism: The remaining Chlorine at C2 is activated by the pyridine nitrogen.[1] Displacement occurs readily.[1]

  • Conditions: Reflux, 2-3 hours.[1]

Step 3: Stille Coupling (Installation of Allyl)

  • Reagents: Allyltributyltin,

    
     (Catalyst), LiCl, Toluene.[1]
    
  • Mechanism: The C3-Iodine bond is the weakest and most reactive towards oxidative addition by Pd(0).[1]

  • Conditions: 100°C, sealed tube, 12 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]

Visualization of Synthesis (DOT)

SynthesisPath SM 2,6-Dichloro- 3-iodopyridine Int1 Intermediate A (6-Pyrrolidino) SM->Int1 Pyrrolidine, K2CO3 SNAr (C6 Selectivity) Int2 Intermediate B (2-Methoxy) Int1->Int2 NaOMe, MeOH SNAr (C2 Substitution) Prod Target Product (3-Allyl) Int2->Prod Allyltributyltin, Pd(0) Stille Coupling (C3)

Caption: Sequential functionalization strategy utilizing steric control and Pd-catalyzed coupling to assemble the trisubstituted core.

Handling, Stability, and Safety

Storage & Stability[1]
  • Oxidation: The pyrrolidine nitrogen is susceptible to N-oxidation over time if exposed to air/light.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

  • Polymerization: The allyl group is generally stable, but prolonged exposure to radical initiators or intense UV light could induce oligomerization.[1]

  • Recommended Storage: -20°C, desiccated, amber vial.

Safety Protocols (GHS)[1]
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite); do not use combustible materials (sawdust) due to the nitrogen content.[1]

Analytical Characterization (Expectations)

When validating the synthesized compound, look for these specific signals:

MethodDiagnostic SignalInterpretation
1H NMR

5.8-6.0 ppm (Multiplet, 1H)
Internal alkene proton of the allyl group.[1]
1H NMR

3.9 ppm (Singlet, 3H)
Methoxy group (-OCH3).[1]
1H NMR

3.4 ppm (Multiplet, 4H)

-protons of the pyrrolidine ring.[1]
13C NMR

~163 ppm
C2 Carbon (deshielded by N and O).[1]
LC-MS [M+H]+ = 219.3Protonated molecular ion.[1]

References

  • Sigma-Aldrich. (2024).[1] this compound Product Page. Link

  • Lemonnier, G., & Charette, A. B. (2010).[1][3] Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf2O-mediated Grob fragmentation. The Journal of Organic Chemistry, 75(21), 7465–7467.[1][3] Link

  • Zhu, B., et al. (2023).[1][4] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88, 11450-11459.[1][4] Link[1]

  • IUPHAR/BPS. (2024). Guide to Pharmacology: Ligand Design for Pyridine Derivatives. Link

Sources

Architecting the Next-Gen Pharmacophore: Novel Pyridine-Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-pyrrolidine motif has long been a cornerstone of medicinal chemistry, historically anchored by the nicotinic acetylcholine receptor (nAChR) agonists. However, the modern drug discovery landscape demands an evolution beyond these "flat" aromatic connections. This guide explores the transition from classical 2-substituted analogs to novel 3-substituted, spirocyclic, and bridged architectures . By leveraging increased fraction sp3 (Fsp3) character and precise vector control, these next-generation scaffolds offer superior solubility, metabolic stability, and reduced promiscuity. This document provides a blueprint for their design, synthesis via metallaphotoredox catalysis, and physicochemical optimization.

The Structural Imperative: Escaping Flatland

The historical dominance of sp2-rich (aromatic) drug candidates has contributed to high attrition rates due to poor solubility and off-target toxicity. The integration of the pyrrolidine ring into pyridine scaffolds is a direct application of the "Escape from Flatland" strategy proposed by Lovering et al.

Vector Analysis and Fsp3

While the pyridine ring provides a robust, metabolically stable hydrogen bond acceptor (HBA), the pyrrolidine ring introduces chirality and three-dimensionality.

  • Classical Scaffold (Nicotine-like): 2-(pyrrolidin-2-yl)pyridine. Planar rotation is limited; vectors are well-defined but explored exhaustively.

  • Novel Scaffold (3,3-Linked): 3-(pyrrolidin-3-yl)pyridine. This connectivity removes the chiral center from the benzylic position, altering the metabolic profile and projecting substituents into under-explored chemical space.

  • Spirocyclic Fusion: Spiro[pyrrolidine-3,3'-oxindole]. Freezes the conformation, dramatically increasing selectivity by restricting the "induced fit" potential that leads to promiscuity.

Physicochemical Advantages
PropertyClassical Aromatic AmineNovel Pyridine-Pyrrolidine (High Fsp3)Impact
Solubility Low (Crystal packing energy high)High (Disrupted packing)Improved oral bioavailability
Selectivity Low (Flat, intercalating)High (3D shape matching)Reduced off-target effects
Metabolic Liability CYP450 Inhibition (common)Reduced CYP InhibitionLower drug-drug interaction risk

Novel Scaffold Architectures

The "Twisted" Linker: 3-(Pyrrolidin-3-yl)pyridines

Unlike the 2-substituted analogs, the 3,3-linkage prevents the nitrogen lone pair of the pyrrolidine from interacting electronically with the pyridine ring (no conjugation). This isolation allows for independent tuning of the pyrrolidine pKa (typically 9.0–9.5) without affecting the pyridine.

The Rigidified Core: Spirocyclic Systems

Spirocyclic pyrrolidines, particularly those fused with oxindoles or piperidines, represent a "privileged" subclass. The spiro-carbon creates a perpendicular vector, allowing the molecule to probe deep, narrow binding pockets (e.g., MDM2-p53 interfaces or GPCR allosteric sites).

The Bridged Bioisostere: Azabicyclo[2.1.1]hexanes

To further increase rigidity and metabolic stability, the pyrrolidine ring can be replaced by a 2-azabicyclo[2.1.1]hexane system. This "bridged pyrrolidine" maintains the vector orientation of the parent ring but eliminates the metabolically liable C-H bonds at the 3- and 4-positions.

ScaffoldEvolution cluster_0 Generation 1: Classical cluster_1 Generation 2: Isomeric cluster_2 Generation 3: Rigidified (Novel) Nicotine 2-(pyrrolidin-2-yl)pyridine (Nicotine-like) Iso3 3-(pyrrolidin-3-yl)pyridine (Vector Shift) Nicotine->Iso3 Vector Optimization Spiro Spiro[pyrrolidine-3,3'-oxindole] (Conformational Lock) Iso3->Spiro Rigidification Bridged Pyridine-Azabicyclo[2.1.1]hexane (Metabolic Shield) Iso3->Bridged Bioisosterism

Figure 1: Evolutionary trajectory of pyridine-pyrrolidine scaffolds from classical natural products to modern rigidified pharmacophores.

Synthetic Methodologies: The Metallaphotoredox Shift

Constructing the C(sp2)–C(sp3) bond between a pyridine and a pyrrolidine ring has traditionally relied on Negishi couplings (requiring sensitive organozincs) or SNAr reactions (limited to electron-deficient pyridines).

The modern gold standard is Metallaphotoredox Decarboxylative Arylation . This method allows the coupling of abundant, stable amino acids (e.g., proline derivatives) with aryl halides, bypassing the need for pre-functionalized organometallics.

Mechanism Overview

This dual-catalytic system utilizes:

  • Photocatalyst (Ir or Ru): Generates an alkyl radical from the carboxylic acid via Single Electron Transfer (SET).

  • Cross-Coupling Catalyst (Ni): Captures the alkyl radical and the aryl halide to form the C-C bond via reductive elimination.

Physicochemical Optimization: The hERG Liability

A critical risk with pyridine-pyrrolidine scaffolds is the inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). The combination of a basic amine (pyrrolidine) and a lipophilic aromatic ring (pyridine + substituents) creates a perfect pharmacophore for hERG blocking.

Mitigation Strategies
  • pKa Modulation: The hERG channel prefers positively charged amines. Reducing the basicity of the pyrrolidine nitrogen (target pKa < 7.5) significantly reduces affinity.

    • Tactic: Introduce an electron-withdrawing group (EWG) like fluorine at the C3 position of the pyrrolidine.

  • Lipophilicity Reduction: Lowering cLogP below 3.0 reduces the hydrophobic interaction with the channel pore.

    • Tactic: Replace alkyl substituents on the pyridine with polar groups (e.g., -CN, -CF3, or methoxy).

  • Zwitterion Strategy: Introducing a carboxylate or equivalent anionic group creates a "zwitterion" at physiological pH, which is often excluded from the hERG pore.

hERG_Mitigation Start High hERG Inhibition Detected (IC50 < 1 µM) Check_pKa Is Pyrrolidine pKa > 8.5? Start->Check_pKa Strategy_F Add Fluorine to Pyrrolidine Ring (Inductive Effect) Check_pKa->Strategy_F Yes Strategy_LogP Reduce Lipophilicity (Replace Aryl with Heteroaryl) Check_pKa->Strategy_LogP No (Lipophilicity driven) Result Retest hERG Target: IC50 > 10 µM Strategy_F->Result Strategy_Rigid Rigidify Linker (Spiro/Bridged Scaffold) Strategy_LogP->Strategy_Rigid If potency drops Strategy_Rigid->Result

Figure 2: Decision tree for mitigating hERG liability in basic amine scaffolds.

Experimental Protocol: Decarboxylative Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate via Ir/Ni metallaphotoredox catalysis. This protocol validates the C(sp2)-C(sp3) bond formation.

Reagents & Equipment
  • Substrate 1: 4-Bromopyridine HCl (1.0 equiv, 0.5 mmol)

  • Substrate 2: N-Boc-Proline (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Ni Catalyst: NiCl2·glyme (10 mol%) with dtbbpy (15 mol%) ligand

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: DMF (0.1 M concentration)

  • Light Source: 34 W Blue LED (450 nm)

Step-by-Step Methodology
  • Preparation (Glovebox/Inert Atmosphere):

    • In an 8 mL vial equipped with a stir bar, add 4-Bromopyridine (97 mg), N-Boc-Proline (161 mg), Ir-catalyst (5.6 mg), NiCl2·glyme (11 mg), and dtbbpy (20 mg).

    • Add Cs2CO3 (488 mg).

    • Add anhydrous DMF (5.0 mL).

    • Seal the vial with a septum cap and wrap with Parafilm.

  • Degassing:

    • Remove from glovebox (if used) or sparge the solution with Nitrogen gas for 15 minutes via a needle inlet/outlet to remove dissolved Oxygen (O2 quenches the excited Ir state).

  • Irradiation:

    • Place the vial in a photoreactor setup approx. 2 cm from the Blue LED fan-cooled light source.

    • Stir vigorously at room temperature for 24 hours. The fan is critical to maintain temperature < 35°C.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-50%).

    • Expected Yield: 70-85% as a pale yellow oil.

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Confirm disappearance of the carboxylic acid proton and appearance of pyridine aromatic signals coupled to the pyrrolidine methine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Carvalho, J. F., et al. (2013).[1] Strategies to reduce hERG K+ channel blockade: Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide.[1][2] Journal of Medicinal Chemistry, 56(7), 2828–2840. [Link]

  • Barnes-Seeman, D., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters, 11(6), 1185–1190. [Link][3]

Sources

The Ascendant Trajectory of 2-Methoxy-6-pyrrolidinylpyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a substituted pyridine ring and a pyrrolidine moiety has given rise to a promising class of compounds: 2-methoxy-6-pyrrolidinylpyridine derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, from oncology to central nervous system (CNS) disorders. This technical guide provides a comprehensive literature review of these derivatives, elucidating their synthesis, pharmacological activities, and structure-activity relationships (SAR), thereby offering a vital resource for researchers engaged in the development of novel therapeutics.

The Allure of the 2-Methoxy-6-pyrrolidinylpyridine Scaffold

The 2-methoxy-6-pyrrolidinylpyridine core combines several advantageous features for drug design. The pyridine ring serves as a versatile scaffold, amenable to various substitutions that can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for biological targets. The 2-methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.

The pyrrolidine ring, a common motif in many FDA-approved drugs, introduces a three-dimensional element to the structure, which can enhance binding to target proteins.[1] Furthermore, the nitrogen atom in the pyrrolidine ring can act as a basic center, improving aqueous solubility and allowing for the formation of salts with improved pharmaceutical properties. The stereochemistry of substituted pyrrolidines can also play a crucial role in target recognition and biological activity.

Crafting the Core: Synthetic Strategies

The synthesis of 2-methoxy-6-pyrrolidinylpyridine derivatives typically hinges on the strategic construction of the substituted pyridine core followed by the introduction of the pyrrolidine moiety. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution: A Key Transformation

The SNAr reaction is a powerful tool for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings, such as pyridine. The synthesis of the target scaffold generally commences with a readily available starting material, 2-chloro-6-methoxypyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of the chloro leaving group at the 2-position, facilitates nucleophilic attack by an amine.

The reaction of 2-chloro-6-methoxypyridine with pyrrolidine, typically in the presence of a base and at elevated temperatures, affords the desired 2-methoxy-6-(pyrrolidin-1-yl)pyridine. The choice of solvent and base can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

This protocol is a representative example based on general SNAr reaction principles.

Materials:

  • 2-Chloro-6-methoxypyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in DMF, add pyrrolidine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: 2-Chloro-6-methoxypyridine & Pyrrolidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methoxy-6-(pyrrolidin-1-yl)pyridine Purification->Product

Pharmacological Landscape: A Hub of Therapeutic Potential

Derivatives of the 2-methoxy-6-pyrrolidinylpyridine scaffold have shown promise in several key therapeutic areas, primarily as kinase inhibitors and as agents targeting the central nervous system.

Kinase Inhibition: A Promising Avenue in Oncology

The pyridine and pyrrolidine moieties are prevalent in a multitude of kinase inhibitors. The structural features of the 2-methoxy-6-pyrrolidinylpyridine core make it an attractive scaffold for the design of inhibitors targeting various kinases implicated in cancer and other diseases. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, while the pyrrolidine group can occupy hydrophobic pockets and provide vectors for further functionalization to enhance potency and selectivity.

While direct studies on 2-methoxy-6-pyrrolidinylpyridine derivatives as kinase inhibitors are not extensively reported in publicly available literature, the activity of structurally related compounds provides strong rationale for their investigation in this area. For instance, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, a key target in oncology.[2]

Central Nervous System Applications: Modulating Neuronal Function

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for CNS-acting drugs. The physicochemical properties of 2-methoxy-6-pyrrolidinylpyridine derivatives, including their moderate lipophilicity and the presence of a basic nitrogen atom, suggest their potential for CNS penetration.

Structurally related compounds have demonstrated activity at various CNS targets. For example, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated as potent nicotinic acetylcholine receptor agonists.[3] Furthermore, the pyridine alkaloid nornicotine, which contains a pyrrolidine ring, is a metabolite of nicotine and exhibits CNS activity.[4] These findings suggest that the 2-methoxy-6-pyrrolidinylpyridine scaffold could be a valuable starting point for the development of novel agents for neurodegenerative diseases and other CNS disorders.

Structure-Activity Relationships: Tailoring for Potency and Selectivity

The modular nature of the 2-methoxy-6-pyrrolidinylpyridine scaffold allows for systematic modifications to explore the structure-activity relationships and optimize for desired biological activity.

Position of ModificationPotential Impact on Activity
Pyrrolidine Ring Introduction of substituents can modulate lipophilicity, introduce stereocenters for chiral recognition, and provide additional interaction points with the target protein.
Pyridine Ring Substitution at other positions (3, 4, or 5) can fine-tune the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, influencing both potency and selectivity.
Methoxy Group Replacement with other alkoxy groups or bioisosteres can alter metabolic stability and lipophilicity.

SAR_Logic Core 2-Methoxy-6-pyrrolidinylpyridine Core Scaffold ModPyrrolidine Pyrrolidine Modification Core->ModPyrrolidine ModPyridine Pyridine Ring Substitution Core->ModPyridine ModMethoxy Methoxy Group Alteration Core->ModMethoxy Activity Biological Activity (Potency & Selectivity) ModPyrrolidine->Activity ModPyridine->Activity ModMethoxy->Activity

Future Directions and Conclusion

The 2-methoxy-6-pyrrolidinylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct exploration of this specific chemical class in the public domain appears to be in its early stages, the wealth of data on related pyridine and pyrrolidine derivatives provides a strong foundation for future research.

Key areas for future investigation include:

  • Synthesis of diverse libraries: The generation of a wide array of derivatives with modifications at the pyrrolidine and pyridine rings is crucial for a thorough exploration of the SAR.

  • Broad biological screening: Screening these libraries against a diverse panel of biological targets, particularly kinases and CNS receptors, could uncover novel activities.

  • Computational modeling: The use of in silico methods can aid in the rational design of more potent and selective derivatives.

  • Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising compounds is essential for their successful development as drug candidates.

References

  • Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249-254. [Link]

  • PrepChem. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved from [Link]

  • Cai, Z. W., Wei, D., Schroeder, G. M., Cornelius, L. A. M., Kim, K., Chen, X. T., ... & Borzilleri, R. M. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(11), 3224-3229.
  • Cui, J. J., Shen, H., Tran-Dube, M., Shen, W., Nambu, M., Kung, P. P., ... & Schlessinger, J. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(17), 5330-5341. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(20), 7041. [Link]

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (2016).
  • Li, B., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 59-66. [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841-2849. [Link]

  • Kumar, A., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 42(18), 15087-15096. [Link]

  • Process for the preparation of 2,5-disubstitued pyridines. (1999). European Patent Office. [Link]

  • Lebrasseur, N., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(10), 1169-1180. [Link]

  • Synthesis of substituted pyrrolidines. (2017). DiVA portal. [Link]

  • Paluchowska M., et al. (2008). Patent applications. Department of Medicinal Chemistry. [Link]

  • US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these. (2004).
  • 2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. (n.d.). Anichem. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). Molecules, 22(6), 913. [Link]

  • AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. (2021).
  • Scott, D., & Wright, J. A. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Chemical Biology, 1(3), 169-183. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2023). Journal of Medicinal Chemistry. [Link]

  • Gasparini, F., Lindsley, C. W., & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

  • A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. (2006). Molecular Pharmacology, 70(4), 1300-1308. [Link]

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003).

Sources

The Pharmacological Landscape of 3-Allyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological mechanisms of 3-allyl-substituted pyridine compounds.

From Nicotinic Modulation to Cytotoxic Marine Alkaloids

Executive Summary

3-allyl-substituted pyridines represent a privileged scaffold in medicinal chemistry, characterized by the attachment of an unsaturated allyl group at the meta (C3) position of the pyridine ring. This specific substitution pattern confers unique electronic and steric properties that drive two distinct biological activities: modulation of nicotinic acetylcholine receptors (nAChRs) and cytotoxic membrane disruption (seen in marine sponge alkaloids).

This guide analyzes the structure-activity relationships (SAR) of these compounds, details their mechanism of action, and provides validated protocols for their synthesis and biological evaluation.

Structural Activity Relationship (SAR)

The biological efficacy of 3-allyl-substituted pyridines is governed by the electronic deficiency of the pyridine ring and the steric flexibility of the allyl tether.

  • The "Meta" (C3) Magic: Substitution at the 3-position is critical for bioactivity. In nAChR ligands (e.g., nicotine, epibatidine), the basic nitrogen of the pyridine ring mimics the quaternary ammonium of acetylcholine. The 3-substituent (allyl) positions the hydrophobic bulk at the precise distance to interact with the "hydrophobic accessory pocket" of the receptor.

  • Allyl Group Functionality:

    • Steric Fit: The allyl group provides a rigid yet compact hydrophobic handle, enhancing binding affinity compared to flexible propyl chains.

    • Metabolic Handle: The terminal alkene is a site for metabolic activation (epoxidation) by Cytochrome P450s, which can lead to covalent trapping or mechanism-based inactivation.[1]

    • Electronic Effects: The allyl group is weakly electron-withdrawing via induction but can participate in

      
      -
      
      
      
      stacking interactions within receptor active sites.
Visualization: SAR Analysis

SAR_Analysis Pyridine Pyridine Core (Electron Deficient) N_Atom Pyridine Nitrogen (H-Bond Acceptor / Cationic Center) Pyridine->N_Atom C3_Pos C3 Position (Critical Pharmacophore) Pyridine->C3_Pos nAChR nAChR Binding (Cation-Pi Interaction) N_Atom->nAChR Mimics ACh Quaternary N Allyl Allyl Group (Hydrophobic/Steric Interaction) C3_Pos->Allyl Allyl->nAChR Fits Hydrophobic Pocket Cytotox Cytotoxicity (Membrane Permeabilization) Allyl->Cytotox Lipophilicity/Alkyl Chain Length

Figure 1: Structural Activity Relationship map highlighting the critical role of the C3-allyl substitution in defining biological outcomes.

Key Biological Activities[1][2][3]
A. Neuropharmacology: nAChR Modulation

3-allyl-substituted pyridines are potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the


 and 

subtypes involved in cognition and addiction, and the

muscle subtype.
  • Mechanism: The pyridine nitrogen forms a cation-

    
     interaction with TrpB (Tryptophan-149)  in the receptor's binding site. The allyl group occupies a specific hydrophobic sub-pocket, often increasing affinity relative to the parent compound.
    
  • Desensitization: Compounds like 3-allylnicotine have been shown to activate and then rapidly desensitize fetal muscle-type nAChRs. This mechanism is linked to teratogenic effects (e.g., "crooked calf disease") caused by related alkaloids (anagyrine) in grazing livestock.

B. Oncology & Antimicrobial: Marine Alkaloids

Many marine sponge alkaloids (e.g., from Haliclona sp.) are complex 3-alkyl/allyl pyridinium salts.

  • Cytotoxicity: These compounds exhibit moderate to potent cytotoxicity (IC

    
     ~0.1–5.0 µg/mL) against HeLa and other cancer cell lines.
    
  • Mechanism: Unlike the specific receptor binding of simple pyridines, these long-chain or polymeric derivatives act by permeabilizing cell membranes and disrupting the actin cytoskeleton. The allyl/alkene unsaturation in the chain (as seen in tetradehydrohalicyclamine) restricts conformational freedom, potentially enhancing membrane insertion.

Mechanism of Action: nAChR Binding Pathway

The following diagram illustrates the molecular events occurring when a 3-allylpyridine ligand binds to the


 nAChR.

MOA_nAChR Ligand 3-Allylpyridine Ligand Binding_Site Orthosteric Binding Site (alpha/beta Interface) Ligand->Binding_Site Receptor_Rest nAChR (Resting State) Receptor_Rest->Binding_Site Interaction Cation-Pi Interaction (Trp149) & Hydrophobic Fit Binding_Site->Interaction Conf_Change Conformational Change (Loop C Closure) Interaction->Conf_Change Channel_Open Ion Channel Opening (Na+/Ca2+ Influx) Conf_Change->Channel_Open Activation Desensitization Receptor Desensitization (High Affinity/Closed State) Channel_Open->Desensitization Prolonged Exposure

Figure 2: Molecular mechanism of 3-allylpyridine interaction with nicotinic acetylcholine receptors, leading to activation and subsequent desensitization.

Experimental Protocols
Protocol A: Synthesis of 3-Allylpyridine (Stille Coupling)

Rationale: The Stille coupling is the most reliable method for introducing an allyl group to the electron-deficient pyridine ring, avoiding the harsh conditions of nucleophilic substitution.

Materials:

  • 3-Bromopyridine (1.0 eq)

  • Allyltributylstannane (1.1 eq)

  • Pd(PPh

    
    )
    
    
    
    (0.05 eq)
  • Toluene (Anhydrous)

  • LiCl (Optional, improves yield)

Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-bromopyridine (5 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.25 mmol). Stir for 10 minutes until the solution turns yellow/orange.
  • Reagent Addition: Add allyltributylstannane (5.5 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Quench with saturated KF solution (to precipitate tin byproducts). Filter through a Celite pad.

  • Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for characteristic allyl signals:
    
    
    5.9 (multiplet, 1H, -CH=), 5.1 (multiplet, 2H, =CH
    
    
    ), 3.4 (doublet, 2H, -CH
    
    
    -).
Protocol B: Biological Evaluation (Calcium Flux Assay)

Rationale: This assay measures the functional activation of nAChRs by detecting intracellular calcium influx in HEK293 cells stably expressing


 or 

subunits.

Materials:

  • HEK293 cells (transfected with nAChR subunits)[2]

  • Calcium 6 Assay Kit (Molecular Devices)

  • FlexStation 3 or FLIPR (Fluorescence Plate Reader)

  • Agonist: Epibatidine (Control)

  • Test Compound: 3-Allylpyridine derivative

Methodology:

  • Cell Plating: Seed HEK293 cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove growth medium. Add 100 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate for 1h at 37°C.

  • Baseline Reading: Place plate in FlexStation. Measure baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 20 seconds.

  • Compound Addition: Inject 20 µL of 5x concentrated test compound (0.1 nM – 100 µM range).

  • Measurement: Monitor fluorescence increase for 60–120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine EC
    
    
    
    (potency) and E
    
    
    (efficacy) relative to Epibatidine.
Challenges & Future Directions
  • Metabolic Liability: The allyl group is susceptible to metabolic epoxidation. While this can enhance potency via covalent binding (in some contexts), it often leads to toxicity. Future design should explore fluorinated allyl bioisosteres to block metabolism while retaining steric shape.

  • Selectivity: Distinguishing between

    
     (CNS) and 
    
    
    
    (ganglionic) receptors remains difficult. 3-allyl substitution tends to increase affinity broadly; C5-substitution on the pyridine ring may be required to tune subtype selectivity.
References
  • Synthesis of 3-Alkylpyridine Alkaloids: An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.[3][4] National Institutes of Health (NIH). Link

  • nAChR Binding & Addiction: Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket.[5] ChemRxiv. Link

  • Marine Alkaloid Cytotoxicity: Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs. PMC. Link

  • Stille Coupling Protocol: Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. Link

  • Desensitization Mechanism: Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors. MDPI. Link

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An In-depth Technical Guide to 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, synthesis, and safety considerations for the substituted pyridine derivative, 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of novel heterocyclic compounds. By consolidating available data and outlining key experimental protocols, this guide aims to facilitate further investigation into this and related molecular scaffolds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1] The electronic properties and steric configuration of the pyridine ring can be finely tuned through substitution, allowing for the optimization of pharmacological profiles.[1] The title compound, this compound, is a unique 2,3,6-trisubstituted pyridine derivative that incorporates several key pharmacophoric features: a lipophilic allyl group, a hydrogen bond-accepting methoxy group, and a basic pyrrolidinyl moiety. These functional groups suggest potential interactions with a variety of biological targets. This guide will delve into the known characteristics of this compound and provide a framework for its further scientific exploration.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding its solubility, membrane permeability, and potential for formulation.

PropertyValueSource
PubChem Substance ID 329771878[2]
Molecular Formula C₁₃H₁₈N₂O[2]
Molecular Weight 218.29 g/mol [2]
Physical Form Solid[2]
InChI 1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3[2]
InChI Key ADTKQGRMXYLSLK-UHFFFAOYSA-N[2]
SMILES COc1nc(ccc1CC=C)N2CCCC2[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl, methoxy, and pyrrolidinyl protons, as well as the aromatic protons of the pyridine ring. The vinyl protons of the allyl group would appear in the downfield region, typically between 5-6 ppm. The methoxy protons would present as a sharp singlet around 3.8-4.0 ppm. The pyrrolidinyl protons would likely exhibit complex multiplets in the aliphatic region. The aromatic protons on the pyridine ring would appear as doublets or multiplets in the aromatic region (6.5-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The methoxy carbon would be expected around 55-60 ppm. The carbons of the allyl and pyrrolidinyl groups would appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (218.29). Common fragmentation patterns for substituted pyridines could also be anticipated.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been published for this compound, its structural motifs are present in compounds with known pharmacological effects. This suggests several avenues for investigation.

  • CNS Activity: The pyrrolidinylpyridine core is a feature of compounds that interact with nicotinic acetylcholine receptors (nAChRs).[3][4] Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and shown to be potent nAChR agonists.[3][4]

  • Enzyme Inhibition: Substituted pyridines have been identified as inhibitors of various enzymes. For instance, some derivatives act as dopamine transporter (DAT) inhibitors[5], while others have shown potential as antituberculosis agents by targeting enzymes like the cytochrome bc1 complex.[6]

  • Anti-inflammatory and Analgesic Properties: The pyrrolopyridine scaffold, a related bicyclic system, is found in compounds with analgesic and anti-inflammatory activities.[7]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of central nervous system receptors and key enzymes implicated in disease.

Below is a conceptual workflow for the initial biological screening of this compound.

G compound This compound primary_screening Primary Screening Panel (e.g., CNS receptors, Kinases) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (Dose-response, Selectivity) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: Initial biological screening workflow.

Synthesis Methodology

The synthesis of 2,3,6-trisubstituted pyridines can be achieved through various synthetic strategies. While a specific protocol for this compound is not detailed in the literature, a plausible synthetic route can be devised based on established methods for constructing this class of compounds.[2][5][6][8][9] A common approach involves the construction of the substituted pyridine ring followed by the introduction of the functional groups at the desired positions.

A potential synthetic workflow is outlined below.

G start Starting Pyridine Derivative step1 Introduction of Methoxy Group start->step1 step2 Introduction of Pyrrolidine step1->step2 step3 Allylation step2->step3 product 3-Allyl-2-methoxy-6- (pyrrolidin-1-yl)pyridine step3->product

Caption: A potential synthetic workflow.

Representative Experimental Protocol

This protocol is a generalized procedure based on common reactions for the synthesis of substituted pyridines and should be optimized for the specific target molecule.

  • Preparation of a Dihalogenated Pyridine Precursor: Start with a commercially available dihalogenated pyridine, for example, 2,6-dichloropyridine.

  • Nucleophilic Aromatic Substitution with Methoxide: React the dihalogenated pyridine with sodium methoxide in a suitable solvent like methanol or THF to introduce the methoxy group at the 2-position. The reaction is typically heated to drive it to completion.

  • Nucleophilic Aromatic Substitution with Pyrrolidine: The resulting 2-chloro-6-methoxypyridine can then be reacted with pyrrolidine. This substitution is often carried out at elevated temperatures, sometimes in the presence of a base and a palladium catalyst to facilitate the reaction.

  • Directed Ortho-Metalation and Allylation: The 2-methoxy-6-(pyrrolidin-1-yl)pyridine can then be subjected to directed ortho-metalation using a strong base like n-butyllithium. The lithiated intermediate is then quenched with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the 3-position.

  • Purification: The final product is then purified using standard techniques such as column chromatography on silica gel.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, the safety profile of related pyridine and pyrrolidine derivatives should be considered.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Toxicology: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[10] They can cause irritation to the skin, eyes, and respiratory tract.[10][11] Chronic exposure to some pyridines has been associated with liver damage.[10] The toxicological properties of N-pyrrolidinylpyridines have not been extensively studied, but caution is warranted.[8]

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural features suggest a range of possible biological activities, particularly in the central nervous system. This technical guide has provided a summary of its known properties and a framework for its synthesis and biological evaluation. It is our hope that this document will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related substituted pyridine derivatives.

References

  • Chen, J., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • Klimisch, H. J., et al. (1997). Subchronic inhalation and oral toxicity of N-vinylpyrrolidone-2. Studies in rodents. PubMed.
  • Fisher Scientific. (2012).
  • Sigma-Aldrich. This compound AldrichCPR.
  • Kamal, A., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed.
  • Hazardous Chemical Inform
  • European Journal of Medicinal Chemistry - UPCommons.
  • Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. PubMed.
  • Fisher Scientific. (2005).
  • Novachem. (2018). Pyridine-D5 (D, 99.5%)
  • S D FINE-CHEM LIMITED.
  • Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters.
  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.

Sources

Thermodynamic Properties of Pyrrolidinyl-Pyridine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrrolidinyl-pyridine scaffold represents a cornerstone in the design of nicotinic acetylcholine receptor (nAChR) modulators, particularly for the


 subtype implicated in CNS disorders.[1] While affinity (

) is the primary metric in early screening, thermodynamic profiling—specifically the dissection of Gibbs free energy (

) into enthalpic (

) and entropic (

) components—distinguishes true clinical candidates from mere binders. This guide details the thermodynamic signatures of this ligand class, focusing on the critical role of water-mediated hydrogen bonding and providing rigorous protocols for calorimetric characterization.

The Chemical Scaffold & Pharmacophore

The pyrrolidinyl-pyridine motif (exemplified by nicotine and A-84543) relies on a two-point pharmacophore interaction within the orthosteric binding site of the nAChR.

Structural Determinants of Binding[1][2]
  • Cationic Center (Pyrrolidine): The pyrrolidine nitrogen (protonated at physiological pH) engages in a cation-

    
     interaction with the aromatic box of the 
    
    
    
    -subunit (principally Trp149, Tyr93, Tyr190, Tyr198 in
    
    
    ).
  • Hydrogen Bond Acceptor (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor.[2]

  • The "Water Bridge": High-resolution structural studies (e.g., AChBP surrogates) reveal that the pyridine nitrogen does not bind directly to the protein backbone in many high-affinity complexes. Instead, it interacts via a conserved structural water molecule which bridges to the backbone amide of a leucine residue (Leu119/Leu121) on the complementary non-

    
     subunit.
    
The Thermodynamic Consequence

The stability of this water bridge is the thermodynamic fulcrum of the scaffold.

  • Enthalpic Gain: Preserving this water bridge creates a network of H-bonds, contributing favorably to

    
    .
    
  • Entropic Penalty: Trapping a water molecule restricts its degrees of freedom, imposing an entropic cost.

  • Optimization Strategy: Advanced ligand design aims to displace this high-energy water molecule with a functional group (e.g., a hydroxyl or ether extension) that mimics the water's H-bonding capability. This releases the solvent into the bulk (entropic gain) while maintaining the H-bond network (enthalpic maintenance).

Thermodynamic Signatures of Binding[3][4][5][6][7][8][9]

The binding free energy is governed by the equation


. For pyrrolidinyl-pyridine ligands, the profile is distinct:
ParameterPrimary DriverStructural Cause
Enthalpy (

)
Favorable (< 0) Driven by the cation-

interaction (pyrrolidine) and H-bonding (pyridine). High-affinity ligands like A-84543 often show highly exothermic binding due to optimized van der Waals contacts in the hydrophobic pocket.
Entropy (

)
Variable Flexible ligands (e.g., Nicotine): Pay a high entropic penalty upon binding due to the "freezing" of the rotatable bond between rings.Rigid ligands (e.g., Epibatidine analogs): Pre-organized conformations reduce this penalty, often making them more entropy-favorable than nicotine.
Heat Capacity (

)
Negative Indicates burial of hydrophobic surface area. A large negative

confirms the ligand is fitting deeply into the aromatic cage, desolvating the hydrophobic pyrrolidine ring.
Enthalpy-Entropy Compensation

A common phenomenon in this series is Enthalpy-Entropy Compensation .[[“]] As you rigidify the pyrrolidinyl-pyridine linker (e.g., azetidine analogs or bridged systems):

  • 
     becomes more favorable (less conformational freedom lost).
    
  • 
     often becomes less favorable (inability to adjust perfectly to the binding pocket geometry).
    
  • Result:

    
     (affinity) may remain stagnant despite structural changes, unless the scaffold is designed to simultaneously optimize fit (Enthalpy) and rigidity (Entropy).
    

Experimental Methodologies

Standard


 assays are insufficient for thermodynamic profiling. Isothermal Titration Calorimetry (ITC) is the gold standard, but pyrrolidinyl-pyridine ligands often exhibit nanomolar affinities (

nM), which exceeds the "c-value" limit of direct ITC.
Protocol: Displacement ITC for High-Affinity Ligands

For ligands with


 nM (e.g., A-84543), direct titration yields a "square" curve, making 

determination impossible. A Displacement ITC protocol is required.[4]

Principle: Titrate the high-affinity ligand into a protein solution pre-saturated with a weaker, well-characterized ligand (e.g., Carbachol or a weak pyridine fragment).

Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Preparation cluster_weak Phase 2: Weak Ligand Characterization cluster_disp Phase 3: Displacement Titration Step1 Ligand Solubilization (Match DMSO % exactly) Step2 Protein Dialysis (Ensure buffer equilibrium) Step1->Step2 Step3 Degassing (10 min @ 25°C) Step2->Step3 Step4 Direct Titration (Weak Ligand) Determine Kd_weak and dH_weak Step3->Step4 Step5 Pre-saturate Protein ([Weak Ligand] > 10 * Kd_weak) Step4->Step5 Use Kd_weak Step6 Titrate High-Affinity Ligand (Inject into Protein + Weak Ligand mix) Step5->Step6 Step7 Measure Apparent Heat (dH_app) Step6->Step7 Step8 Data Analysis Calculate Kd_strong & dH_strong using Competition Model Step7->Step8

Figure 1: Displacement ITC workflow for characterizing nanomolar pyrrolidinyl-pyridine ligands.

Detailed Protocol Steps
  • Buffer Matching: Dialyze the nAChR protein (or AChBP surrogate) into 20 mM HEPES, 150 mM NaCl, pH 7.4. Use the final dialysate to dissolve the ligands.

    • Critical: If the ligand requires DMSO, the reference cell and protein solution must contain the exact same % DMSO (typically <2%) to avoid large heats of dilution.

  • Weak Ligand Titration: Perform a standard ITC run with a weak binder (e.g., Carbachol,

    
    ). Determine 
    
    
    
    and
    
    
    .
  • Displacement Run:

    • Cell: Protein (

      
      ) + Weak Ligand (
      
      
      
      ). Ensure >95% occupancy of the binding site.
    • Syringe: High-affinity Pyrrolidinyl-Pyridine Ligand (

      
      ).
      
  • Analysis: Fit the data using a "Competitive Binding" model (available in Origin/MicroCal software). The observed heat is the sum of the heat of binding the new ligand minus the heat of dissociating the weak ligand.

Van't Hoff Analysis (Alternative)

If ITC is unavailable or protein consumption is too high:

  • Measure

    
     (via Radioligand Binding) at 4°C, 15°C, 25°C, and 37°C.
    
  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
    
    
  • Intercept:

    
    
    
    • Warning: This assumes

      
       (linear plot), which is rarely true for hydrophobic ligands like these. ITC is preferred for accuracy.
      

Data Presentation & Case Studies

Comparative Thermodynamics

The following table illustrates how structural modifications to the pyrrolidinyl-pyridine scaffold alter thermodynamic parameters.

LigandStructure TypeAffinity (

)
Thermodynamic ProfileMechanism
(S)-Nicotine Flexible~1-10 nMMixed

Rotational freedom of the pyridine-pyrrolidine bond results in entropic penalty.
A-84543 Ether-linked~0.1-1 nMEnthalpy Driven The ether oxygen acts as an additional H-bond acceptor, potentially mimicking the structural water, increasing exothermic contribution.
Epibatidine Bridged (Rigid)~0.01 nMEntropy Optimized The bicyclic bridge "pre-pays" the entropic cost of binding. The ligand is locked in the bioactive conformation.
Interpreting the Data for Lead Optimization
  • Scenario A: High affinity (

    
    ), but low Enthalpy (
    
    
    
    ).
    • Diagnosis: Binding is driven by hydrophobic effect (Entropy).

    • Risk:[5][6][7] Ligands may be lipophilic and non-specific ("Grease balls").

    • Action: Introduce polar groups to engage specific H-bonds (e.g., target the backbone Leu/Trp) to improve

      
      .
      
  • Scenario B: High Enthalpy (

    
    ), but poor Affinity.
    
    • Diagnosis: Excellent specific interactions, but high entropic penalty (flexible molecule).

    • Action: Rigidify the scaffold (e.g., cyclization, methylation) to reduce conformational freedom in the unbound state.

Implications for Drug Design[7][8][14]

The thermodynamic optimization of pyrrolidinyl-pyridine ligands directly correlates with Residence Time (


).


Thermodynamically, a slow off-rate (

) is often associated with a large energetic barrier to dissociation. Ligands with significant Enthalpic contributions (strong H-bonds, deep van der Waals burial) tend to have longer residence times than entropy-driven ligands.

Design Rule: For nAChR agonists intended for cognitive enhancement (e.g., Alzheimer's), target an Enthalpy-driven profile . This usually correlates with higher selectivity for the


 subtype over the ganglionic 

subtype, as the binding pockets differ subtly in their ability to accommodate specific H-bond networks.

References

  • Indurthi, D. C., et al. (2016).

    
     Agonist-Binding Site of the 
    
    
    
    nAChR Triggers Receptor Activation through a Pre-Activated Conformational State."[5][7] PLOS ONE. Link
  • Freire, E. (2008). "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today. Link (Seminal work on thermodynamic optimization).

  • Velazquez-Campoy, A., & Freire, E. (2006). "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols. Link

  • Brejc, K., et al. (2001). "Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors." Nature. Link (Structural basis of the water bridge).

  • Abbott Laboratories (Various Authors). "Structure-Activity Studies on 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. (Referencing the A-84543 series development).

Sources

Technical Stewardship Guide: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine Content Type: Technical Stewardship Guide & Predictive Safety Analysis Audience: Research Chemists, Medicinal Chemists, and HSE Officers.

Executive Summary & Compound Identification

Status: Research Grade Intermediate (AldrichCPR). CAS: Not widely listed (Internal/Proprietary identifiers common). PubChem CID: 329771878

This guide serves as a Predictive & Precautionary Safety Data Sheet (PP-SDS) . Unlike standard commercial SDS documents derived from decades of toxicological data, this technical guide applies Structure-Activity Relationship (SAR) logic to a specific trisubstituted pyridine intermediate. It is designed for researchers handling this compound in drug discovery workflows, particularly in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) ligands.

Chemical Identity
ParameterData
IUPAC Name This compound
Formula

Molecular Weight 218.29 g/mol
SMILES COc1nc(ccc1CC=C)N2CCCC2
Physical State Low-melting solid or viscous oil (Batch dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water.[1]

Hazard Identification (SAR Analysis)

Expertise Note: Specific toxicological data for this exact isomer is limited. The following classification is derived from the functional group analysis of analogous nicotinic ligands (e.g., ABT-418, Epibatidine analogs).

Functional Group Hazard Mapping

The molecule contains three distinct reactive pharmacophores that dictate its safety profile:

  • Electron-Rich Pyridine Core: The 2-methoxy and 6-pyrrolidinyl groups are strong electron donors. This makes the pyridine nitrogen highly basic and nucleophilic.

    • Risk:[1][2][3] Skin corrosion/irritation upon contact; rapid transdermal absorption.

  • Allyl Moiety (C3 Position): An olefinic handle.

    • Risk:[1][2][3] Potential for radical autoxidation if stored improperly (peroxide formation).

  • Pyrrolidine Ring: A cyclic secondary amine derivative.

    • Risk:[1][2][3] Respiratory irritation if aerosolized; known CNS activity in related structures.

GHS Classification (Predictive)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Technical Handling Protocols

Trustworthiness: These protocols are self-validating. If the compound changes color (yellow


 brown) or physical state (solid 

gum), the storage protocol has failed.
Storage & Stability Workflow

The electron-rich nature of this pyridine makes it susceptible to N-oxidation and photo-degradation.

  • Atmosphere: Store under Argon or Nitrogen. The allyl group and electron-rich ring are synergistic sites for oxidative degradation.

  • Temperature:

    
     to 
    
    
    
    .
  • Container: Amber glass vials with Teflon-lined caps.

  • Validation: Check 1H NMR for the appearance of downfield shifts in the pyridine ring protons (indicative of N-oxide formation) or loss of allyl olefinic signals (polymerization/oxidation).

Experimental Handling (The "Liquid-Solid" Ambiguity)

While listed as a solid in some catalogs, low-melting pyridines often supercool into oils.

  • Protocol: Do not chip or scrape if solid. Allow the vial to equilibrate to room temperature. If it remains solid, gently warm to

    
     to melt and transfer via gas-tight syringe or positive displacement pipette. This minimizes aerosol generation (dust) and ensures accurate stoichiometry.
    

Emergency Response & First Aid

Authoritative Grounding: Based on standard protocols for lipophilic organic bases.

Exposure Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Do NOT use solvent Skin->Wash Rinse Rinse with Water (15 mins) Remove Contacts Eye->Rinse Air Move to Fresh Air Support Breathing Inhale->Air Medical Seek Medical Attention (Bring Structure) Wash->Medical Rinse->Medical Air->Medical

Caption: Figure 1. Triage workflow for exposure to lipophilic pyridine derivatives.

Synthesis & Characterization Context

Expertise & Experience: Understanding how this compound is made helps anticipate impurities (e.g., residual pyrrolidine or Pd catalysts).

This compound is typically synthesized via a Claisen Rearrangement strategy or Palladium-catalyzed cross-coupling .

Likely Synthetic Route (Retrosynthesis)
  • Precursor: 2,6-Dichloro-3-allylpyridine or similar halogenated scaffold.

  • Step 1: Nucleophilic aromatic substitution (

    
    ) with pyrrolidine.
    
  • Step 2: Methoxylation (displacement of the second halide) or vice-versa.

Implication for Safety:

  • Residual Reactants: Samples may contain trace Pyrrolidine (highly basic, flash point

    
    ) or Sodium Methoxide .
    
  • Metals: If synthesized via Suzuki/Stille coupling to install the allyl group, trace Palladium may be present (sensitizer).

Spectroscopic Validation (Self-Validating System)

To confirm identity and purity before biological testing:

  • 1H NMR (CDCl3): Look for the diagnostic Allyl pattern:

    
     5.8-6.0 (1H, m), 5.0-5.2 (2H, m), 3.3-3.4 (2H, d). The Methoxy singlet should appear around 
    
    
    
    3.9.
  • Mass Spec: ESI+ parent ion

    
    .
    

Toxicological Mechanism (Mechanistic Insight)

In-Text Citation: Pyridine derivatives with pyrrolidine substitutions frequently exhibit high affinity for nAChRs.

The structure mimics the pharmacophore of Nicotine and ABT-418 .

  • Mechanism: Agonist or partial agonist at

    
     or 
    
    
    
    nicotinic acetylcholine receptors.
  • Systemic Effects: Ingestion or high-dose absorption may lead to cholinergic overstimulation: salivation, lacrimation, tremors, or tachycardia.

  • Antidote Note: Atropine is the standard countermeasure for cholinergic crisis, but should only be administered by medical professionals based on symptoms.

Disposal Considerations

  • Waste Stream: Nitrogen-containing organic waste.

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of in aqueous waste streams due to high aquatic toxicity potential (WGK 3).

Visualizing the Safety Logic

SafetyLogic Sub1 Pyrrolidine Ring Haz1 Basic/Irritant (Skin/Eye) Sub1->Haz1 Sub2 Pyridine Core Haz2 Cholinergic Activity (Systemic Tox) Sub2->Haz2 Sub3 Allyl Group Haz3 Oxidation/Polymerization (Storage Risk) Sub3->Haz3 Ctrl1 PPE: Nitrile Gloves + Goggles Haz1->Ctrl1 Ctrl2 Fume Hood (Aerosol Control) Haz2->Ctrl2 Ctrl3 Store under Argon @ 4°C Haz3->Ctrl3

Caption: Figure 2. Mapping structural motifs to specific safety controls.

References

  • PubChem. (n.d.). Compound Summary for CID 329771878. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. (Contextual grounding for nAChR ligand safety).

Sources

Methodological & Application

Synthesis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthetic route commences with the readily available and cost-effective starting material, 2,6-dichloropyridine. This guide will delve into the strategic considerations behind each synthetic step, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthesis

The construction of the target molecule, this compound, from 2,6-dichloropyridine necessitates a carefully orchestrated sequence of reactions to introduce the three distinct substituents—methoxy, pyrrolidinyl, and allyl groups—onto the pyridine core with the desired regiochemistry. The symmetrical nature of the starting material, 2,6-dichloropyridine, simplifies the initial monosubstitution, as both chlorine atoms are chemically equivalent.[1]

The overall synthetic strategy involves a three-step sequence:

  • Selective Monosubstitution with Pyrrolidine: A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the pyrrolidine moiety at one of the chloro-positions.

  • Methoxylation: The remaining chlorine atom is then displaced by a methoxy group, again via an SNAr reaction.

  • Allylation: Finally, the allyl group is introduced at the C3 position of the pyridine ring. This step may require a more nuanced approach, potentially involving a palladium-catalyzed cross-coupling reaction.

This stepwise approach allows for controlled functionalization of the pyridine ring and ensures the desired arrangement of substituents in the final product.

Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The first two steps of this synthesis rely on the nucleophilic aromatic substitution (SNAr) mechanism. In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are favored on electron-poor aromatic rings, such as pyridine, particularly when activated by electron-withdrawing groups.[2][3] The chlorine atoms in 2,6-dichloropyridine serve as good leaving groups, and the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]

The introduction of an electron-donating group, such as pyrrolidine, in the first step deactivates the ring towards subsequent nucleophilic attack.[1] This deactivation must be overcome in the subsequent methoxylation step, often by employing more forcing reaction conditions.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from 2,6-dichloropyridine to the target molecule.

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate1 2-Chloro-6-(pyrrolidin-1-yl)pyridine Start->Intermediate1 Pyrrolidine, Nucleophilic Aromatic Substitution Intermediate2 2-Methoxy-6-(pyrrolidin-1-yl)pyridine Intermediate1->Intermediate2 Sodium Methoxide, Nucleophilic Aromatic Substitution Product 3-Allyl-2-methoxy-6- (pyrrolidin-1-yl)pyridine Intermediate2->Product Allylating Agent, Pd-Catalysis

Sources

Protocols for nucleophilic aromatic substitution on 2-methoxy-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Nucleophilic Aromatic Substitution (


) on 2-Methoxy-Pyridines 

Executive Summary & Strategic Overview

The 2-methoxypyridine scaffold is ubiquitous in pharmacophores, serving as a bioisostere for amides or as a precursor to 2-aminopyridines and 2-pyridones. However, performing Nucleophilic Aromatic Substitution (


) on this scaffold presents a dual challenge:
  • The "Inert" Methoxy Group: The methoxy (-OMe) group is traditionally a poor leaving group (

    
    ) compared to halides, requiring specific activation to be displaced (Ipso-substitution).
    
  • Electronic Deactivation: While the pyridine nitrogen activates the ring, the electron-donating resonance effect (+M) of the 2-methoxy group can deactivate positions 3 and 5 toward electrophilic attack, while inductively activating position 4 and 6 for nucleophilic attack, albeit weakly compared to nitro- or cyano-substituted rings.

This guide details three field-proven protocols to overcome these barriers:

  • Protocol A: Direct Ipso-Substitution of the Methoxy Group (The NaH/LiI Composite Method).

  • Protocol B: Nitrogen-Activation Strategy (The

    
     Method) for rapid heterocyclization.
    
  • Protocol C: Orthogonal

    
     (Displacing Halogens in the presence of 2-OMe).
    

Mechanistic Pathways & Decision Matrix

Before selecting a protocol, the reaction pathway must be matched to the desired transformation.

SNAr_Pathways Substrate 2-Methoxy-Pyridine Scaffold Goal_Ipso Goal: Displace -OMe (Make 2-Amino/Alkyl) Substrate->Goal_Ipso Target C-2 Goal_Ortho Goal: Displace Halogen (Retain -OMe) Substrate->Goal_Ortho Target C-4/5/6 Method_A Protocol A: NaH + LiI Composite (Direct Displacement) Goal_Ipso->Method_A Intermolecular Method_B Protocol B: Tf2O Activation (Pyridinium Salt) Goal_Ipso->Method_B Intramolecular/Cyclization Method_C Protocol C: Standard SNAr (Heat/Base) Goal_Ortho->Method_C Chemo-selective Product_A 2-Aminopyridine Derivatives Method_A->Product_A Product_B Fused Heterocycles (e.g., Imidazo[1,2-a]pyridine) Method_B->Product_B Product_C Functionalized 2-Methoxy-Pyridines Method_C->Product_C

Figure 1: Decision matrix for selecting the appropriate substitution protocol based on regioselectivity and target functionality.

Protocol A: Direct Ipso-Substitution (NaH/LiI Method)

Application: Direct conversion of 2-methoxypyridines to 2-aminopyridines without pre-activation to halides. Mechanism: The combination of Sodium Hydride (NaH) and Lithium Iodide (LiI) generates a highly reactive nucleophile composite. The Lithium cation (


) coordinates with the methoxy oxygen, weakening the C-O bond, while the iodide acts as a nucleophilic catalyst or stabilizes the transition state, facilitating the attack of the amine anion.
Materials
  • Substrate: 2-Methoxy-pyridine derivative (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv).

  • Reagents: Sodium Hydride (NaH, 60% in oil, 2.0 equiv), Lithium Iodide (LiI, 1.0 equiv).

  • Solvent: DMF (Anhydrous, 0.5 M concentration).

Step-by-Step Workflow
  • Reagent Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Under

      
       or Argon, add NaH (60% dispersion, 2.0 equiv).
      
    • Optional: Wash NaH with anhydrous hexanes if mineral oil interferes with downstream purification (rarely necessary for this reaction).

  • Nucleophile Activation:

    • Add anhydrous DMF to the NaH.

    • Add the amine nucleophile dropwise at

      
      .
      
    • Stir at room temperature (RT) for 15–30 minutes to ensure deprotonation and formation of the sodium amide species.

  • Substrate Addition & Catalysis:

    • Add LiI (1.0 equiv) to the mixture.

    • Add the 2-methoxypyridine substrate.[1][2]

  • Reaction:

    • Heat the mixture to 100–120°C .

    • Monitor via LC-MS.[3] The reaction typically reaches completion in 4–12 hours.

    • Note: The disappearance of the methoxy signal (~3.9 ppm in

      
       NMR) and appearance of the amine product is diagnostic.
      
  • Workup:

    • Cool to RT. Quench carefully with saturated

      
       solution (exothermic!).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water and brine (critical to remove DMF).
      
    • Dry over

      
      , filter, and concentrate.[3]
      

Key Insight: This method avoids the traditional route of


, saving two synthetic steps.

Protocol B: Nitrogen Activation via Triflic Anhydride ( )

Application: Synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines) from 2-methoxypyridines and amides.[1] Mechanism: 2-methoxypyridine is treated with


 to form an N-triflyl pyridinium salt. This highly electrophilic species activates the C-2 position for nucleophilic attack by an internal nucleophile (e.g., an amide oxygen or nitrogen), followed by elimination of the methoxy group.
Materials
  • Substrate: 2-Methoxy-pyridine derivative.[1][2][4][5]

  • Activator: Triflic Anhydride (

    
    , 1.1 equiv).
    
  • Base: 2-Fluoropyridine (1.2 equiv) or 2,6-Lutidine (mild base to scavenge TfOH).

  • Solvent: DCM (Dichloromethane, Anhydrous).

Step-by-Step Workflow
  • Activation:

    • Dissolve the amide-linked 2-methoxypyridine precursor in anhydrous DCM at

      
      .
      
    • Add 2-Fluoropyridine (1.2 equiv).

    • Add

      
       (1.1 equiv) dropwise. The solution often turns yellow/orange, indicating pyridinium salt formation.
      
  • Cyclization:

    • Allow the reaction to warm slowly to

      
       or RT over 2–4 hours.
      
    • Mechanism Check: The internal nucleophile attacks C-2. The methoxy group is eventually eliminated (often requires a basic workup or second step depending on the specific heterocycle).

  • Aromatization/Elimination:

    • If the intermediate is stable, treat with a stronger base (e.g.,

      
       or DBU) to force the elimination of the methoxy group and restore aromaticity.
      

Key Insight: This protocol effectively converts the "inert" 2-OMe pyridine into a highly reactive "pyridinium-like" electrophile, enabling reactions that are impossible under thermal


 conditions.

Protocol C: Orthogonal (Halogen Displacement)

Application: Functionalizing 4-bromo or 6-bromo-2-methoxypyridines while leaving the methoxy group intact. Mechanism: The 2-OMe group exerts a


 (inductive withdrawing) and 

(mesomeric donating) effect. At C-4 and C-6, the inductive effect usually dominates slightly or is balanced, but the presence of a good leaving group (Br/Cl) allows standard

.
Regioselectivity Table
SubstrateTarget PositionPreferred ConditionsOutcome
2-OMe-4-Br-Pyridine C-4

, DMSO,

,

Exclusive C-4 substitution. OMe remains intact.
2-OMe-5-Br-Pyridine C-5

-Catalysis (Buchwald)

is difficult at C-5 (meta to N). Use Pd-coupling.
2-OMe-6-Br-Pyridine C-6

, NMP, DIPEA,

C-6 substitution. Slower than C-4 due to steric/electronic repulsion from OMe.
Experimental Workflow (Standard)
  • Setup:

    • Combine 4-bromo-2-methoxypyridine (1.0 equiv) and amine (1.5 equiv) in DMSO (0.5 M).

    • Add

      
       (2.0 equiv).
      
  • Reaction:

    • Heat to

      
       for 4 hours.
      
    • Note: If the amine is volatile, use a sealed tube.

  • Purification:

    • Dilute with water, extract with EtOAc.[3]

    • The product retains the 2-OMe group, which can be used as a handle for later transformations (e.g., hydrolysis to pyridone).

Troubleshooting & Optimization

Optimization Problem Issue: Low Conversion or Side Reactions Check_Solvent Check Solvent Polarity (Switch to NMP or DMSO for higher rates) Problem->Check_Solvent Check_Temp Temperature Control (2-OMe displacement often requires >100°C) Problem->Check_Temp Check_Base Base Strength (Switch NaH -> LiHMDS or KOtBu) Problem->Check_Base Solution1 Use DMSO/NMP Check_Solvent->Solution1 Improved dipole stabilization Solution2 Microwave Irradiation Check_Temp->Solution2 Overcomes activation barrier Solution3 Add LiI or Crown Ether Check_Base->Solution3 Enhances nucleophilicity

Figure 2: Troubleshooting logic for optimizing


 yields on methoxypyridines.

Critical Parameters:

  • Solvent Effects: For Protocol A, DMF is preferred. For Protocol C, DMSO or NMP accelerates the reaction due to high dielectric constants stabilizing the Meisenheimer complex.

  • Microwave Acceleration: 2-methoxypyridines are excellent candidates for microwave-assisted synthesis. Heating 2-chloro-6-methoxypyridine with amines in EtOH at

    
     (MW) for 20 mins often yields quantitative conversion where thermal reflux fails.
    

References

  • Direct Amination via NaH/LiI

    • Title: Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite.[6]

    • Source:Chemical Communic
    • URL:[Link]

  • Tf2O Mediated Activation

    • Title: General C–H Arylation Strategy for the Synthesis of Tunable Visible Light Emitting High Stokes Shift Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores (Charette Group).[1]

    • Source:Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Regioselectivity in Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.[7]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Mechanistic Overview of SNAr

    • Title: Concerted Nucleophilic Aromatic Substitution Reactions.[8]

    • Source:Angewandte Chemie Int.[8] Ed.

    • URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of Allyl Groups in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Allyl Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of an allyl group onto this privileged heterocycle provides a versatile synthetic handle, a gateway to a multitude of subsequent chemical transformations. The reactivity of the allylic double bond, coupled with the electronic properties of the pyridine ring, allows for a diverse range of functionalizations. This guide provides an in-depth exploration of key methodologies for the selective transformation of allyl groups on pyridine derivatives, offering both mechanistic insights and detailed, field-proven protocols for immediate application in the research and development laboratory.

This document is structured to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how." By elucidating the mechanistic underpinnings of each transformation, we empower the researcher to troubleshoot, adapt, and innovate.

Oxidation of the Allyl Group: Accessing Carbonyl and Hydroxyl Functionalities

The oxidation of the allylic olefin is a powerful strategy to introduce valuable carbonyl and hydroxyl groups, which are key functionalities for further synthetic elaborations such as C-C bond formations, reductions, or the introduction of other heteroatoms.

Wacker-Tsuji Oxidation: Markovnikov-Selective Ketone Synthesis

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal olefins to methyl ketones with high regioselectivity.[2][3] This transformation is particularly useful for converting allyl pyridines into the corresponding acetonyl pyridine derivatives.

Causality of Experimental Choices: The reaction proceeds via a nucleophilic attack of water on a palladium-coordinated alkene. The use of a co-oxidant, typically copper(I) chloride and molecular oxygen, is crucial for regenerating the active Pd(II) catalyst, allowing for a catalytic cycle.[3] Dimethylformamide (DMF) is a common solvent as it can coordinate to the metal center and facilitate the catalytic process.

Diagram of the Wacker-Tsuji Oxidation Mechanism:

Wacker_Tsuji Allyl-Pyridine Allyl-Pyridine π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Allyl-Pyridine->π-Allyl Pd(II) Complex + PdCl2 PdCl2 PdCl2 Hydroxy-palladation Hydroxy-palladation π-Allyl Pd(II) Complex->Hydroxy-palladation + H2O H2O H2O β-Hydride Elimination β-Hydride Elimination Hydroxy-palladation->β-Hydride Elimination Enol Intermediate Enol Intermediate β-Hydride Elimination->Enol Intermediate Pd(0) Pd(0) β-Hydride Elimination->Pd(0) + HCl Acetonyl-Pyridine Acetonyl-Pyridine Enol Intermediate->Acetonyl-Pyridine Tautomerization Pd(0)->PdCl2 + 2CuCl2 CuCl2 CuCl2 CuCl CuCl CuCl2->CuCl + 2e- CuCl->CuCl2 + 1/2 O2 + 2HCl O2 O2

Caption: Mechanism of the Wacker-Tsuji Oxidation.

Experimental Protocol: Wacker-Tsuji Oxidation of 2-Allylpyridine

Reagent/ParameterAmountMoles (mmol)Notes
2-Allylpyridine119 mg1.0Substrate
Palladium(II) chloride (PdCl₂)17.7 mg0.1Catalyst (10 mol%)
Copper(I) chloride (CuCl)99 mg1.0Co-oxidant
N,N-Dimethylformamide (DMF)7 mL-Solvent
Water1 mL-Nucleophile
OxygenBalloon-Terminal oxidant
TemperatureRoom Temperature-
Time24 h-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (17.7 mg, 0.1 mmol) and CuCl (99 mg, 1.0 mmol).

  • Add DMF (7 mL) and water (1 mL).

  • Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Add 2-allylpyridine (119 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)propan-2-one.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

In contrast to the Wacker-Tsuji oxidation, the hydroboration-oxidation sequence provides a route to the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.[4][5]

Causality of Experimental Choices: The reaction proceeds in two distinct steps. First, the hydroboration step involves the addition of a borane reagent (e.g., BH₃·THF) across the alkene. The boron atom adds to the less sterically hindered carbon, and the hydride adds to the more substituted carbon in a concerted, syn-addition.[5] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[4]

Diagram of the Hydroboration-Oxidation Workflow:

Hydroboration_Oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Allyl-Pyridine Allyl-Pyridine Trialkylborane Trialkylborane Allyl-Pyridine->Trialkylborane + BH3·THF BH3_THF BH3·THF Pyridyl-propanol Pyridyl-propanol Trialkylborane->Pyridyl-propanol + H2O2, NaOH H2O2_NaOH H2O2, NaOH Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition + R-X R-Pd(II)-X-Ln R-Pd(II)-X-Ln Oxidative Addition->R-Pd(II)-X-Ln Migratory Insertion Migratory Insertion R-Pd(II)-X-Ln->Migratory Insertion + Allyl-Py β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Product β-Hydride Elimination->Product Reductive Elimination Reductive Elimination β-Hydride Elimination->Reductive Elimination + HPd(II)X Reductive Elimination->Pd(0)Ln + Base Pauson_Khand Enyne Substrate Enyne Substrate Alkyne-Cobalt Complex Alkyne-Cobalt Complex Enyne Substrate->Alkyne-Cobalt Complex + Co2(CO)8 Co2(CO)8 Co2(CO)8 Alkene Coordination Alkene Coordination Alkyne-Cobalt Complex->Alkene Coordination Metallacyclopentene Metallacyclopentene Alkene Coordination->Metallacyclopentene CO Insertion CO Insertion Metallacyclopentene->CO Insertion Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination Cyclopentenone Product Cyclopentenone Product Reductive Elimination->Cyclopentenone Product

Sources

Application Note: Using 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine (MW: 218.29) is a trisubstituted pyridine scaffold that serves as a high-value building block for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Unlike generic pyridine intermediates, this molecule possesses a unique "Push-Pull-Functional" architecture:

  • Electronic Push: The C6-pyrrolidine moiety acts as a strong electron donor, increasing the basicity and nucleophilicity of the pyridine ring.

  • Electronic Pull/Directing: The pyridine nitrogen and C2-methoxy group create a specific electrostatic landscape, directing electrophilic attacks to the C5 position.

  • Functional Handle: The C3-allyl group acts as a "silent" functionality—stable during initial coupling steps but ready for late-stage diversification (e.g., oxidation, metathesis, or cyclization).

This guide details the physicochemical profile, synthetic utility, and specific experimental protocols for transforming this building block into bioactive lead candidates.[1]

Chemical Profile & Reactivity Map

Physicochemical Properties[1][2][3][4][5][6][7]
  • Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.29 g/mol

  • Physical State: Solid / Low-melting solid

  • Predicted cLogP: ~3.2 (Lipophilic, suitable for CNS penetration optimization)

  • pKa (Conjugate Acid): Elevated relative to pyridine (~6.5–7.0 est.) due to pyrrolidine donation.

Reactivity Hotspots

The molecule offers four distinct vectors for chemical modification, allowing researchers to explore Structure-Activity Relationships (SAR) rapidly.

ReactivityMap Core 3-Allyl-2-methoxy- 6-(pyrrolidin-1-yl)pyridine Allyl C3-Allyl Group (Olefin Metathesis, Oxidation, Heck Coupling) Core->Allyl Methoxy C2-Methoxy (Demethylation to Pyridone, SNAr Displacement) Core->Methoxy Pyrrolidine C6-Pyrrolidine (Solubility, Metabolic Stability, Hydrogen Bond Acceptor) Core->Pyrrolidine C5_Pos C5-Hydrogen (Electrophilic Substitution, C-H Activation) Core->C5_Pos

Figure 1: Orthogonal reactivity channels allow for sequential functionalization without protecting group manipulation.

Application 1: Scaffold Morphing (The Pyridone Route)

Concept: The 2-methoxypyridine motif is a "masked" 2-pyridone. 2-Pyridones are privileged pharmacophores found in numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and bromodomain ligands. They serve as excellent hydrogen bond donor/acceptor systems.

Protocol A: Selective Demethylation

Objective: Convert the C2-methoxy group to a C2-hydroxyl (tautomerizing to the C2-pyridone) without affecting the allyl double bond or the pyrrolidine ring.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: TMSI (Iodotrimethylsilane) generated in situ (NaI + TMSCl) or HBr in AcOH.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 mmol of the substrate and 2.0 mmol of Sodium Iodide (NaI) in 5 mL of dry MeCN under N₂ atmosphere.

  • Addition: Add 2.0 mmol of TMSCl dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (The pyridone is significantly more polar than the starting material).

  • Quench: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine color, then dilute with water.

  • Workup: Extract with EtOAc/MeOH (9:1). The product (pyridone) may require moderate polarity for extraction.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Why this works: TMSI cleaves methyl ethers via an SN2 mechanism under mild conditions, avoiding the harsh acidity of HBr which might cause hydrobromination of the allyl group [1].

Application 2: Diversity-Oriented Synthesis via Allyl Functionalization

Concept: The C3-allyl group is a versatile handle.[1] It can be oxidized to an aldehyde (for reductive amination) or cyclized to form fused bicyclic systems (e.g., furopyridines), which are highly desirable for increasing scaffold rigidity (decreasing entropic penalty upon binding).

Protocol B: Oxidative Cleavage to C3-Acetaldehyde

Objective: Shorten the allyl chain to an aldehyde for library generation via reductive amination.

Materials:

  • Substrate: 1.0 eq

  • Oxidant: Osmium Tetroxide (OsO₄) (cat.) / Sodium Periodate (NaIO₄) (Lemieux-Johnson oxidation).

  • Solvent: THF:Water (1:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol substrate in 10 mL THF/Water.

  • Catalyst: Add 2.5% mol OsO₄ (2.5% wt in t-BuOH). Stir for 5 mins until the solution darkens.

  • Oxidation: Add 4.0 mmol NaIO₄ in portions over 20 minutes. A white precipitate (NaIO₃) will form.

  • Reaction: Stir vigorously for 3 hours at RT.

  • Workup: Filter off solids. Extract filtrate with DCM.

  • Use: The resulting aldehyde is unstable; use immediately in a reductive amination with a set of diverse amines (R-NH₂) and NaBH(OAc)₃.

Protocol C: Iodocyclization to Furo[2,3-b]pyridine

Objective: Create a fused bicyclic core. This requires the demethylated product (Pyridone/Hydroxypyridine) from Protocol A.

Mechanism: The C2-oxygen acts as a nucleophile attacking the iodonium ion formed on the C3-allyl group.

Cyclization Start 2-Hydroxy-3-allyl-6- (pyrrolidin-1-yl)pyridine Inter Iodonium Intermediate Start->Inter Electrophilic Attack Reagent + I2 / NaHCO3 Reagent->Start Product 2-(iodomethyl)-2,3-dihydro- 5-(pyrrolidin-1-yl)furo[2,3-b]pyridine Inter->Product 5-exo-trig Cyclization

Figure 2: Rapid generation of bicyclic complexity from the parent scaffold.

Procedure:

  • Dissolve the 2-pyridone derivative in DCM/Water (biphasic).

  • Add 3.0 eq NaHCO₃ and 1.2 eq Iodine (I₂).

  • Stir in the dark for 12 hours.

  • The product is a fused dihydrofuro-pyridine with an iodomethyl tail, which can be further substituted with amines (SN2) to create a third point of diversity.

Strategic Workflow for Library Generation

This flowchart illustrates how to use this single building block to generate three distinct chemotypes for screening.

Workflow BB START: 3-Allyl-2-methoxy- 6-(pyrrolidin-1-yl)pyridine Path1 Path A: Direct C5-Arylation (Suzuki Coupling) BB->Path1 Path2 Path B: Demethylation (Scaffold Hopping) BB->Path2 Path3 Path C: Allyl Oxidation (Side-chain modification) BB->Path3 Lib1 Library 1: Biaryl Pyridines Path1->Lib1 Pd(dppf)Cl2, Ar-B(OH)2 Lib2 Library 2: Pyridone Kinase Inhibitors Path2->Lib2 TMSI, then Amide coupling Lib3 Library 3: Amino-alkyl Pyridines Path3->Lib3 OsO4, then Red. Amination

Figure 3: Divergent synthesis pathways from a single catalog building block.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide generated in situ. The Journal of Organic Chemistry, 42(23), 3761–3764. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Link

Sources

Application Notes & Protocols: Cross-Coupling Strategies for the Synthesis of 3-Allyl-Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-allyl-pyridine scaffold is a valuable structural motif in modern chemistry, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its presence in biologically active molecules underscores the need for efficient and modular synthetic routes. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging the key carbon-carbon bond between the pyridine core and the allyl group.

This guide provides an in-depth analysis of the primary cross-coupling methodologies for synthesizing 3-allyl-pyridine. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore the mechanistic underpinnings of Suzuki-Miyaura, Negishi, and Stille couplings, offering field-proven insights and detailed, actionable protocols to empower your research.

PART 1: Foundational Principles of Pyridine Cross-Coupling

Synthesizing substituted pyridines via cross-coupling presents unique challenges. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to inhibition or deactivation.[1] Furthermore, the electron-deficient nature of the pyridine ring can make the initial oxidative addition step, particularly with chloro- and bromo-pyridines, more difficult compared to their carbocyclic aryl counterparts.

Successful coupling hinges on a carefully optimized catalytic system designed to overcome these hurdles. The choice of palladium precursor, ligand, base, and solvent is not arbitrary; it is a synergistic system engineered for high reactivity and selectivity.

The Catalytic Heart: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions for this transformation proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting Step) pd0->ox_add Py-X pd_complex trans-L₂(Allyl)Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Allyl-M pd_r1r2 trans-L₂(Allyl)Pd(II)-Py transmetal->pd_r1r2 reduct_elim Reductive Elimination pd_r1r2->reduct_elim reduct_elim->pd0 Forms Product, Regenerates Pd(0) product 3-Allyl-Pyridine reduct_elim->product reactants 3-Halo-Pyridine (Py-X) + Allyl-Metal (Allyl-M) reactants->ox_add G start Start: Assemble Reagents reagents Pyridine Halide (1 eq) Allylboronic Ester (1.2 eq) Base (2-3 eq) Pd Precatalyst (1-5 mol%) Ligand (2-10 mol%) start->reagents setup Combine Solids in a Dry Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) (e.g., Argon) setup->inert solvent Add Degassed Solvent via Syringe inert->solvent react Heat with Vigorous Stirring (e.g., 80-110 °C, 12-24h) solvent->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Filter (e.g., through Celite) monitor->workup Complete extract Aqueous Workup & Extraction workup->extract purify Column Chromatography extract->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for cross-coupling reactions.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Allylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine, allylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. [1]3. Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-allyl-pyridine.

The Negishi Coupling: Mild and Highly Tolerant

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and exceptional functional group tolerance, often allowing reactions to proceed at room temperature. [2][3][4]

Causality Behind Experimental Choices
  • Organozinc Reagent: Allylzinc halides can be prepared in situ from an allyl halide and activated zinc, or pre-formed. They are highly reactive, enabling milder reaction conditions compared to Suzuki couplings. [5][6]* Catalyst & Ligand: While many palladium catalysts are effective, systems employing bulky phosphine ligands are again preferred to ensure efficient coupling with the pyridine electrophile. [6]Nickel catalysts can also be employed for Negishi couplings. [2]* Regioselectivity: A significant advantage of Negishi coupling with substituted allyl-zinc reagents is the potential for high regioselectivity. Specific catalyst systems have been developed to deliver almost exclusively the linear allylated product, which is a powerful tool for controlling isomerism. [5][6]* Additives: Lithium chloride (LiCl) is often used as an additive when preparing organozinc reagents. It helps to break up zinc aggregates and solubilize the organozinc species, leading to enhanced reactivity.

Comparative Reaction Conditions for Negishi Coupling
Entry Pyridine Substrate Allyl Reagent Catalyst / Ligand Solvent Temp (°C) Yield (%) Reference
13-IodopyridinePrenylzinc bromidePd₂(dba)₃ / SPhosTHFRT94[5][6]
22-Bromopyridine5-Methyl-pyridylzinc chloridePd(PPh₃)₄THFReflux75-81[4]
3Aryl HalidesAllylzinc bromidePd(P(t-Bu)₃)₂THFRT>95[3]
Detailed Protocol: Negishi Synthesis of 3-Allyl-Pyridine

Materials:

  • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Allyl bromide (1.3 mmol, 1.3 equiv)

  • Zinc dust, activated (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Preparation of Allylzinc Bromide: In a dry Schlenk tube under argon, stir activated zinc dust in THF (2 mL). Add a small crystal of iodine to initiate the reaction if necessary. Slowly add allyl bromide and stir at room temperature for 1-2 hours until the zinc is consumed. The resulting greyish solution is the allylzinc bromide reagent.

  • Reaction Setup: In a separate dry Schlenk tube, dissolve 3-iodopyridine, Pd₂(dba)₃, and SPhos in THF (3 mL) under argon.

  • Coupling Reaction: Transfer the freshly prepared allylzinc bromide solution to the second flask via cannula at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The mild conditions are a key advantage of this method. [6]5. Monitoring & Workup: Monitor the reaction by TLC/GC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

The Stille Coupling: Versatile but with Caveats

The Stille coupling pairs an organohalide with an organotin (stannane) reagent. [7]It is highly versatile and tolerant of a wide array of functional groups.

Causality Behind Experimental Choices
  • Organostannane Reagent: Allyltributyltin is a common reagent. Stannanes are stable to air and moisture, making them easy to handle. [7]However, their primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. [8][9]This has led to its reduced use in pharmaceutical development compared to Suzuki and Negishi couplings.

  • Catalyst System: Pd(PPh₃)₄ is often a competent catalyst for Stille couplings. The reaction mechanism is robust and less sensitive to ligand effects compared to Suzuki couplings with pyridine substrates.

  • Additives: Copper(I) iodide (CuI) can be used as a co-catalyst to accelerate the transmetalation step. [8]Lithium chloride is also frequently added to facilitate the reaction.

Detailed Protocol: Stille Synthesis of 3-Allyl-Pyridine

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Allyltributyltin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under argon, combine 3-bromopyridine, allyltributyltin, and Pd(PPh₃)₄ in DMF.

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 80-95 °C and stir for 6-12 hours.

  • Workup & Purification: After cooling, dilute the reaction with ethyl acetate and wash extensively with saturated aqueous potassium fluoride (KF) solution to precipitate the tin salts. Filter the mixture, and then perform a standard aqueous workup on the filtrate. Purification via column chromatography is required to isolate the product and remove residual tin impurities. Extreme caution should be exercised due to the toxicity of the tin reagent.

References

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulf
  • Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinyl
  • Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles. Vertex AI Search.
  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines. RSC Publishing.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Tsuji–Trost reaction. Wikipedia.
  • Tsuji-Trost Reaction. Organic Chemistry Portal.
  • Negishi coupling. Wikipedia.
  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. PMC.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross- Coupling of Allylzinc Halides with Aryl. MIT Open Access Articles.
  • Negishi Coupling. Organic Chemistry Portal.
  • Stille reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
  • The Stille Reaction. Chem 115 Myers.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Buchwald-Hartwig Coupling. YouTube.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.
  • Stille Coupling. Organic Chemistry Portal.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • Recent Progress on the Synthesis of Bipyridine Deriv

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Application Notes & Protocols for the Preparation and Validation of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric channels, assembled from a diverse array of subunits (α1-α10, β1-β4, γ, δ, ε), mediate fast excitatory neurotransmission upon binding the endogenous ligand, acetylcholine.[1][3] The structural diversity of nAChRs gives rise to numerous subtypes, each with distinct pharmacological profiles and physiological roles. Their involvement in a wide range of neurological and psychiatric conditions—including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction—has positioned them as prime targets for therapeutic intervention.[2][4][5]

The development of subtype-selective ligands, including agonists, antagonists, and positive allosteric modulators (PAMs), is paramount for advancing our understanding of cholinergic signaling and for creating novel therapeutics with improved efficacy and reduced side effects.[1][6] Many potent nAChR ligands are derived from natural products like nicotine, epibatidine, and cytisine, which often present significant synthetic challenges.[4] This guide provides a comprehensive overview of the critical stages in the development of novel nAChR ligands, from initial design and synthesis to rigorous biological characterization and validation. The protocols herein are designed to be self-validating, providing researchers with the tools to confidently assess the affinity and functional activity of newly prepared compounds.

Part 1: Ligand Design and Synthesis Strategy

The rational design of nAChR ligands is a multifaceted process that integrates knowledge of existing pharmacophores, receptor structure, and advanced computational methods.

Core Principles of Ligand Design

The classical nAChR pharmacophore consists of a cationic or protonated nitrogen center and a hydrogen bond acceptor, separated by a specific distance. This arrangement mimics the structure of acetylcholine. The binding site for agonists and competitive antagonists is located at the interface between two subunits, typically an α subunit and its neighbor.[1][3]

  • Structure-Activity Relationship (SAR): The synthesis and evaluation of analogs based on known scaffolds (e.g., nicotine, epibatidine) remain a cornerstone of nAChR ligand discovery.[4][6] SAR studies systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Computational Approaches: 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to correlate the chemical structures of compounds with their biological activity, providing predictive models for designing new molecules with higher affinity.[5]

  • Fragment-Based and In Situ Click Chemistry: Modern drug discovery increasingly utilizes fragment-based approaches. A particularly innovative strategy for nAChRs involves using a soluble homolog of the receptor's extracellular domain, known as the Acetylcholine-Binding Protein (AChBP), as a template. In situ click chemistry allows for the assembly of high-affinity ligands directly on the protein template from smaller, reactive fragments, accelerating the discovery of novel chemical scaffolds.[2][7]

General Synthesis and Purification Workflow

The chemical synthesis of novel ligands is a highly specialized field. While specific routes are unique to each target molecule, the overall workflow follows a consistent path from lead identification to a purified, characterized compound ready for biological testing.

G cluster_0 Design & Synthesis cluster_1 Purification & QC cluster_2 Biological Evaluation Lead Lead Identification (e.g., Natural Product, HTS Hit) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Design Design of Novel Analogs SAR->Design Synth Chemical Synthesis Design->Synth Crude Crude Product Synth->Crude Purify Purification (e.g., HPLC, Column Chromatography) Crude->Purify Purity Purity Assessment (>95%) Purify->Purity Struct Structural Confirmation (NMR, Mass Spectrometry) Purify->Struct Candidate Purified Candidate Ligand Purity->Candidate Struct->Candidate Binding Binding Assays (Affinity, Ki) Candidate->Binding Functional Functional Assays (Potency, Efficacy) Candidate->Functional

Caption: General workflow for nAChR ligand preparation and validation.

Part 2: Biological Characterization: Protocols and Methodologies

Once a ligand has been synthesized and purified, its biological activity must be thoroughly characterized. The two primary parameters of interest are binding affinity (how tightly the ligand binds to the receptor) and functional efficacy (what effect the ligand has upon binding).

Protocol: Determining Binding Affinity (Ki) via Radioligand Competition Assay

This protocol describes a classic, robust method to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype. The principle involves measuring the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity.[8][9][10]

Objective: To calculate the inhibitory constant (Ki) of a novel ligand at a target nAChR subtype.

Self-Validation System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known, high-affinity unlabeled ligand). A valid assay is indicated by a stable baseline for non-specific binding and a clear, sigmoidal competition curve for the reference compound.

Materials:

  • Receptor Source: Homogenized rat cerebral cortex (for α4β2* subtypes) or cell membranes from HEK293 or SH-SY5Y cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).[8][11]

  • Radioligand: e.g., [³H]Epibatidine or [³H]Cytisine for high-affinity heteromeric nAChRs.[8][10]

  • Reference Compound: A known unlabeled ligand (e.g., nicotine, cytisine) for defining non-specific binding and as a positive control.

  • Test Compound: The newly synthesized ligand, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., Modified Tris-HCl buffer, pH 7.4.[8]

  • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation vials, and cocktail.

Experimental Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor Receptor Source (Membranes) Incubate Incubate at 4°C (Allow Binding Equilibrium) Receptor->Incubate Radio Radioligand ([3H]Epibatidine) Radio->Incubate Compound Test Compound (Serial Dilution) Compound->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters (Remove Unbound Radioligand) Filter->Wash Count Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Curve Generate Competition Curve Count->Curve Calc Calculate IC50 and Ki Curve->Calc

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate triplicate wells for:

    • Total Binding: Assay buffer + Radioligand + Receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + Receptor membranes + High concentration of reference compound (e.g., 10 µM nicotine).[8]

    • Test Compound Competition: Assay buffer + Radioligand + Receptor membranes + varying concentrations of the test compound.

  • Reagent Addition: Add all components to the wells as designated. Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubation: Incubate the plate for a defined period to reach equilibrium (e.g., 120 minutes at 4°C).[8] The choice of temperature and time is critical; lower temperatures can minimize receptor degradation, while the duration must be sufficient to achieve binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Example Binding Affinities

LigandnAChR SubtypeKi (nM)Reference Radioligand
Nicotineα4β29.4[¹²⁵I]-Epibatidine
Cytisineα4β20.6[³H]-Cytisine
Epibatidineα4β2~0.04[³H]-Epibatidine
AK3α3β43.18[³H]-Epibatidine
Vareniclineα4β2~0.1[³H]-Epibatidine
Methyllycaconitine (MLA)α7~1[³H]-MLA

Note: Values are approximate and compiled from various sources for illustrative purposes.[8][10][11][12]

Protocol: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

Binding does not equal function. A ligand can be an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist (activates weakly and can block full agonists). TEVC in Xenopus laevis oocytes is a gold-standard method for determining the functional properties of a ligand.[13]

Objective: To determine a ligand's efficacy (Emax) and potency (EC50 for agonists; IC50 for antagonists).

Causality in Methodology: Xenopus oocytes are used because they are large, robust cells that efficiently translate injected mRNA, leading to high-level expression of functional ion channels on their surface.[13] The two-electrode voltage clamp allows for the precise measurement of ionic currents passing through these channels in response to ligand application.

Materials:

  • Mature female Xenopus laevis frogs.

  • cRNA for the nAChR subunits of interest.

  • Microinjection setup (pipette puller, micromanipulator, injector).

  • TEVC system (amplifier, digitizer, perfusion system, recording chamber).

  • Oocyte Ringer's solution (OR-2) and other buffers.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from an anesthetized Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • cRNA Injection: Inject oocytes with a precise amount of cRNA encoding the desired nAChR subunits (e.g., α4 and β2 subunits).

  • Incubation: Incubate the injected oocytes for 2-7 days at ~18°C to allow for receptor expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber under a continuous flow of buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • For Agonist Testing: Apply increasing concentrations of the test compound via the perfusion system and record the peak inward current at each concentration. A known full agonist (e.g., acetylcholine) should be used as a positive control.

    • For Antagonist Testing: Apply a fixed, sub-maximal concentration (e.g., the EC50) of a known agonist (like acetylcholine) to elicit a baseline current. Then, co-apply the agonist with increasing concentrations of the test compound to measure the inhibition of the agonist-evoked current.[14]

  • Data Analysis:

    • Agonist: Plot the normalized current response against the log of the agonist concentration. Fit the data to a sigmoidal curve to determine the EC50 (concentration for half-maximal activation) and Emax (maximal response relative to a full agonist).

    • Antagonist: Plot the percent inhibition against the log of the antagonist concentration. Fit the data to determine the IC50 (concentration for half-maximal inhibition).

Complementary and High-Throughput Assays

While TEVC is highly informative, it is low-throughput. For screening larger compound libraries, fluorescence-based assays are often employed.

  • Fluorometric Imaging Plate Reader (FLIPR) Assays: These cell-based assays use fluorescent dyes that are sensitive to changes in intracellular calcium or membrane potential.[15] When an agonist activates a nAChR (many of which are permeable to Ca²⁺), the resulting ion influx causes a change in fluorescence, which can be read in a 96- or 384-well plate format. This allows for rapid determination of agonist or antagonist activity.

  • Fluorescent Ligands: The development of fluorescently-tagged nAChR ligands allows for direct visualization of receptor localization and can be used in fluorescence polarization assays for high-throughput screening.[16][17]

Conclusion and Future Directions

The preparation of novel nAChR ligands is a rigorous, multi-step process that bridges synthetic chemistry and neuropharmacology. The successful development of a candidate ligand hinges on a logical design strategy and meticulous biological validation. The protocols outlined in this guide provide a robust framework for determining the fundamental pharmacological properties—affinity and function—of newly synthesized compounds.

The field continues to evolve, with increasing focus on the discovery of positive allosteric modulators (PAMs) , which do not activate the receptor directly but enhance the effect of the endogenous agonist.[1] Furthermore, the development of high-affinity, selective ligands as PET radiotracers (e.g., [¹⁸F]AZAN) is a critical area of research, enabling the in vivo imaging of nAChR distribution and density in the human brain and advancing our understanding of disease states.[18]

References

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • O'Neill, B. T., & Li, M. D. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Medicinal Chemistry, 11(3), 399-418. Retrieved from [Link]

  • Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Retrieved from [Link]

  • Castillo-Gómez, E., et al. (2018). Sequential purification and characterization of Torpedo californica nAChR-DC supplemented with CHS for high-resolution crystallization studies. PLoS ONE, 13(7), e0201134. Retrieved from [Link]

  • Peters, D., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(11), 2193-2204. Retrieved from [Link]

  • Castillo-Gómez, E., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(10), 1410. Retrieved from [Link]

  • Loring, R. H., et al. (1982). Purification and Characterization of Nicotinic Acetylcholine Receptors from Muscle. Journal of Biological Chemistry, 257(3), 1418-1423. Retrieved from [Link]

  • Gündisch, D. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(3), 253-269. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent Epibatidine Agonists for Neuronal and Muscle-Type Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 39(16), 3069-3080. Retrieved from [Link]

  • Khamha, S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1693. Retrieved from [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115658. Retrieved from [Link]

  • Fels, G., et al. (1982). Isolation and purification of acetylcholine receptor proteins by affinity chromatography. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 363(12), 1467-1476. Retrieved from [Link]

  • Redd, J. T., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Omega, 4(22), 19656-19664. Retrieved from [Link]

  • De-la-Mora, E., et al. (2015). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 6(8), 1432-1441. Retrieved from [Link]

  • Valette, H., et al. (2006). Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. Current Pharmaceutical Design, 12(29), 3765-3781. Retrieved from [Link]

  • Kudryavtsev, D., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology, 12, 778045. Retrieved from [Link]

  • Nichols, J. A., et al. (2022). Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. eLife, 11, e73752. Retrieved from [Link]

  • Inserra, M. C., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 599128. Retrieved from [Link]

  • Bisson, W. H., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Journal of the American Chemical Society, 134(42), 17565-17573. Retrieved from [Link]

  • Tsetlin, V., & Hucho, F. (2018). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 23(11), 2991. Retrieved from [Link]

  • Flammia, D. W., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 961-973. Retrieved from [Link]

  • Van der Heide, D. W., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2727-2736. Retrieved from [Link]

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Application Note: Solvent Selection & Solubility Profiling for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a rigorous, standardized approach to solubilizing 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine .

The following guide moves beyond generic advice, applying structure-activity relationships (SAR) and physicochemical principles to derive a robust solvent selection strategy.

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, we must first understand the "personality" of the molecule. This compound is not merely a pyridine; it is a push-pull system .

  • The Core (Pyridine): Aromatic, moderately polar, basic nitrogen acceptor.

  • The Lipophilic Tail (3-Allyl): A non-polar hydrocarbon chain. This increases the LogP (lipophilicity), reducing water solubility but enhancing solubility in cell membranes and organic solvents.

  • The Electron Donor (6-Pyrrolidin-1-yl): A cyclic tertiary amine. This is a strong electron donor into the pyridine ring. It significantly increases the electron density on the pyridine nitrogen, likely raising the pKa (making it more basic than unsubstituted pyridine).

  • The Modifier (2-Methoxy): Provides both inductive withdrawal and resonance donation, but generally aids in organic solubility (ethers are good H-bond acceptors).

Solubility Profile Summary:

Solvent Class Predicted Solubility Mechanism
Aprotic Polar (DMSO, DMF) Excellent Dipole-dipole interactions disrupt the crystal lattice effectively.
Chlorinated (DCM, Chloroform) Excellent Good interaction with the lipophilic allyl/pyrrolidine domains.
Alcohols (Ethanol, Methanol) Good H-bonding with pyridine/methoxy nitrogens and oxygens.
Water (Neutral pH 7) Poor The lipophilic allyl and pyrrolidine groups dominate; lack of H-bond donors limits hydration.

| Water (Acidic pH < 5) | Moderate/Good | Protonation of the pyridine nitrogen forms a cationic salt, drastically increasing solubility. |

Solvent Selection Decision Tree

The following flowchart guides you through selecting the optimal solvent based on your downstream application.

SolventSelection Start Start: Define Application App_Stock Long-term Stock Storage Start->App_Stock App_Cell Cellular/Bio Assays Start->App_Cell App_Chem Chemical Synthesis (Reactions) Start->App_Chem App_LCMS Analytical (LC-MS/HPLC) Start->App_LCMS DMSO DMSO (Anhydrous) >100 mM App_Stock->DMSO Standard Ethanol Ethanol (Sterile Filtered) App_Stock->Ethanol If DMSO sensitive App_Cell->DMSO Dilute <0.5% v/v AcidicWater 0.1N HCl or Acetate Buffer (pH 4) App_Cell->AcidicWater If high conc. needed App_Chem->Ethanol Recrystallization DCM Dichloromethane (DCM) App_Chem->DCM Extraction/Rxn Acetonitrile Acetonitrile/Water (+0.1% Formic Acid) App_LCMS->Acetonitrile

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol A: Preparation of High-Concentration Stock Solutions (Master Stock)

Objective: Create a stable 50 mM or 100 mM stock solution for long-term storage. Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

Rationale: DMSO is the "Goldilocks" solvent here. It is sufficiently polar to dissolve the basic pyridine core but organic enough to solvate the allyl/pyrrolidine tail. It also prevents autocatalytic oxidation better than protic solvents.

Procedure:

  • Weighing: Accurately weigh 21.8 mg of the solid substance into a generic 1.5 mL amber microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use a serological pipette for volumes < 1 mL; use a calibrated micropipette.

  • Dissolution Mechanics: Vortex vigorously for 30 seconds.

    • Observation: If the solid floats (due to the lipophilic allyl group), sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Inspect visually. The solution must be perfectly clear. If turbidity persists, the compound may be a salt form (e.g., HCl salt) rather than the free base. If so, add 1-2 equivalents of Triethylamine (TEA) to free the base, or switch to a water/DMSO mix.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Assessment in Aqueous Media

Objective: Determine the maximum solubility in biological buffers (e.g., for IC50 determination). Critical Insight: As a basic pyridine, solubility will be pH-dependent .

Experimental Setup: Create three buffer systems:

  • pH 4.0: 50 mM Acetate Buffer (Simulates lysosome/gastric).

  • pH 7.4: 50 mM Phosphate Buffered Saline (PBS) (Simulates plasma/cytosol).

  • pH 9.0: 50 mM Borate Buffer (Simulates basic environment).

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 0.5 mL of each buffer in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Why 24h? To reach thermodynamic equilibrium, ensuring the crystal lattice is fully challenged.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (low protein binding).

    • Caution: Do not use Nylon filters if the compound is highly lipophilic; it may adsorb.

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via UV-Vis (peak absorbance likely ~260-280 nm) or HPLC.

Expected Results:

  • pH 4.0: High solubility (> 1 mg/mL) due to protonation of the pyridine nitrogen (

    
    ).
    
  • pH 7.4: Moderate/Low solubility. The molecule is likely partially neutral.

  • pH 9.0: Lowest solubility (Free base form dominates).

Protocol C: "Tier 1" Visual Solubility Screening (Quick Test)

If you lack HPLC access, use this solvent addition method to estimate solubility range.

Steps:

  • Place 1 mg of compound into a clear glass vial.

  • Add solvent in increments:

    • Step 1: Add 10 µL solvent (Concentration = 100 mg/mL). Vortex.

      • Soluble? Stop. High solubility.

    • Step 2: Add 90 µL solvent (Total = 100 µL, Conc = 10 mg/mL). Vortex.

      • Soluble? Moderate solubility.

    • Step 3: Add 900 µL solvent (Total = 1 mL, Conc = 1 mg/mL). Vortex/Sonicate.

      • Soluble? Low solubility.

      • Insoluble? Very poor solubility.

Data Recording Table:

Solvent100 mg/mL10 mg/mL1 mg/mLClassification
DMSO Clear--High Solubility
Ethanol TurbidClear-Moderate Solubility
PBS (pH 7.4) PrecipitatePrecipitateTurbidPoor Solubility
0.1 M HCl Clear--High Solubility (Salt formation)

Safety & Handling

  • Toxicity: Pyridine derivatives can be irritants or neurotoxins (structural similarity to nicotine/epibatidine analogs). Handle in a fume hood.

  • Permeability: The allyl and pyrrolidine groups enhance skin permeability. Double-glove (Nitrile) is mandatory.

  • Flammability: The allyl group is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) if possible to prevent polymerization or epoxide formation.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Screening). Link

  • PubChem. Compound Summary for 4-(Pyrrolidin-1-yl)pyridine (Analog). Link

Microwave-assisted synthesis of pyrrolidinyl-pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of Pyrrolidinyl-Pyridine Scaffolds via Microwave Irradiation

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of pyrrolidinyl-pyridine analogs using microwave-assisted organic synthesis (MAOS). These scaffolds are critical pharmacophores in medicinal chemistry, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and histamine H3 antagonists. Traditional thermal methods (S_NAr) often suffer from prolonged reaction times (4–24 hours) and harsh reflux conditions. The protocols described herein utilize dielectric heating to achieve quantitative conversions in under 20 minutes, improving yield profiles by 15–30% while enabling the use of "greener" solvent systems.

Theoretical Framework: Dielectric Heating in S_NAr

The Challenge of Thermal Synthesis

The formation of pyrrolidinyl-pyridines typically involves a Nucleophilic Aromatic Substitution (S_NAr) of a halopyridine with pyrrolidine.

  • Electronic Deactivation: Pyridine rings, especially those without strong electron-withdrawing groups (EWGs) at the ortho or para positions, are electron-deficient but often sluggish to react with secondary amines under standard thermal reflux.

  • Solvent Limitations: Thermal heating relies on convection currents and the thermal conductivity of the vessel, leading to "wall effects" and slow ramp times.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (DMSO, EtOH) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved salts (or ionic liquids) oscillate in the field, further increasing collision frequency.

  • Specific Microwave Effect: In S_NAr reactions, the transition state (Meisenheimer complex) is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy (

    
    ) and accelerating the reaction rate significantly beyond what is predicted by Arrhenius kinetics alone.
    
Mechanistic Pathway

The reaction proceeds via the addition of the pyrrolidine nitrogen lone pair to the electron-deficient carbon of the pyridine, forming a Meisenheimer intermediate, followed by the elimination of the halide.

SNAr_Mechanism Reactants Halopyridine + Pyrrolidine TS Meisenheimer Complex (Polar) Reactants->TS Nucleophilic Attack MW_Input MW Irradiation (Dipolar Polarization) MW_Input->TS Stabilizes TS Product Pyrrolidinyl-Pyridine + HX Salt TS->Product Elimination (-X)

Figure 1: S_NAr mechanism enhanced by microwave irradiation. The polar transition state is stabilized by the electromagnetic field.

Experimental Protocols

Two methods are provided: Method A (Green/Aqueous) for activated substrates, and Method B (High-Temperature/Polar Aprotic) for deactivated or sterically hindered substrates.

Reagents & Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Anton Parr Monowave) capable of pressure control (0–30 bar).

  • Vessels: 10 mL or 35 mL borosilicate glass pressure vials with silicone/PTFE septa.

  • Substrate: 2-Chloro- or 2-Bromopyridine derivatives.

  • Nucleophile: Pyrrolidine (Reagent Grade).

Method A: Green Synthesis (Ethanol/Water)

Best for: 2-halopyridines with EWGs (e.g., -CN, -NO2).

  • Stoichiometry: Charge a 10 mL microwave vial with:

    • Substrate (1.0 mmol)

    • Pyrrolidine (1.5 mmol, 1.5 equiv)

    • Solvent: Ethanol:Water (1:1 v/v, 3 mL).

  • Sealing: Crimp the cap tightly.

  • Irradiation Parameters:

    • Temp: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Upon cooling, the product often precipitates. Filter and wash with cold water. If no precipitate, dilute with brine and extract with EtOAc.

Method B: High-Temperature (DMSO)

Best for: Unactivated 2-chloropyridines or 3-bromopyridines.

  • Stoichiometry: Charge a 10 mL microwave vial with:

    • Substrate (1.0 mmol)

    • Pyrrolidine (2.0 mmol, 2.0 equiv)

    • Base:

      
       (1.5 mmol) or DIPEA (2.0 mmol)
      
    • Solvent: DMSO (anhydrous, 2 mL). Note: DMSO couples extremely well with MW energy.

  • Irradiation Parameters:

    • Temp: 160–180 °C

    • Time: 15 minutes

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Workup: Pour reaction mixture into ice water (20 mL). Extract with

    
     or EtOAc (
    
    
    
    ). Wash organic phase with water (
    
    
    ) to remove DMSO, then brine. Dry over
    
    
    .[1][2]

Results & Validation

The following data compares Method B (MW) against traditional thermal reflux (Oil Bath) for the synthesis of 2-(pyrrolidin-1-yl)pyridine.

ParameterThermal Reflux (Oil Bath)Microwave (Method B)Improvement
Temperature 110 °C (Toluene Reflux)160 °C (DMSO)+50 °C (Safe Superheating)
Time 18 Hours15 Minutes72x Faster
Yield 65%92%+27%
Purity (LCMS) 85% (Side products observed)>98% (Cleaner profile)Reduced thermal degradation
Energy Usage High (Continuous heating)Low (Targeted energy)Green Metric Improved

Self-Validating Checkpoints:

  • TLC: Check at t=5 min. If starting material remains, extend by 5 min.

  • Pressure: Monitor the pressure curve. A rapid spike indicates decomposition or gaseous byproduct formation; abort immediately.

Optimization & Troubleshooting Workflow

Use the following logic tree to optimize reaction conditions for novel analogs.

Optimization_Workflow Start Start: Novel Analog Synthesis Screen1 Screen: Method A (EtOH/H2O) 120°C, 10 min Start->Screen1 Check1 LCMS Check: Conversion > 50%? Screen1->Check1 Success Scale Up & Isolate Check1->Success Yes Switch Switch to Method B (DMSO) Increase Temp to 160°C Check1->Switch No Check2 LCMS Check: Conversion > 50%? Switch->Check2 Catalyst Add Catalyst: Pd2(dba)3 / BINAP (Buchwald) Check2->Catalyst No (No Rxn) Optimize Optimize Time/Temp (+20°C steps) Check2->Optimize Yes (Low Yield) Catalyst->Success Optimize->Success

Figure 2: Decision matrix for optimizing reaction conditions. If S_NAr fails at high temperatures, transition to Pd-catalyzed amination.

References

  • Bagley, M. C., et al. "Microwave-assisted synthesis of pyridines."[3] Tetrahedron Letters, vol. 43, no. 46, 2002, pp. 8331-8334.

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284.

  • Al-Mulla, A. "Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles." Molecules, vol. 25, no.[4] 12, 2020.

  • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, vol. 4, 2006, pp. 2337-2347.

Sources

Application Note: Precision Crystallization of Methoxy-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-pyridine motifs are ubiquitous in medicinal chemistry, serving as the structural backbone for proton pump inhibitors (e.g., Omeprazole), kinase inhibitors, and antimicrobial agents.[1][2] However, the physicochemical interplay between the basic pyridine nitrogen and the lipophilic, electron-donating methoxy group creates unique processing challenges. These derivatives frequently exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) , pronounced polymorphism, and solvate formation.[1][3]

This guide moves beyond standard textbook procedures to provide field-proven protocols for isolating high-purity crystalline forms. It emphasizes reactive crystallization (salt formation) and controlled anti-solvent addition as the primary levers for quality control.

Physicochemical Context & Solubility Profile

To design a robust crystallization, one must first understand the molecule's behavior in solution.[2]

  • Basicity: The pyridine nitrogen typically has a pKa between 4.0 and 6.0. The methoxy group (electron-donating) at the para or ortho position can slightly increase basicity, making the molecule prone to protonation.

  • Lipophilicity: The methoxy group increases solubility in non-polar solvents (e.g., Toluene, DCM) but decreases water solubility compared to hydroxy-pyridines.[1][2]

  • Oiling Out Risk: High.[2][3][4][5] Methoxy-pyridines often possess low melting points.[3] If the crystallization temperature (

    
    ) is near the melting point of the solvated solid, the system will separate into an oil rather than a crystal.
    
Table 1: Solvent Class Suitability for Methoxy-Pyridines
Solvent ClassExamplesRoleSuitability
Alcohols Methanol, Ethanol, IPAGood SolventHigh. Solubilizes both neutral and salt forms.[1][2][3]
Chlorinated DCM, ChloroformGood SolventMedium. Good solubility but environmental concerns; hard to dry.[1][2][3]
Esters Ethyl Acetate, IPMAnti-SolventHigh. Excellent for inducing crystallization of salts.[1][2][3]
Alkanes Heptane, HexaneAnti-SolventMedium. Risk of oiling out due to polarity mismatch.[1][2]
Water WaterAnti-SolventHigh. Best for neutral forms dissolved in water-miscible organics.[3]

Critical Workflows

Diagram 1: Strategic Crystallization Decision Matrix

This workflow illustrates the decision logic for selecting the optimal crystallization path based on the derivative's initial state.

G Start Crude Methoxy-Pyridine Derivative SolubilityCheck Solubility Screen (Polar vs Non-Polar) Start->SolubilityCheck Decision1 Is it an Oil or Low Melting Solid? SolubilityCheck->Decision1 PathA Path A: Salt Formation (Reactive Crystallization) Decision1->PathA Yes (Oil/Low MP) PathB Path B: Anti-Solvent Crystallization Decision1->PathB No (Stable Solid) StepA1 Dissolve in Ether/Acetone PathA->StepA1 StepB1 Dissolve in Alcohol (EtOH) PathB->StepB1 StepA2 Add Acid (HCl/Fumaric) Controlled Rate StepA1->StepA2 Final Filtration & Drying (XRPD Confirmation) StepA2->Final StepB2 Add Water/Heptane (Metastable Zone) StepB1->StepB2 OilingCheck Oiling Out Observed? StepB2->OilingCheck Remedy Remedy: 1. Seed at higher T 2. Reduce Supersaturation OilingCheck->Remedy Yes OilingCheck->Final No Remedy->StepB2

Figure 1: Decision matrix for selecting between reactive (salt) and non-reactive crystallization pathways.

Detailed Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Oily free bases, increasing melting point, and purification.[1][2]

Mechanism: The basic nitrogen of the pyridine ring is protonated by a stronger acid, creating an ionic lattice that is thermodynamically more stable than the amorphous free base.

Materials:

  • Crude Methoxy-Pyridine derivative (Free Base).[2][3]

  • Solvent: Acetone or Ethyl Acetate (Dry).[2][3]

  • Acid: Methanesulfonic acid (liquid) or Fumaric acid (solid).[1][2][3]

  • Equipment: Jacketed reactor with overhead stirring.[3]

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude substrate in 50 mL of Acetone at 25°C. Ensure complete dissolution (clarify by filtration if necessary).

  • Acid Preparation: Prepare a solution of the counter-acid (1.05 equivalents) in 10 mL of Acetone.

    • Note: Stoichiometry is critical.[3] Excess acid can degrade the methoxy ether linkage.

  • Seeding (The "Anchor"): Add 0.1% w/w seed crystals of the desired salt form to the base solution.

  • Dosing: Slowly dose the acid solution into the reactor over 2 hours.

    • Process Analytical Technology (PAT): Use an FBRM probe to monitor chord length.[2][3] A sudden spike indicates nucleation.[3]

  • Aging: Once addition is complete, stir for 4 hours at 20°C to ripen the crystals (Ostwald Ripening).

  • Isolation: Filter under vacuum. Wash the cake with chilled Acetone.

Validation:

  • Yield: >85% typical.[3]

  • Purity: HPLC purity should increase by >1.5% compared to crude.

Protocol B: Anti-Solvent Crystallization (Neutral Form)

Best for: Stable solids like Omeprazole or Azoxystrobin analogs.[1][2]

Mechanism: Reduces the solubility of the solute by changing the solvent composition, forcing the system into the Metastable Zone Width (MSZW).

Materials:

  • Solvent System: Ethanol (Good) / Water (Anti-solvent).[1][2][3]

Step-by-Step:

  • Saturation: Dissolve the compound in Ethanol at 50°C to near saturation (approx. 0.8 saturation).

  • Initial Dosing: Add Water slowly until the solution becomes slightly hazy (the "Cloud Point").

  • Thermal Pulse: Heat the solution back to 55°C to dissolve the haze. This ensures you are just inside the metastable zone.

  • Seeding: Add seeds (0.5% w/w) at 50°C.

  • Controlled Cooling: Cool to 20°C at a rate of 0.2°C/min.

    • Critical: Rapid cooling here will trap impurities and cause agglomeration.[3]

  • Final Anti-Solvent Dose: Once at 20°C, add the remaining Water (target ratio 1:1 EtOH:Water) over 2 hours.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for methoxy-pyridines.[3] It occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for an ordered lattice to form.

Diagram 2: Oiling Out Mitigation Strategy

OilingOut Detect Turbidity Spike No Exotherm Diagnosis Diagnosis: Oiling Out (LLPS) Detect->Diagnosis Strategy1 Strategy 1: Increase Temp (Re-dissolve) Diagnosis->Strategy1 Strategy2 Strategy 2: Change Solvent (Reduce Polarity Gap) Diagnosis->Strategy2 Strategy3 Strategy 3: Seed at High T Diagnosis->Strategy3 Outcome Stable Crystal Growth Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Figure 2: Mitigation strategies when process sensors detect oiling out (turbidity increase without nucleation heat).

Corrective Actions:

  • Reduce the "Gap": If using Ethanol/Water, the polarity difference is high.[2] Switch to Ethanol/Heptane or IPA/IPM to reduce the interfacial tension.

  • Seed Early: Introduce seeds before the cloud point is reached.[3] The seeds provide a surface for growth, bypassing the liquid phase separation.

References

  • Resolution of Omeprazole Using Coupled Preferential Crystallization. Organic Process Research & Development. (2013). Describes the control of nucleation and growth for methoxy-pyridine derivatives.

  • Oiling Out in Crystallization. Mettler Toledo Application Notes. Comprehensive guide on detecting and avoiding LLPS using ternary phase diagrams.

  • Polymorphs of Azoxystrobin. World Intellectual Property Organization (WO2008093325A2).[2][3] Details the isolation of specific polymorphs of a methoxy-acrylate/pyrimidine derivative.

  • Synthesis and Crystallization of Pyridinium Salts. National Institutes of Health (PMC).[2][3] Protocols for handling the ionic forms of pyridine derivatives to improve physical properties.

  • Direct Methoxypyridine Functionalization. Journal of the American Chemical Society. Discusses the basicity and reactivity challenges specific to the methoxy-pyridine motif.

Sources

Application Note: Precision Reagents for Late-Stage Functionalization of the Allyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The allyl moiety serves as a critical "pivot point" in late-stage functionalization (LSF).[1] Its unique electronic signature allows for the direct installation of oxygen, nitrogen, or carbon functionalities into pre-existing drug scaffolds without de novo synthesis. However, traditional reagents (e.g., SeO₂, CrO₃) often fail in late-stage settings due to harsh conditions, poor chemoselectivity, and toxicity.

This guide details three field-proven reagent systems that have redefined allylic functionalization:

  • The White-Chen Catalyst (Pd/SOX): For highly regio- and stereoselective acetoxylation.

  • Electrochemical Mediators (Cl₄NHPI): For scalable, "green" allylic oxidation.

  • Manganese Phthalocyanines [Mn(ClPc)]: For site-selective intermolecular amination.[1]

Reagent System A: The White-Chen Catalyst (Pd/SOX)

Target Transformation: Allylic C–H Oxidation (Acetoxylation) Primary Application: Installing oxygen handles (acetates) with high linear/branched regiocontrol in complex intermediates.

Mechanistic Rationale

Unlike SeO₂, which relies on an "ene" reaction mechanism often leading to mixtures, the White-Chen system utilizes electrophilic C–H cleavage . The palladium(II) center, ligated by an electron-deficient bis-sulfoxide (1,2-bis(phenylsulfinyl)ethane), becomes highly electrophilic. It cleaves the allylic C–H bond to form a


-allyl species.[2] A co-oxidant (Benzoquinone) facilitates the reductive elimination and regeneration of Pd(II).

Key Advantage: The sulfoxide ligand imparts high regioselectivity, typically favoring the branched (secondary/tertiary) allylic ester, which is difficult to access via traditional methods.

Protocol: General Allylic Acetoxylation

Note: This protocol is optimized for 1.0 mmol scale.

Reagents:

  • Substrate (Alkene): 1.0 equiv

  • Pd(OAc)₂: 10 mol%[3]

  • Ligand: 1,2-bis(phenylsulfinyl)ethane (White’s Ligand): 10 mol%

  • Oxidant: 1,4-Benzoquinone (BQ): 2.0 equiv

  • Solvent: Acetic Acid (AcOH) / Acetic Anhydride (Ac₂O) (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 2-dram vial, combine Pd(OAc)₂ (22.4 mg, 0.1 mmol) and the bis-sulfoxide ligand (27.8 mg, 0.1 mmol). Add 1.0 mL of dry DCM and sonicate for 2 minutes until a homogenous orange/red solution forms. Concentrate to dryness under a stream of N₂.

  • Reaction Assembly: To the pre-complexed catalyst solid, add the alkene substrate (1.0 mmol) and 1,4-benzoquinone (216 mg, 2.0 mmol).

  • Solvent Addition: Add a pre-mixed solution of AcOH/Ac₂O (1:1, 3.0 mL total).

  • Incubation: Seal the vial with a Teflon-lined cap. Stir at 40 °C for 24–48 hours.

    • Checkpoint: Monitor via LC-MS. The reaction mixture will turn from orange to dark brown/black as Pd(0) precipitates (signaling catalyst death).

  • Workup: Dilute with Et₂O (20 mL). Carefully quench by pouring into saturated aq. NaHCO₃ (caution: gas evolution). Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (typically 5-20% EtOAc/Hexanes).

Visualization: Catalytic Cycle

The following diagram illustrates the electrophilic cleavage mechanism that differentiates this system from radical-based methods.

WhiteChenCatalysis Start Pd(OAc)2 + Ligand Complex Electrophilic Pd(II)-SOX Complex Start->Complex Coordination Alkene Coordination (π-complex) Complex->Coordination Cleavage Allylic C-H Cleavage (Rate Limiting) Coordination->Cleavage - AcOH PiAllyl Pd-π-Allyl Intermediate Cleavage->PiAllyl NuAttack Nucleophilic Attack (AcOH/AcO-) PiAllyl->NuAttack RedElim Reductive Elimination Pd(0) Released NuAttack->RedElim Product Release Reox Re-oxidation by BQ Pd(0) -> Pd(II) RedElim->Reox Reox->Complex Regeneration

Figure 1: Catalytic cycle of White-Chen oxidation. Note the critical role of BQ in regenerating the active Pd(II) species.

Reagent System B: Electrochemical Mediator (Cl₄NHPI)

Target Transformation: Scalable Allylic C–H Oxidation (Ketone/Enone Formation) Primary Application: Large-scale oxidation of terpenes and steroids where metal contamination is a concern.

Mechanistic Rationale

Developed by the Baran lab, this method replaces stoichiometric chromium with Tetrachloro-N-hydroxyphthalimide (Cl₄NHPI) . This mediator undergoes anodic oxidation to form a radical species that abstracts the allylic hydrogen.[4] The resulting radical is trapped by tert-butyl hydroperoxide (TBHP) and subsequently eliminated to form the enone.

Key Advantage: Operational simplicity and sustainability.[5] It avoids toxic metal waste and is highly scalable (grams to kilograms).

Protocol: Electrochemical Enone Synthesis

Reagents:

  • Substrate: 1.0 equiv

  • Mediator: Cl₄NHPI (10-20 mol%)

  • Co-oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.): 1.5–3.0 equiv

  • Base: Pyridine (2.0 equiv)

  • Electrolyte: LiClO₄ (0.1 M)

  • Solvent: Acetone/H₂O (variable ratios, typically 9:1)

Hardware Setup:

  • Anode: Reticulated Vitreous Carbon (RVC) or Graphite.

  • Cathode: Platinum wire or Nickel foam.

  • Power Supply: Potentiostat or simple DC supply (constant current).

Step-by-Step Methodology:

  • Cell Assembly: In an undivided beaker-type cell, dissolve the substrate, Cl₄NHPI, and pyridine in Acetone.

  • Electrolyte Addition: Add LiClO₄ and water. Ensure the electrodes are submerged but not touching.

  • Oxidant Addition: Add TBHP dropwise.

  • Electrolysis: Apply a constant current (typically 10–15 mA/mmol). Stir vigorously.

    • Safety Note: TBHP is an organic peroxide.[5] Perform behind a blast shield. Avoid concentrating the reaction mixture to dryness if peroxides are still present.

  • Monitoring: The reaction is typically complete after 2.5–3.5 F/mol of charge has passed.

  • Workup: Disconnect power. Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide (check with starch-iodide paper). Extract with EtOAc.

Reagent System C: Manganese Phthalocyanine [Mn(ClPc)]

Target Transformation: Intermolecular Allylic C–H Amination Primary Application: Late-stage introduction of nitrogen (pharmacophores) into complex natural products.

Mechanistic Rationale

While Rhodium nitrenoids are effective, they often suffer from poor chemoselectivity (aziridination vs. C-H insertion). The [Mn(ClPc)] catalyst, developed by White and Groves, generates a bulky, electrophilic metallonitrene. This species is highly sensitive to steric and electronic environments, preferring electron-rich, accessible allylic C–H bonds over benzylic or tertiary sites.

Protocol: C–H Amination

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: [Mn(ClPc)] (10 mol%)

  • Nitrogen Source: TrocNHOTs (2,2,2-trichloroethyl sulfonyloxycarbamate) or similar nitrene precursor: 1.5 equiv

  • Base: MgO (2.0 equiv)

  • Solvent: Benzene or Trifluorotoluene (PhCF₃)

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add [Mn(ClPc)], MgO, and the nitrogen source (TrocNHOTs).

  • Substrate Addition: Add the substrate dissolved in PhCF₃.

  • Reaction: Stir at 40 °C. The reaction typically proceeds via a radical rebound mechanism.

  • Workup: Filter through a pad of Celite to remove MgO and catalyst. Concentrate and purify via silica gel chromatography.

Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics of these reagents compared to the classical SeO₂ method.

FeatureSeO₂ (Classic) Pd-SOX (White-Chen) Electrochem (Baran) [Mn(ClPc)]
Primary Product Allylic Alcohol/AldehydeAllylic Acetate (Branched)EnoneAllylic Amine
Mechanism Ene ReactionElectrophilic CleavageRadical AbstractionRadical Rebound
Selectivity ModerateHigh (Regio/Stereo) High (Chemo)High (Site)
Toxicity High (Selenium)Moderate (Pd)Low (Metal-free) Low (Mn)
Scalability PoorModerateExcellent Moderate
Workflow Decision Tree

Use the following logic flow to select the appropriate reagent for your specific scaffold.

DecisionTree Start Start: Allylic Functionalization Need Q1 Target Functionality? Start->Q1 Oxidation Oxygen (C-O) Q1->Oxidation Nitrogen Nitrogen (C-N) Q1->Nitrogen Q2 Desired Oxidation State? Oxidation->Q2 MnPath Use [Mn(ClPc)] (Site-Selective Amination) Nitrogen->MnPath AlcoholEster Alcohol/Ester Q2->AlcoholEster Ketone Enone (C=O) Q2->Ketone Q3 Regioselectivity Critical? AlcoholEster->Q3 Electro Use Electrochem (Cl4NHPI) (Scalable, Green) Ketone->Electro WhiteCat Use White-Chen (Pd/SOX) (High Linear/Branched Control) Q3->WhiteCat Yes (Complex) SeO2 Use SeO2 (If substrate is simple/robust) Q3->SeO2 No (Simple)

Figure 2: Strategic decision matrix for selecting late-stage functionalization reagents.

References

  • White-Chen Oxidation (Original Report): Chen, M. S., & White, M. C. (2007). A sulfoxide-promoted, catalytic method for the regioselective synthesis of allylic acetates from monosubstituted olefins via C-H oxidation.[2][6][7] Journal of the American Chemical Society, 129(18), 5850-5851. [Link]

  • Electrochemical Allylic Oxidation (Baran): Horn, E. J., Rosen, B. R., Chen, Y., Tang, J., Chen, K., Eastgate, M. D., ... & Baran, P. S. (2016).[8] Scalable and sustainable electrochemical allylic C–H oxidation. Nature, 533(7601), 77-81.[8] [Link]

  • Manganese Catalyzed Amination: Clark, J. R., Feng, K., Sookezian, A., & White, M. C. (2018). Manganese-catalyzed benzylic C(sp3)–H amination for late-stage functionalization.[1] Nature Chemistry, 10(5), 583-591. (Note: Discusses the Mn platform relevant to allylic systems). [Link]

  • Review of Allylic C-H Functionalization: Liu, G., & Wu, Y. (2019). Site-specific allylic C–H bond functionalization with a copper-bound N-centred radical.[9] Nature, 574, 516–521. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Pyrrolidine Coupling to Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically the coupling of pyrrolidine to pyridine rings. The inherent electronic properties of the pyridine ring present unique challenges that can often lead to low yields and reaction failures.[1] This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to help you overcome these hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction's challenges and key parameters.

Q1: What makes the coupling of pyrrolidine to a pyridine ring so challenging?

The primary difficulty arises from the electronic nature of the pyridine ring. It is an electron-deficient heterocycle due to the electronegative nitrogen atom, which deactivates it towards reactions that proceed via oxidative addition, a key step in many cross-coupling protocols.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or the formation of off-cycle, inactive species.[1] This can significantly slow down or completely stall the desired catalytic cycle.

Q2: What is the most effective method for coupling pyrrolidine to a pyridine ring?

The Buchwald-Hartwig amination is the most robust and widely used method for this transformation.[2][3] This palladium-catalyzed cross-coupling reaction demonstrates broad functional group tolerance and has been extensively optimized for challenging substrates like pyridines.[2][3] While classical methods like Nucleophilic Aromatic Substitution (SNAr) are possible, they typically require highly activated pyridine rings (e.g., with strong electron-withdrawing groups) and may not be as general in scope.[4]

Q3: How do I select the optimal catalyst system (Palladium Precursor & Ligand)?

The choice of ligand is the most critical factor for success. For electron-deficient heteroaryl halides like those of pyridine, bulky and electron-rich phosphine ligands are essential.[1] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for such couplings, and help stabilize the active Pd(0) catalyst.

  • For Chloro- and Bromo-pyridines: These are less reactive and require highly active catalyst systems.

    • Recommended Ligands: Bulky biarylphosphine ligands such as RuPhos , BrettPhos , and XPhos are often the top performers.[5][6] They create a sterically hindered and electron-rich environment around the palladium center, facilitating both oxidative addition and reductive elimination.

    • Recommended Precatalysts: Using pre-formed palladium(II) precatalysts like RuPhos-G3 or BrettPhos-G3 is highly recommended. These precatalysts ensure the efficient and reliable generation of the active monoligated Pd(0) species in solution, leading to more reproducible results.[7]

  • For Iodo-pyridines: These are more reactive, and a wider range of ligands may be effective. However, starting with the systems mentioned above is still a reliable strategy.

Q4: What is the role of the base, and which one should I use?

The base is crucial for deprotonating the pyrrolidine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[2] The choice of base must be strong enough to facilitate this step but not so harsh that it causes degradation of starting materials or products.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for these couplings.[3][5]

  • Weaker Bases: In cases where the substrates are sensitive to strong bases, weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this often requires more active catalyst systems and higher reaction temperatures.[3]

Troubleshooting Guide: From Low Conversion to Desired Product

This guide is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of Halopyridine Starting Material

This is one of the most common issues and typically points to a problem with the catalyst's activity.

Potential Cause A: Inactive Catalyst The active Pd(0) species is not being generated or is rapidly decomposing. This can be due to poor quality reagents or exposure to oxygen.

Solutions:

  • Use a Precatalyst: Switch from using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand to a well-defined precatalyst (e.g., RuPhos-G3, XPhos-G3).[7] This bypasses the often-unreliable in situ reduction of Pd(II) to Pd(0).

  • Ensure Inert Conditions: Pyridine C-N couplings are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Check Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Use high-purity, dry solvents and ensure your pyrrolidine and halopyridine are pure.

Experimental Protocol: General Reaction Setup for Pyrrolidine-Pyridine Coupling

  • To an oven-dried vial or flask, add the halopyridine (1.0 equiv), the palladium precatalyst (e.g., RuPhos-G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel with a septum and purge with argon for 5-10 minutes.

  • Add pyrrolidine (1.2-1.5 equiv) via syringe.

  • Add degassed solvent (e.g., Toluene or Dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Place the reaction mixture in a pre-heated oil bath or heating block and stir for the designated time.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Potential Cause B: Suboptimal Reaction Conditions The chosen solvent or temperature may not be suitable for the specific substrate combination.

Solutions:

  • Solvent Screening: While toluene and dioxane are common starting points, solvent polarity can play a significant role.[8][9] For some systems, a more polar solvent like tert-amyl alcohol or a mixture like toluene/DMF might improve solubility and reaction rates.

  • Temperature Optimization: If the reaction is sluggish at a standard temperature (e.g., 80-100 °C), cautiously increasing the temperature may improve the rate of oxidative addition. However, be aware that higher temperatures can also increase the rate of side reactions.

Problem 2: High Conversion, but Low Yield (Significant Side Products)

This indicates that while the catalyst is active, undesired reaction pathways are competing with the desired C-N coupling.

Potential Cause: Hydrodehalogenation This is a common side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom. It is often promoted by trace amounts of water or by β-hydride elimination from the base (t-butoxide).

Solutions:

  • Use a Hindered Base: Switching from NaOtBu to a more sterically hindered base like potassium tert-butoxide (KOtBu) or using an amide base like LiHMDS can sometimes suppress this pathway.[5]

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water, which can be a proton source for hydrodehalogenation.

Problem 3: Reaction Stalls After Partial Conversion

This often points to catalyst inhibition or deactivation over the course of the reaction.

Potential Cause: Pyridine Product Inhibition The N-pyrrolidinyl pyridine product is itself a ligand. As its concentration increases, it can coordinate to the palladium center and inhibit the catalytic cycle, a phenomenon particularly relevant for pyridine substrates.[1]

Solutions:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome this inhibition and push the reaction to completion.

  • Use a More Active Ligand System: Switching to a more electron-rich and bulky ligand (see table below) can create a catalyst that is less susceptible to product inhibition.

Data & Diagrams for Deeper Insight
Table 1: Catalyst System Selection Guide for Pyrrolidine Coupling to Halopyridines
Halopyridine SubstrateRecommended LigandsRecommended PrecatalystsRecommended BaseTypical Temp. (°C)
2-ChloropyridineRuPhos, BrettPhosRuPhos-G3, BrettPhos-G3NaOtBu, LiHMDS100 - 120
3-BromopyridineXPhos, RuPhosXPhos-G3, RuPhos-G3NaOtBu80 - 110
4-IodopyridineXantPhos, XPhosXPhos-G3Cs₂CO₃, K₃PO₄80 - 100

Note: This table provides general starting points. Optimization is often necessary for specific substrates.[5][7]

Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a visual guide to the process you are troubleshooting.

Buchwald_Hartwig_Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Complex (L-Pd(II)) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Catalyst Regeneration Product N-Aryl Pyrrolidine Product Amido_Complex->Product Reductive Elimination product_out Product->product_out sub_in Pyrrolidine (R₂NH) Base sub_in->OA_Complex halopyridine_in Halopyridine (Ar-X) halopyridine_in->Pd0 baseH_out [Base-H]⁺X⁻ baseH_out->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination of pyrrolidine with a halopyridine.

Diagram 2: Troubleshooting Workflow for Low Yield

Follow this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow decision decision action action start Low Yield Observed q1 Check Conversion of Starting Material (SM) start->q1 low_conv Potential Catalyst Issue q1->low_conv Low high_conv Potential Side Reactions q1->high_conv High action1 1. Use a G3 Precatalyst. 2. Ensure inert atmosphere. 3. Verify reagent purity. low_conv->action1 q2 Identify Main Byproduct high_conv->q2 hydrodehalogenation hydrodehalogenation q2->hydrodehalogenation Hydrodehalogenation other other q2->other Decomposition/ Other stall stall q2->stall Reaction Stalls action2 1. Use rigorously dry solvent. 2. Switch to LiHMDS base. hydrodehalogenation->action2 action3 1. Lower reaction temperature. 2. Screen different solvents. other->action3 action4 1. Increase catalyst loading. 2. Switch to a bulkier, more electron-rich ligand. stall->action4

Caption: A systematic workflow for troubleshooting low-yield pyrrolidine-pyridine coupling reactions.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 2426. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Hartwig, J. F. (1998). Transition metal-catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Yuan, C., et al. (2021). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 26(11), 3185. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Chemical Science, 4(3), 916-927.
  • Fors, B. P., & Buchwald, S. L. (2009). A Broadly Applicable and Highly Active Precatalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society, 131(36), 12898-12899.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Clark, C. G., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2561-2572. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Ligand-Controlled Chemoselectivity in the Palladium-Catalyzed Cross-Coupling of Polyhalogenated Aromatics. Journal of the American Chemical Society, 136(16), 5841-5844.

Sources

Navigating the Synthesis of Allyl-Substituted Pyridines: A Guide to Preventing Allyl Group Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of preventing allyl group oxidation during pyridine synthesis. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my allyl-substituted dihydropyridine decomposing upon aromatization?

This is a common issue stemming from the sensitivity of the allyl group to many standard oxidizing agents used for the aromatization of dihydropyridines. Strong oxidants, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can readily cleave the allyl C=C bond or oxidize the allylic position, leading to a complex mixture of byproducts and low yields of the desired allyl-pyridine.[1] The driving force for the aromatization of the dihydropyridine ring is significant, but this step requires careful selection of reagents to preserve the integrity of the allyl substituent.[2]

Q2: What are the most common pyridine synthesis methods where allyl group oxidation is a concern?

The Hantzsch pyridine synthesis is a widely used method that first produces a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized to the corresponding pyridine.[2][3] It is during this oxidative aromatization step that the allyl group is most vulnerable. Similarly, in the Guareschi-Thorpe synthesis , which yields 2-pyridones, subsequent functionalization and aromatization steps can also pose a risk to an existing allyl group.[4][5]

Q3: Are there any "allyl-friendly" oxidizing agents for the aromatization of dihydropyridines?

Yes, several milder and more selective oxidizing agents have been shown to be effective for the aromatization of Hantzsch 1,4-dihydropyridines while minimizing damage to sensitive functional groups like allyl moieties. These include:

  • Iodine in methanol: This system is known for its mildness and high yields in the aromatization of various 4-substituted Hantzsch 1,4-dihydropyridines.[1] The reaction often proceeds cleanly at reflux or even at 0°C with the addition of a base like KOH.[1]

  • Selenium Dioxide (SeO2): This reagent can effect the aromatization of 1,4-dihydropyridines at ambient temperatures in good to excellent yields.[6]

  • Metal Nitrates: Certain metal nitrates, such as Cu(NO3)2·3H2O, in acetic acid have been used for efficient aromatization.[7][8] However, careful optimization of reaction conditions is crucial.

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidant that can work at room temperature, often through an electron-transfer mechanism.[9] Its reactivity can be modulated by the choice of solvent.

Q4: Can I protect the allyl group before carrying out the pyridine synthesis?

While protecting groups are a cornerstone of organic synthesis, protecting a simple allyl group from oxidation can be challenging without altering its desired reactivity in other steps.[10] A more common and effective strategy is to choose a synthetic route and reaction conditions that are inherently compatible with the allyl group. However, if protection is necessary, strategies like temporary halogenation to a 1,2-dibromoalkane, followed by regeneration with zinc, could be explored, though this adds steps and may not be compatible with all reaction conditions.[10]

Troubleshooting Guides

Problem 1: Low yield of the desired allyl-pyridine with significant byproduct formation during Hantzsch synthesis.
  • Suspected Cause: Use of an overly harsh oxidizing agent for the aromatization of the 1,4-dihydropyridine intermediate.

  • Troubleshooting Steps:

    • Reagent Selection: Switch from strong oxidants like KMnO4 or CrO3 to milder alternatives. A good starting point is using iodine in refluxing methanol .[1]

    • Condition Optimization: If using a metal nitrate-based oxidant, carefully screen the reaction temperature and time. Lowering the temperature may improve selectivity.

    • Alternative Protocol: Consider a one-pot synthesis where the aromatization is carried out directly after the formation of the dihydropyridine, which can sometimes minimize side reactions.[2]

  • Experimental Protocol: Aromatization of a Hantzsch 1,4-Dihydropyridine using Iodine-Methanol [1]

    • Dissolve the crude 1,4-dihydropyridine in methanol.

    • Add a stoichiometric amount of iodine (I2).

    • Reflux the mixture for 4-10 hours, monitoring the reaction progress by TLC.

    • For a faster reaction, cool the methanolic solution to 0°C, add a base such as KOH, followed by the iodine, and stir for 15-35 minutes.[1]

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an appropriate organic solvent, dry, and purify by column chromatography.

Problem 2: Complete degradation of the starting material or a complex mixture of unidentifiable products.
  • Suspected Cause: Incompatibility of the allyl group with the overall reaction conditions, potentially beyond just the oxidation step. This could include harsh acidic or basic conditions or high temperatures.

  • Troubleshooting Steps:

    • pH Control: If your reaction involves strong acids or bases, consider using a buffered system or a milder catalyst. Some modern variations of classical pyridine syntheses utilize "green" solvents and milder catalysts.[3][11]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing byproduct formation.[2]

    • Alternative Synthetic Routes: If the Hantzsch or Guareschi-Thorpe syntheses prove problematic, explore alternative methods for constructing the pyridine ring that may be more tolerant of the allyl group. For instance, transition-metal-catalyzed methods for pyridine synthesis are continually being developed and often offer milder reaction conditions.[12][13][14]

Problem 3: The allyl group isomerizes or participates in side reactions.
  • Suspected Cause: The presence of transition metals or certain acidic/basic conditions can promote the isomerization of the allyl group to a more stable conjugated system, or facilitate other undesired reactions.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a metal-catalyzed reaction, screen different metals and ligands. Some may be less prone to promoting isomerization.

    • Protecting Group Strategy (Advanced): In complex syntheses, if isomerization is unavoidable, consider introducing the allyl group at a later stage of the synthesis after the pyridine ring is formed.

    • Mechanistic Scrutiny: Understand the mechanism of your chosen pyridine synthesis. For example, some modern syntheses proceed through intermediates like 1-azatrienes which then undergo electrocyclization.[14] Ensuring the conditions favor the desired cyclization over potential side reactions of the allyl group is key.

Visualizing the Workflow

To aid in experimental design, the following diagrams illustrate key concepts.

G cluster_hantzsch Hantzsch Pyridine Synthesis Aldehyde Aldehyde DHP 1,4-Dihydropyridine (Allyl-Substituted) Aldehyde->DHP Condensation Ketoester β-Keto Ester (2 eq.) Ketoester->DHP Condensation Ammonia Ammonia/NH4OAc Ammonia->DHP Condensation Pyridine Allyl-Pyridine DHP->Pyridine Mild Oxidation (e.g., I2/MeOH) Byproducts Oxidized/Decomposed Byproducts DHP->Byproducts Harsh Oxidation (e.g., KMnO4) G Start Allyl-Substituted Starting Material Problem Low Yield / Decomposition Start->Problem Cause1 Harsh Oxidant Problem->Cause1 Cause2 Incompatible pH/Temp Problem->Cause2 Cause3 Isomerization Problem->Cause3 Solution1 Use Mild Oxidant (I2/MeOH, SeO2) Cause1->Solution1 Solution2 Optimize Conditions (Buffer, Lower Temp) Cause2->Solution2 Solution3 Alternative Route/ Catalyst Screening Cause3->Solution3

Caption: Troubleshooting logic for allyl group instability.

Summary of Recommended Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesPotential Drawbacks
Iodine (I2) Refluxing Methanol [1]Mild, high-yielding, cost-effective.Can require longer reaction times.
Selenium Dioxide (SeO2) Ambient Temperature [6]Very mild conditions.Stoichiometric use of a toxic reagent.
DDQ Room Temperature in Acetonitrile [9]Fast, effective for many substrates.Can be too reactive for some sensitive groups.
Metal Nitrates Acetic Acid at 100°C [7][8]Efficient.Requires careful temperature control.

By understanding the reactivity of the allyl group and carefully selecting the appropriate synthetic route and reaction conditions, researchers can successfully synthesize allyl-substituted pyridines while avoiding unwanted side reactions. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols.

References

  • Rikans, L. E., Cai, D. Y., & Hornbrook, K. R. (1996). Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. Toxicology, 106(1-3), 85–92. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 21, 2026, from [Link]

  • Scribd. (n.d.). Efficient Aromatization of Dihydropyridines. Retrieved February 21, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(III)-catalyzed N-annulation sequence. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Aromatization of 1,4-dihydropyridines with selenium dioxide. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 21, 2026, from [Link]

  • PubMed. (2010). Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled dehydronifedipine from nifedipine-d3. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved February 21, 2026, from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved February 21, 2026, from [Link]

  • OAR@UM. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. Retrieved February 21, 2026, from [Link]

  • Chem LibreTexts. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (1998). Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. Retrieved February 21, 2026, from [Link]

  • YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved February 21, 2026, from [Link]

  • MUT Research Archive. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved February 21, 2026, from [Link]

  • MDPI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 21, 2026, from [Link]

  • PMC. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved February 21, 2026, from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Retrieved February 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 5). Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? Retrieved February 21, 2026, from [Link]

  • Encyclopedia.pub. (2023, April 18). Atropisomers by Oxidative Aromatization. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2023, August 14). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved February 21, 2026, from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 21, 2026, from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, November 14). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Allylation of pyridines via pyridinyl radicals. Retrieved February 21, 2026, from [Link]

  • FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2023, May 22). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Retrieved February 21, 2026, from [Link]

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Technical Support Center: HPLC Troubleshooting for Lipophilic Pyridine Bases

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPLC-PYR-LIPO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Retention Time Instability and Peak Tailing in Lipophilic Basic Analytes

Executive Summary

Analyzing lipophilic pyridine bases presents a "dual-threat" challenge in Reversed-Phase HPLC (RP-HPLC). You are fighting two opposing forces:

  • The Pyridine Ring (Basic,

    
    ):  It protonates at neutral/low pH, becoming a cation that binds aggressively to residual acidic silanols on the silica surface, causing severe tailing.
    
  • The Lipophilic Tail: It demands high organic strength for elution, which often limits the solubility of the buffers required to control the pyridine moiety.

This guide provides a self-validating troubleshooting framework to stabilize retention times (


) and correct peak symmetry.
Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingTree Start START: Define the Symptom Symptom Is the issue Tailing or Drift? Start->Symptom Tailing Peak Tailing (As > 1.2) Symptom->Tailing Drift Retention Drift (tR shifts) Symptom->Drift Silanol Cause: Silanol Interaction Tailing->Silanol CheckCol Check Column Type Silanol->CheckCol OldCol Traditional Silica? CheckCol->OldCol NewCol Hybrid/HILIC? CheckCol->NewCol ActionTEA Action: Add TEA (5mM) or High Ionic Strength OldCol->ActionTEA ActionpH Action: Switch to High pH (pH > 9.5) NewCol->ActionpH CheckpH Is pH within +/- 1 unit of pKa? Drift->CheckpH Yes_pH YES: Extreme Sensitivity CheckpH->Yes_pH No_pH NO CheckpH->No_pH ActionBuff Action: Adjust pH > 2 units away from pKa Yes_pH->ActionBuff CheckTemp Is Temp Controlled? No_pH->CheckTemp ActionTemp Action: Thermostat Column (Lipophilic bases are temp sensitive) CheckTemp->ActionTemp

Figure 1: Decision matrix for isolating chromatographic failures specific to basic analytes.

Part 2: Troubleshooting Guide (Q&A)
Category 1: The Silanol Interaction (Peak Tailing)

Q: Why do my pyridine peaks tail even when I use a C18 column? A: This is the classic "Silanol Effect." Standard silica supports possess residual silanol groups (


) that are weakly acidic. At pH > 3, these silanols ionize to 

. Your pyridine base, likely protonated (

) in the mobile phase, engages in a secondary ion-exchange interaction with these silanols. This is a slow kinetic process compared to the primary hydrophobic partition, resulting in a "lag" or tail.

The Fix:

  • Silanol Blocking: Add Triethylamine (TEA) at 5–10 mM to your mobile phase.[1] TEA is a stronger base than pyridine and will saturate the active silanol sites, effectively "shielding" them from your analyte [1].

  • Low pH Operation: Lower the mobile phase pH to < 2.5. This suppresses silanol ionization (

    
     becomes 
    
    
    
    ), neutralizing the surface. Caution: Ensure your lipophilic analyte remains soluble.

Q: Can I just run at high pH to deprotonate the pyridine? A: Yes, but only with the right hardware. If you raise the pH to > 7.5 (2 units above


), the pyridine becomes neutral (

) and ignores the silanols. However, standard silica dissolves at pH > 8.0.
  • Protocol: You must use a Hybrid Particle (e.g., ethylene-bridged) or Polymer-based column designed for pH 1-12 stability [2].

Category 2: Retention Time (

) Drift

Q: My retention time shifts by 0.2–0.5 minutes between runs. Is my pump failing? A: It is likely a pH-Thermodynamic Mismatch , not a pump failure. Pyridine bases are highly sensitive to pH near their


. If your target 

is 5.2 and your buffer is pH 5.0, a minor temperature shift (which alters buffer pH) or volatile evaporation can change the ionization ratio from 50:50 to 60:40. This drastically alters the hydrophobicity and

.

Data Table: Effect of Variables on Lipophilic Bases

VariableMechanismImpact on

Corrective Action
pH near

Changes ionization state (

)
High (Drastic Shift)Buffer 2 units away from

.
Temperature Affects

and partition coefficient (

)
Medium (Monotonic Drift)Use a column oven (

).
Ion-Pairing Slow equilibration of surface chargeHigh (Long-term Drift)Equilibrate > 50 column volumes.

Q: I am using an Ion-Pairing Reagent (e.g., Hexanesulfonate) to retain the polar head, but


 keeps dropping. 
A:  Ion-pairing reagents (IPR) are "sticky." They require immense equilibration volumes to form a stable monolayer on the C18 surface.
  • The Trap: If you run a gradient, the IPR concentration on the column changes, causing drift.[2]

  • The Fix: Use isocratic methods for IPR if possible. If you must use a gradient, the re-equilibration time must be tripled compared to standard RP-HPLC [3].

Part 3: Visualization of the Mechanism

Understanding the molecular competition is critical for selecting the right additive.

SilanolMechanism cluster_surface Stationary Phase Surface Silanol Si-O- (Active Site) Pyridine Pyridine+ (Analyte) Pyridine->Silanol Unwanted Tailing C18 C18 Chain (Retention) Pyridine->C18 Primary Retention TEA TEA+ (Blocker) TEA->Silanol Competes & Blocks

Figure 2: Competitive inhibition mechanism. Triethylamine (TEA) effectively out-competes the Pyridine analyte for the active Silanol sites, forcing the analyte to interact only with the C18 chain for sharp peaks.

Part 4: Standardized Protocols
Protocol A: Gravimetric Buffer Preparation (Crucial for pH Stability)

Objective: Eliminate pH drift caused by volumetric errors.

  • Calculate: Determine the mass of buffer salt (e.g., Ammonium Formate) and acid/base required for the desired molarity.

  • Weigh: Weigh the water (solvent) rather than using a graduated cylinder. (Density of water

    
     at 25°C).
    
  • Adjust pH: Add the salt to 90% of the solvent. Adjust pH using a calibrated meter. Do not simply mix equimolar amounts of acid and base; the ionic strength affects activity.

  • Filter: Filter through a 0.2 µm membrane. Note: Lipophilic bases are sensitive to particulates acting as nucleation sites.

Protocol B: Column Regeneration for Lipophilic Contaminants

Objective: Remove hydrophobic carryover that causes "Ghost Peaks" or baseline rise.

Lipophilic pyridine bases can precipitate inside the column pores if the organic wash is insufficient.

  • Disconnect: Disconnect the column from the detector (to prevent fouling the flow cell).

  • Flush 1: 20 Column Volumes (CV) of 95:5 Water:Acetonitrile (Remove salts).

  • Flush 2: 20 CV of 100% Acetonitrile.

  • Flush 3: 10 CV of 50:50 Acetonitrile:Isopropanol (IPA).

    • Why IPA? IPA has higher viscosity and stronger elution strength for lipophilic residues than ACN or MeOH.

  • Flush 4: 20 CV of 100% Acetonitrile.

  • Re-equilibrate: Return to initial mobile phase conditions.

References
  • Dolan, J. W. (2025).[3] The Role of Triethylamine in Silanol Suppression. LCGC International. Available at: [Link]

  • Agilent Technologies. (2026). User Guide: Strategies for Basic Compounds on ZORBAX Eclipse Plus. Agilent Technical Library. Available at: [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Technical Notes. Available at: [Link]

  • McCalley, D. V. (2020).[4] Effect of Temperature on the Retention of Basic Compounds in Reversed-Phase HPLC. Journal of Chromatography A. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purification of Amino-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino-pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Foundational Challenges & Strategic Overview

Amino-pyridines are notoriously challenging to purify due to a combination of their inherent chemical properties. Understanding these properties is the first step toward developing a robust purification strategy.

  • Basicity (pKa): The pyridine nitrogen is basic (pKa of pyridine is ~5.2), but the amino group's position significantly influences the overall basicity and nucleophilicity. This basicity leads to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing during column chromatography.

  • Polarity & Solubility: The presence of both a heteroaromatic ring and an amino group imparts high polarity, often leading to high solubility in polar solvents like water, methanol, and DMSO, but poor solubility in non-polar organic solvents. This can complicate both extraction and chromatography.

  • Metal Chelation: The endocyclic nitrogen and the exocyclic amino group can act as a bidentate ligand, chelating metal ions. This can be a source of unexpected impurities or catalytic degradation.

  • On-Column Stability: The combination of basicity and potential for oxidation can lead to degradation on the stationary phase, especially if the silica gel is of lower quality or contains acidic or metallic impurities.

Initial Purification Strategy Decision Workflow

Before committing to a method, a logical assessment of the crude material is essential. The following workflow provides a general decision-making framework.

G cluster_start Crude Material Analysis cluster_purity Purity Assessment cluster_methods Method Selection cluster_outcome Outcome start Assess Crude Material (TLC, LCMS, NMR) high_purity Is the desired product the major component (>80%)? start->high_purity recrystallization Attempt Recrystallization or Trituration high_purity->recrystallization Yes extraction Acid-Base Extraction high_purity->extraction No chromatography Proceed to Chromatography recrystallization->chromatography Fails or Oiling Out success Pure Product recrystallization->success Successful extraction->chromatography Impurities have similar pKa extraction->success Impurities have different pKa chromatography->success Successful failure Purification Failed Re-evaluate Strategy chromatography->failure Fails

Caption: Decision workflow for selecting an initial purification strategy.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address common problems directly.

Section 2.1: Column Chromatography

Question 1: My amino-pyridine derivative is streaking badly or not moving from the baseline on my silica gel column. What is happening and how do I fix it?

Answer: This is the most common issue and is caused by strong acid-base interactions between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible binding or slow, non-uniform elution, resulting in significant peak tailing.

Core Mechanism of Tailing on Silica Gel

TailingMechanism SilicaSurface Silica Surface (Acidic Silanol Groups, Si-OH) StrongInteraction Strong Acid-Base Interaction (Ionic Binding) SilicaSurface->StrongInteraction AminoPyridine Amino-Pyridine (Basic) AminoPyridine->StrongInteraction WeakInteraction Weakened Interaction with Amino-Pyridine AminoPyridine->WeakInteraction Tailing Result: Severe Peak Tailing / No Elution StrongInteraction->Tailing Modifier Solution: Add Basic Modifier (e.g., Triethylamine, NH4OH) Competition Modifier Competitively Binds to Acidic Sites Modifier->Competition Competition->SilicaSurface Saturates sites Competition->WeakInteraction GoodPeakShape Result: Symmetrical Peak Shape WeakInteraction->GoodPeakShape

Caption: Mechanism of peak tailing and its mitigation by a basic modifier.

Troubleshooting Steps & Solutions:

  • Add a Basic Modifier to the Eluent: This is the most effective solution. The modifier competes with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your mobile phase. Start with 1%. It is volatile and easily removed under vacuum.

    • Ammonia: Use a solution of 0.5-2% 7N ammonia in methanol as a polar component in your eluent system (e.g., 98:2:0.2 DCM:MeOH:NH4OH). This is highly effective for very basic compounds.

    • Pyridine: Less common, but 0.1-0.5% can also be used. It may be harder to remove.

  • Use a Deactivated or Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying basic compounds.

    • Treated Silica Gel: Commercially available "base-deactivated" silica gel can be used.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography is an excellent alternative as it avoids the acid-base interaction issue. A common mobile phase is a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure the amine is protonated and behaves consistently.

Question 2: My compound appears to be degrading on the column. My collected fractions show new spots by TLC/LCMS. Why?

Answer: On-column degradation can occur for several reasons. Standard grade silica gel can be quite acidic (pH ~4-5) and can contain trace metal impurities which can catalyze decomposition of sensitive compounds.

Troubleshooting Steps & Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can pre-treat the silica gel. Slurry the silica in your starting eluent that already contains your basic modifier (e.g., 1% TEA in hexanes/ethyl acetate). This "conditions" the silica, neutralizing the most aggressive acidic sites before your compound is loaded.

  • Minimize Residence Time: Do not let your compound sit on the column for extended periods. Prepare everything in advance and run the column efficiently. Use slightly higher pressure ("flash" chromatography) to speed up the elution.

  • Use High-Purity Silica: Switch to a higher grade of silica gel with a more neutral pH and lower metal content.

Section 2.2: Acid-Base Extraction

Question 3: I am losing a significant amount of my product during aqueous acid-base extraction. What is causing this poor recovery?

Answer: Poor recovery is typically due to one of two issues: an incorrect choice of pH, or the formation of an emulsion. The goal of an acid-base extraction is to exploit the differential solubility of the neutral compound versus its protonated (salt) form.

Key Data for Amino-Pyridine Extractions

Compound ExampleApproximate pKa (Conjugate Acid)pH for Aqueous LayerpH for Organic Layer
2-Aminopyridine6.8< 4.8 (Protonated)> 8.8 (Neutral)
3-Aminopyridine6.0< 4.0 (Protonated)> 8.0 (Neutral)
4-Aminopyridine9.1< 7.1 (Protonated)> 11.1 (Neutral)

Rule of Thumb: To ensure a species is fully in one form (>99%), the pH of the aqueous solution should be at least 2 units away from the pKa.

Troubleshooting Steps & Solutions:

  • Verify Aqueous Layer pH: Do not just add acid or base; measure the pH of the aqueous layer with a pH meter or pH paper. For extracting your amino-pyridine into the aqueous layer, the pH should be at least 2 units below its pKa. To recover it into an organic layer, the pH should be at least 2 units above its pKa.

  • "Salting Out": If your protonated compound has some solubility in the organic layer, or your neutral compound has solubility in the aqueous layer, you can add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer, forcing less polar organic compounds out, thereby improving recovery.

  • Back-Extraction: After extracting your product, re-extract the source layer with fresh solvent to recover any remaining material. For example, after extracting the neutral product into ethyl acetate from a basic aqueous solution, extract the aqueous layer one or two more times with fresh ethyl acetate.

  • Emulsion Breaking: If an emulsion forms, try the following:

    • Let the separatory funnel stand for 10-30 minutes.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine.

    • Filter the emulsion through a pad of Celite®.

Section 2.3: Recrystallization

Question 4: I can't find a good solvent system for recrystallizing my amino-pyridine. It's either completely soluble or completely insoluble.

Answer: Finding the right recrystallization solvent is an empirical process. The ideal solvent should dissolve the compound when hot but not when cold. For polar compounds like amino-pyridines, single-solvent systems can be difficult to find.

Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Single Solvent Screening (at Room Temp): Add a non-polar solvent (e.g., Hexanes, Toluene) dropwise to one tube. If it dissolves, the solvent is too non-polar to be used alone. Add a polar solvent (e.g., Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water) to other tubes. If it dissolves immediately, that solvent is too polar to be used alone.

  • Single Solvent Screening (with Heat): To the tubes where the compound was insoluble at room temperature, gently heat the solvent to its boiling point. If the compound dissolves when hot, this is a potential single-solvent system. Let it cool slowly to see if crystals form.

  • Developing a Two-Solvent System: This is often the most successful approach.

    • Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., Methanol, Acetone).

    • Slowly add a hot "anti-solvent" (in which your compound is insoluble, e.g., Hexanes, Diethyl Ether, Water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add one or two drops of the first solvent to make the solution clear again.

    • Allow the solution to cool slowly.

Question 5: My product "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. It is also common when impurities are present.

Troubleshooting Steps & Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add slightly more of the "good" solvent to lower the saturation point. Let it cool again, more slowly this time.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Lower the Cooling Rate: Insulate the flask with glass wool or a paper towel to ensure very slow cooling, which favors the formation of a crystal lattice over an amorphous oil.

References

  • Metal-Catalyzed Reactions in the Presence of Pyridine-Type Ligands. Chemical Reviews.[Link]

  • 2-Aminopyridine pKa. PubChem, National Institutes of Health.[Link]

  • 3-Aminopyridine pKa. DrugBank.[Link]

  • 4-Aminopyridine pKa. PubChem, National Institutes of Health.[Link]

  • Acid-Base Extraction Theory. Chemistry LibreTexts.[Link]

  • Salting Out in Liquid-Liquid Extractions. Journal of Chemical Education.[Link]

Resolving NMR signal overlap in allyl-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with allyl-substituted pyridines. This guide is designed to provide expert-level insights and practical, step-by-step solutions to one of the most common challenges in the structural elucidation of these compounds: resolving NMR signal overlap. The inherent electronic properties of the pyridine ring and the chemical environment of the allyl group frequently lead to congested ¹H NMR spectra, particularly in the aromatic and vinylic regions.

This document moves beyond simple instructions, explaining the underlying principles of why certain techniques are chosen and how to interpret the results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the NMR analysis of allyl-substituted pyridines.

Q1: Why do the aromatic and vinylic proton signals frequently overlap in my spectra?

A: This is a classic problem rooted in the electronic structure of the molecule. The pyridine ring is an electron-withdrawing heteroaromatic system. This property deshields the protons attached to it, causing them to resonate at a lower field (higher ppm) than those of benzene.[1] Concurrently, the vinylic protons of the allyl group (=CH- and =CH₂) also reside in this downfield region (typically 4.5-6.5 ppm).[2] The combination of the deshielded pyridine protons and the intrinsic chemical shift of the vinylic protons often results in a complex, overlapping multiplet system that is difficult to decipher from a 1D ¹H NMR spectrum alone.

Q2: What are the typical chemical shift ranges I should expect for my allyl-substituted pyridine?

A: While substitution patterns and solvent choices can cause significant variations, the following table provides a general guideline for expected chemical shifts in a common solvent like CDCl₃.[3][4]

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Pyridine Ring 7.0 - 8.7120 - 155Protons ortho to the nitrogen (α-protons) are the most downfield.
Allyl (CH₂) ~3.0 - 4.5~35 - 55Attached to the pyridine ring or another substituent.
Allyl (=CH-) ~5.5 - 6.5~130 - 140The methine proton of the vinyl group.
Allyl (=CH₂) ~4.8 - 5.5~115 - 125The terminal methylene protons of the vinyl group.

These values are approximate. Always use 2D NMR techniques for unambiguous assignment.

Q3: Can I resolve minor signal overlap using just 1D NMR techniques?

A: In some cases of partial overlap, yes. Before moving to more complex 2D experiments, you can try these 1D strategies:

  • Solvent Titration: Changing the NMR solvent can induce differential shifts in proton resonances.[5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant upfield or downfield shifts due to anisotropic effects, potentially resolving the overlap.[6] For example, a π-π interaction between pyridine-d₅ and the pyridine ring of your analyte may shift the aromatic signals more than the vinylic ones.[6]

  • Higher Field Strength: If available, acquiring the spectrum on a higher-field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, as the chemical shift in Hertz scales with the field strength. This can sometimes be sufficient to resolve closely spaced multiplets.

  • Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming can lead to broadened lines, which can create the appearance of overlap where none exists or worsen existing overlap.[7][8]

If these methods fail, proceeding to 2D NMR is the definitive solution.

Section 2: Troubleshooting Guides for Signal Overlap

This section provides structured solutions to specific, common overlap problems.

Problem: My aromatic pyridine signals and vinylic allyl signals are completely overlapped (e.g., a complex multiplet from 6.0-7.5 ppm). How do I definitively assign them?

Solution: A 2D Correlation Spectroscopy (COSY) experiment is the first and most powerful tool to use.

Causality: A COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[9] It allows you to trace the connectivity within a spin system. The allyl group protons form a continuous, coupled network (CH₂-CH=CH₂), while the pyridine ring protons form a separate, distinct spin system. A COSY spectrum will show correlations within each system but not between them, allowing for unambiguous differentiation.

Workflow Diagram: Resolving ¹H Overlap

G cluster_start cluster_question cluster_action cluster_result start Crowded 1D ¹H Spectrum: Vinyl/Aromatic Overlap question Goal: Differentiate ¹H Spin Systems? start->question cosy Action: Run 2D ¹H-¹H COSY Experiment question->cosy Yes result Result: Separate Correlation Networks cosy->result desc Allyl protons show cross-peaks to other allyl protons. Pyridine protons show cross-peaks to other pyridine protons. NO cross-peaks between allyl and pyridine systems. result->desc

Caption: Decision workflow for differentiating overlapping proton signals.

Step-by-Step Interpretation:

  • Identify a Starting Point: Locate a well-resolved signal you can assign with confidence. The allylic CH₂ protons (~3.0-4.5 ppm) are an excellent starting point as they are typically in a clear region of the spectrum.

  • Trace the Allyl System: Find the diagonal peak for your CH₂ signal. Look for an off-diagonal cross-peak in the same horizontal row. The vertical position of this cross-peak reveals the chemical shift of the proton it is coupled to—in this case, the vinylic =CH- proton.

  • Confirm the Vinylic System: Now, move to the diagonal peak of that vinylic =CH- proton. It will show a cross-peak back to the CH₂ protons and additional cross-peaks to the terminal =CH₂ protons, completing the assignment of the entire allyl spin system.

  • Identify the Pyridine System: Any remaining signals in the overlapped region that do not show correlations to the allyl system must belong to the pyridine ring. You can confirm their connectivity by observing cross-peaks between them.

Self-Validation: The successful deconvolution of the spectrum into two independent sets of cross-peaks validates the assignment. The absence of any correlation between a known allyl proton and a proposed aromatic proton is the key confirmation.

Problem: My ¹H signals are resolved, but I cannot assign which proton is attached to which carbon due to overlapping ¹³C signals in the aromatic/vinylic region.

Solution: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is required.

Causality: An HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[10][11] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, signals that are overlapped in the proton dimension are often well-separated in the carbon dimension.[12][13]

Workflow Diagram: Assigning C-H Connectivity

G start Overlapping ¹H Signals Resolved (e.g., via COSY) Ambiguous C-H Assignment question Goal: Connect each ¹H to its bonded ¹³C? start->question hsqc Action: Run 2D ¹H-¹³C HSQC Experiment question->hsqc Yes result Result: Resolved ¹H-¹³C Cross-Peaks hsqc->result desc Each cross-peak has coordinates: (δ ¹H, δ ¹³C) This provides an unambiguous link between a specific proton and its directly attached carbon. result->desc

Sources

Technical Support Center: Stability of 2-Methoxypyridines under Acidic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-methoxypyridine derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for navigating the stability of these compounds under acidic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical insights to anticipate challenges, optimize your experimental design, and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the acidic hydrolysis of 2-methoxypyridines.

Q1: What is the primary product of the acidic hydrolysis of a 2-methoxypyridine?

The acidic hydrolysis of a 2-methoxypyridine results in the cleavage of the ether bond, yielding methanol and 2-hydroxypyridine. However, 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone.[1][2][3] In most solvents, and particularly in polar and aqueous environments, the equilibrium strongly favors the 2-pyridone tautomer.[2][3] Therefore, the final, isolable product is predominantly the corresponding 2-pyridone.

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of 2-methoxypyridines?

The reaction proceeds via a two-step mechanism analogous to the acid-catalyzed cleavage of ethers.[4][5][6]

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy oxygen by a strong acid, forming a good leaving group (methanol).[5][6]

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the carbon of the C-O bond. This can proceed through either an SN1 or SN2 pathway, depending on the substitution pattern of the pyridine ring.[4][7][8][9]

Q3: Which is the rate-determining step in this hydrolysis?

The rate-determining step depends on the specific reaction pathway.

  • For an SN1-type mechanism: The formation of a carbocation intermediate after the departure of the protonated methoxy group is the slow, rate-determining step.[7][8][10]

  • For an SN2-type mechanism: The concerted nucleophilic attack by water on the carbon of the protonated ether is the rate-determining step.[7][8][10]

Q4: How do substituents on the pyridine ring influence the rate of hydrolysis?

Substituents on the pyridine ring can significantly impact the reaction rate by altering the electron density of the ring and stabilizing or destabilizing reaction intermediates.

  • Electron-donating groups (EDGs) increase the electron density of the pyridine ring, which can enhance the basicity of the methoxy oxygen, facilitating protonation. EDGs can also stabilize a potential carbocation intermediate, thus favoring an SN1 pathway.

  • Electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring, making protonation of the methoxy oxygen more difficult. EWGs would disfavor an SN1 pathway by destabilizing a carbocation intermediate.

Q5: What are the typical reaction conditions for the acidic hydrolysis of 2-methoxypyridines?

The reaction is typically carried out by heating the 2-methoxypyridine in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution.[4][9] The choice of acid and its concentration, as well as the reaction temperature and duration, will depend on the specific substrate and the desired rate of conversion.

Q6: How can the progress of the hydrolysis be monitored?

Several analytical techniques can be employed to monitor the conversion of the 2-methoxypyridine to the 2-pyridone product.

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the starting material and the product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. It can be used to monitor the disappearance of the 2-methoxypyridine starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methoxy signal of the starting material and the appearance of new signals corresponding to the 2-pyridone product.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the acidic hydrolysis of 2-methoxypyridines.

Problem 1: Slow or Incomplete Hydrolysis

Possible Cause 1: Insufficient Acid Concentration

  • Explanation: The protonation of the methoxy group is a crucial first step. A low acid concentration may result in an insufficient concentration of the protonated intermediate for the reaction to proceed at a reasonable rate.

  • Solution: Increase the concentration of the strong acid. A trial run with a higher molarity of HCl or H₂SO₄ is recommended.

Possible Cause 2: Low Reaction Temperature

  • Explanation: Like many organic reactions, the rate of hydrolysis is temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate.

  • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure a sufficient reaction rate.

Possible Cause 3: Inappropriate Solvent

  • Explanation: The reaction involves a charged intermediate (the protonated ether) and a polar nucleophile (water). A solvent that cannot effectively solvate these species can hinder the reaction.

  • Solution: Ensure that water is the primary solvent. If co-solvents are necessary for solubility, use polar, protic solvents like ethanol or methanol.

Possible Cause 4: Electron-Withdrawing Substituents

  • Explanation: As mentioned in the FAQ, electron-withdrawing groups on the pyridine ring can deactivate the substrate towards hydrolysis by making the initial protonation step more difficult.

  • Solution: For substrates with strong electron-withdrawing groups, more forcing conditions (higher acid concentration, higher temperature, and longer reaction times) may be necessary.

Problem 2: Formation of Unidentified Side Products

Possible Cause 1: Ring Opening Under Harsh Conditions

  • Explanation: Pyridine rings can be susceptible to ring-opening reactions under very harsh acidic conditions and high temperatures, although this is generally less common for simple pyridines.

  • Solution: If side products are observed, consider reducing the reaction temperature or the acid concentration. A stepwise increase in reaction conditions is advisable to find the optimal balance between reaction rate and selectivity.

Possible Cause 2: Further Reactions of the 2-Pyridone Product

  • Explanation: The 2-pyridone product itself can potentially undergo further reactions, such as polymerization or degradation, under prolonged exposure to harsh acidic conditions.

  • Solution: Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid over-processing the product.

Problem 3: Difficulty in Isolating the 2-Pyridone Product

Possible Cause 1: Tautomeric Equilibrium

  • Explanation: While the 2-pyridone tautomer is generally favored, the presence of the 2-hydroxypyridine tautomer in certain solvents or during workup could lead to a mixture of products and complicate isolation.[1][2][3]

  • Solution: During workup and purification, use polar solvents to favor the 2-pyridone form. Crystallization from a suitable polar solvent is often an effective purification method.

Possible Cause 2: Solubility Issues

  • Explanation: The 2-pyridone product may have different solubility characteristics compared to the 2-methoxypyridine starting material. It might be highly soluble in the aqueous acidic reaction mixture.

  • Solution: After neutralizing the reaction mixture, consider extraction with a suitable organic solvent. If the product is highly water-soluble, evaporation of the water followed by extraction or chromatography of the residue may be necessary.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Acidic Hydrolysis of 2-Methoxypyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methoxypyridine substrate in a 1:1 mixture of water and a suitable co-solvent (e.g., ethanol) if necessary.

  • Acid Addition: Slowly add a concentrated strong acid (e.g., 6 M HCl) to the solution with stirring. The final acid concentration should typically be in the range of 1-3 M.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC, HPLC, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: HPLC-UV Method for Monitoring Reaction Progress
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition before injection.

Table 1: Predicted Influence of Substituents on the Relative Rate of Acidic Hydrolysis of 2-Methoxypyridines
Substituent at C4Electronic EffectPredicted Relative RatePredicted Predominant Mechanism
-OCH₃Strong EDGFastestSN1
-CH₃Weak EDGFasterSN1/SN2
-HNeutralReferenceSN2
-ClWeak EWGSlowerSN2
-NO₂Strong EWGSlowestSN2

This table provides a qualitative prediction based on established principles of physical organic chemistry. Actual rates will depend on the specific reaction conditions.

Part 4: Mechanistic and Workflow Diagrams

Diagram 1: Overall Reaction Scheme

G cluster_0 Acidic Hydrolysis of 2-Methoxypyridine 2-Methoxypyridine 2-Methoxypyridine 2-Hydroxypyridine 2-Hydroxypyridine 2-Methoxypyridine->2-Hydroxypyridine H₃O⁺, Δ 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Tautomerization

Caption: Overall transformation of 2-methoxypyridine to 2-pyridone.

Diagram 2: Detailed Mechanism of Acidic Hydrolysis (SN2 Pathway)

G cluster_1 Step 1: Protonation cluster_2 Step 2: Nucleophilic Attack (SN2) cluster_3 Step 3: Tautomerization A 2-Methoxypyridine B Protonated Intermediate A->B + H₃O⁺ C Protonated Intermediate D Transition State C->D + H₂O E 2-Hydroxypyridine + Methanol D->E F 2-Hydroxypyridine G 2-Pyridone F->G Equilibrium

Caption: Stepwise mechanism of the SN2 hydrolysis pathway.

Diagram 3: Troubleshooting Flowchart for Slow Hydrolysis

G start Slow or Incomplete Hydrolysis q1 Is the acid concentration sufficient (1-3 M)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction at reflux? a1_yes->q2 s1 Increase acid concentration. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the substrate have strong EWGs? a2_yes->q3 s2 Increase temperature to reflux. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Increase reaction time and monitor. a3_yes->s3 end Reaction should proceed. a3_no->end s3->end

Caption: A logical guide to troubleshooting slow hydrolysis reactions.

Part 5: References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][11]-annelated rings and oxygen at the[11]-position. RSC Publishing. [Link]

  • 2-Pyridone - Wikipedia. [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. [Link]

  • When Is the Mechanism SN1 or SN2? - Chemistry Steps. [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions - Pharmaguideline. [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

  • 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - Open Library Publishing Platform. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • 19.5: Nucleophilic Addition of Water - Hydration - Chemistry LibreTexts. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. [Link]

  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. [Link]

  • Leaving Group Derivatives - YouTube. [Link]

  • Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosphate - Radboud Repository. [Link]

  • i. nucleophilic substitution. [Link]

  • Nucleophilic Dearomatization of Activated Pyridines - MDPI. [Link]

  • The Mechanism to Enhance the Nucleophilicity of Water in Hydroxylation of Alkenes, Epoxides, and Allylic Carbonates | ChemRxiv. [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions - YouTube. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Allyl-Pyridine Stabilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Instability

Allyl-pyridines (e.g., 2-allylpyridine, 4-allylpyridine) present a dual stability challenge distinct from their vinyl-pyridine counterparts. While vinyl-pyridines polymerize rapidly via radical mechanisms (similar to styrene), allyl-pyridines are kinetically more stable but thermodynamically prone to isomerization .

Under thermal stress or catalytic conditions, the allyl group (


) shifts to the conjugated propenyl form (

). This isomer is significantly more reactive and susceptible to rapid polymerization. Therefore, "minimizing polymerization" requires a two-tiered strategy:
  • Inhibit Radical Propagation: Using scavengers to stop direct polymerization.[1]

  • Prevent Isomerization: Blocking the catalytic shift that creates the highly reactive propenyl monomer.

Diagnostic Module: What is happening to your reagent?

Before applying a fix, identify the specific degradation mode using this diagnostic matrix.

ObservationLikely MechanismRoot Cause
Viscosity increase (Clear/Yellow)OligomerizationSlow radical autoxidation (Storage issue).
Darkening (Brown/Black Tar) Oxidative PolymerizationExposure to air + light + heat.
New NMR peaks (Vinylic

6.0-6.5 ppm)
Isomerization Trace acid/base or metal contamination converting Allyl

Propenyl.
Solid precipitate during reactionCoordination PolymerizationMetal catalyst coordinating to Pyridine N and Alkene.

Critical Degradation Pathways (Visualized)

The following diagram illustrates why standard inhibitors alone often fail. You must stop the Isomerization Sink to prevent the formation of the reactive monomer.

AllylPyridineDegradation cluster_prevention Intervention Points Allyl Allyl-Pyridine (Relatively Stable) Propenyl Propenyl-Pyridine (High Reactivity Isomer) Allyl->Propenyl Isomerization (Base/Acid/Ru/Rh Catalysis) Radical Allylic Radical Allyl->Radical Light / O2 / Heat Polymer Viscous Oligomers / Tar (Polymerization) Propenyl->Polymer Rapid Polymerization Radical->Polymer Slow Radical Polym. Block1 Inert Gas / Cold Block1->Radical Block2 Radical Inhibitors (BHT/TBC) Block2->Polymer Block3 Avoid Trace Metals/Base Block3->Propenyl

Figure 1: The dual-threat pathway. Note that isomerization (red path) creates a more reactive monomer that polymerizes rapidly, often bypassing standard storage inhibitors.

Troubleshooting Guides & Protocols

Case 1: Storage Stability (Shelf-Life Extension)

User reports: "My 2-allylpyridine turned into a jelly in the bottle after 3 months."

The Science: Allylic protons are susceptible to abstraction by oxygen, forming hydroperoxides that initiate polymerization. The Fix: Implement a "Radical Trap" system.

Step-by-Step Protocol:

  • Select the Inhibitor:

    • Standard: BHT (Butylated hydroxytoluene) at 100–500 ppm. Preferred because it is non-acidic and won't protonate the pyridine ring.

    • Alternative: MEHQ (4-Methoxyphenol) .[2] Note: Requires dissolved oxygen to function; do not store under strict vacuum if using MEHQ.

    • Avoid: Strong acid inhibitors which may salt out the pyridine.

  • Atmosphere Control:

    • Flush headspace with Argon (heavier than air) rather than Nitrogen for better blanketing.

  • Temperature:

    • Store at 2–8°C . Do not freeze (freeze-thaw cycles can concentrate impurities).

Case 2: Distillation "Popcorn" & Clogging

User reports: "During purification, the column clogged, and the pot residue solidified."

The Science: Heat drives the thermodynamic isomerization to propenyl-pyridine. Once formed, the heat immediately triggers its polymerization.

Step-by-Step Protocol:

  • Acid Neutralization: Before distillation, wash the crude mixture with mild base (

    
    ) to remove trace acids that catalyze isomerization.
    
  • The "Double-Inhibitor" Technique:

    • Add TBC (4-tert-butylcatechol) or Sulfur (powder) to the distillation pot (1000 ppm).

    • Crucial Step: Coat the receiving flask with a small amount of BHT. Distilled vapors contain no inhibitor; polymerization often starts in the clean receiver.

  • Vacuum Level:

    • Must use high vacuum (< 5 mmHg) to keep bath temperature below 60°C . Above 80°C, thermal isomerization rates spike significantly.

Case 3: Reaction Failure (Metal Catalysis)

User reports: "Using 2-allylpyridine in a Heck reaction/Metathesis, but yield is low and I see internal isomers."

The Science: Transition metals (Ru, Rh, Fe) are excellent catalysts for moving double bonds.[3] They will "walk" the allyl double bond into conjugation with the pyridine ring.

Optimization Strategy:

  • Ligand Crowding: Use bulky ligands on your metal catalyst to prevent the nitrogen atom of the pyridine from coordinating (which brings the metal close to the allyl group).

  • Additives:

    • Add a scavenger like 1,4-benzoquinone (if compatible with mechanism) to suppress radical side-chains.

    • Use Lewis Acids (e.g.,

      
       or 
      
      
      
      ) to pre-complex the pyridine nitrogen before adding the transition metal catalyst. This "protects" the nitrogen and prevents the metal from facilitating the isomerization [1].

FAQ: Rapid Resolution

Q: Can I remove the inhibitor before using the reagent? A: Yes. For BHT or TBC, pass the neat liquid through a short plug of activated basic alumina . The phenolic inhibitors will bind to the alumina, yielding pure monomer. Warning: Use immediately after filtration.

Q: Why does my allyl-pyridine smell different (sweeter/sharper) than the last batch? A: This is a sensory indicator of isomerization . Propenyl-pyridines often have a sharper, more penetrating odor than the allyl form. Check


 NMR immediately. If vinylic protons (

6.0–6.5) are present, repurification is required.

Q: I am doing a radical polymerization on purpose. Which inhibitor is easiest to overcome? A: Use MEHQ . It can be overcome by simply adding slightly more initiator (AIBN/BPO) or by degassing the solution (removing oxygen stops MEHQ from working). TBC is harder to overcome and should be removed via an alumina column first.

Reference Data: Inhibitor Compatibility

InhibitorTypeBest ForRemoval MethodCompatibility Note
BHT Hindered PhenolLong-term StorageDistillation / AluminaInert to most bases.
TBC CatecholDistillation (Pot)Alumina / Caustic WashTurns pink/brown upon oxidation.
MEHQ Phenol EtherBenchtop HandlingAluminaRequires Oxygen to function.
Phenothiazine AnaerobicHigh-Temp ProcessingDistillationWorks without Oxygen (good for vacuum).

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2-Vinylpyridine (Stabilized).Link (Note: Protocols for vinyl-pyridine stabilization are the gold standard adapted here for allyl-pyridine handling).

  • BOC Sciences. (2024). Polymerization Inhibitors: Mechanisms and Applications.

  • National Institutes of Health (PMC). (2021). Transition Metal-Catalyzed Isomerization of Allylic Systems.Link (Generalized mechanism for metal-catalyzed allyl-to-propenyl shifts).

  • Thermo Fisher Scientific. (2021). Handling and Storage of Pyridine Derivatives.[4][5][6]Link

  • Jiao Research Group. (2021). Recent Developments in Transition-Metal-Free Functionalization of Pyridines.[7]Link (Context on pyridine reactivity and activation).

Sources

Storage conditions to prevent degradation of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Chemical Assessment

The Challenge: You are working with 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS: Implied/Analogous to A-84543 intermediates). This is not a passive reagent; it is a tri-functionalized scaffold possessing three distinct chemical vulnerabilities that require a synergistic storage strategy.

Chemical Vulnerability Profile:

  • The Allyl Handle (C-3): An olefinic bond susceptible to radical polymerization and auto-oxidation (epoxide formation) upon exposure to atmospheric oxygen and light.

  • The Pyrrolidine Moiety (C-6): An electron-rich cyclic amine. While the pyridine ring withdraws some electron density, the nitrogen remains a target for N-oxidation (formation of N-oxides), particularly in solution.

  • The Methoxy Group (C-2): Generally stable, but susceptible to O-demethylation under strong acidic conditions or Lewis acid catalysis, converting the molecule to the corresponding pyridinone.

The "Golden Standard" Storage Protocol: To prevent the "browning" effect (oxidation) and polymerization, you must treat this compound as a light-sensitive, air-sensitive lipophile .

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of allyl polymerization and N-oxide formation.
Atmosphere Argon (Ar) Argon is heavier than air, providing a superior "blanket" for oils/solids compared to Nitrogen (

).
Container Amber Glass Blocks UV radiation (290–450 nm) that catalyzes radical formation at the allyl site.
Desiccant Required Prevents moisture-mediated hydrolysis, though the molecule is lipophilic.
Part 2: Storage Decision Matrix (Visualized)

The following decision tree outlines the logic for handling the compound upon receipt, depending on its physical state (often a low-melting solid or viscous oil).

StorageProtocol Start Compound Received: This compound CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Viscous Oil / Liquid CheckState->Oil SolidAction Store at -20°C Desiccator Cabinet Solid->SolidAction OilAction Aliquoting Required (Avoid freeze-thaw) Oil->OilAction FinalStorage Long Term Storage: -20°C, Amber Vial, Parafilm Seal SolidAction->FinalStorage AliquotStep Dissolve in Anhydrous DCM Aliquot -> Evaporate -> Argon Flush OilAction->AliquotStep AliquotStep->FinalStorage

Figure 1: Decision matrix for initial handling. Note that oily intermediates require aliquoting to prevent repeated oxidative stress during freeze-thaw cycles.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from pale yellow to dark brown. Is it still usable?

  • Diagnosis: This is the classic "Aminopyridine Oxidation Cascade." The color change indicates the formation of N-oxides (at the pyrrolidine) or diazo-like coupling products triggered by trace impurities.

  • Solution:

    • Dissolve the crude material in a minimal amount of DCM (Dichloromethane) or Hexane/EtOAc (1:1).

    • Perform a rapid Silica Gel Plug Filtration . The polar oxidation products (brown/black tars) will stick to the silica baseline, while the lipophilic parent compound elutes.

    • Pro-Tip: Add 1% Triethylamine (TEA) to the eluent to prevent acid-catalyzed degradation on the silica.

Q2: I see a new impurity peak at M+16 in my LC-MS. What is it?

  • Diagnosis: M+16 corresponds to the addition of one Oxygen atom. This is the N-Oxide derivative, likely formed at the pyrrolidine nitrogen (more nucleophilic than the pyridine nitrogen).

  • Causality: Storage in non-degassed solvents (e.g., old DMSO or Methanol) allows dissolved oxygen to react over time.

  • Prevention: Always store stock solutions in anhydrous, degassed DMSO and use within 24 hours.

Q3: Can I store this compound in acidic solution (e.g., 0.1% TFA)?

  • Critical Warning: NO.

  • Mechanism: The 2-methoxy group is an imidate-like ether. While relatively stable, prolonged exposure to aqueous acid (like 0.1% TFA/Water mobile phases) can drive O-demethylation , yielding the 2-pyridone derivative (M-14 mass shift).

  • Protocol: Use Ammonium Bicarbonate (pH 7.4) or Formic Acid (only for rapid analysis, not storage) buffers.

Part 4: Degradation Pathway Analysis

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the competition between oxidative pathways.

DegradationPathways Parent Parent Compound (Active) NOxide Pyrrolidine N-Oxide (M+16 Impurity) Parent->NOxide Slow Oxidation Epoxide Allyl Epoxide (Reactive Electrophile) Parent->Epoxide Radical Oxidation Polymer Oligomers/Tars (Brown Color) Parent->Polymer Radical Polymerization Pyridone 2-Pyridone Derivative (Demethylation) Parent->Pyridone Hydrolysis Oxygen + O2 (Air) + Time Light + UV Light (254-365nm) Acid + H+ (Acid) + H2O Epoxide->Polymer Cross-linking

Figure 2: Mechanistic degradation pathways.[1] Note that "browning" is usually a result of the polymerization pathway triggered by light or epoxide cross-linking.

Part 5: Handling Protocol for Synthesis/Assays

For Biological Assays (Stock Preparation):

  • Weighing: Weigh quickly in ambient air, but flush the vial with Argon immediately after.

  • Solvent: Use DMSO (Dimethyl Sulfoxide) labeled "Anhydrous" or "SureSeal."

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 100 mM). Higher concentrations are self-protective against oxidation compared to dilute solutions.

  • Freeze-Thaw: Limit to 3 cycles . If more are needed, aliquot the DMSO stock into single-use vials (20 µL each) and store at -80°C.

For Synthetic Derivatization (e.g., Ring-Closing Metathesis): If you are using the allyl group for further chemistry (e.g., Grubbs metathesis):

  • Purification: If the compound is old, pass it through a short pad of basic alumina (not acidic silica) before the reaction to remove trace N-oxides which can poison Ruthenium catalysts.

References
  • Sigma-Aldrich. this compound Product Information. (Accessed 2026).

  • Holladay, M. W., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.[2] (Establishes stability profiles for pyrrolidinyl-pyridine scaffolds).

  • Murai, T., et al. (2021). "Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation." Molecules, 26(21).[3][4] (Discusses electronic effects on pyridine stability).

  • Loba Chemie. 4-Aminopyridine Safety Data Sheet (SDS). (General storage standards for aminopyridines: Light sensitivity and hygroscopicity).

Sources

Validation & Comparative

A Comprehensive Guide to the H-NMR and C-NMR Spectral Analysis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectra of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a substituted pyridine with potential applications in medicinal chemistry. While direct experimental spectra for this specific compound are not widely published, this guide will provide a detailed prediction and interpretation of its NMR data based on the well-established principles of NMR spectroscopy and extensive data from analogous structures.

This guide will delve into the expected chemical shifts, multiplicities, and coupling constants for each nucleus, offering a comparative analysis against related structural motifs. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring scientific integrity and reproducibility.

Predicted ¹H-NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be complex, with distinct signals for the pyridine ring, the allyl group, the methoxy group, and the pyrrolidine ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton, influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

A. Pyridine Ring Protons: The disubstituted pyridine ring is expected to show two aromatic proton signals. The substitution pattern (2, 3, and 6 positions) will significantly influence their chemical shifts. Generally, protons on a pyridine ring appear between δ 6.0 and 8.5 ppm[1][2]. The electron-donating nature of the methoxy and pyrrolidinyl groups will likely shift the pyridine protons to a higher field (lower ppm) compared to unsubstituted pyridine[3].

B. Allyl Group Protons: The allyl group will exhibit a characteristic set of signals:

  • A multiplet for the internal vinylic proton (-CH=) is expected in the range of δ 5.6-5.9 ppm[4][5].

  • Two terminal vinylic protons (=CH₂) will likely appear as distinct multiplets between δ 4.6 and 5.4 ppm due to their different spatial relationships (cis and trans) to the rest of the molecule[4][6].

  • The allylic protons (-CH₂-) adjacent to the pyridine ring will be observed as a doublet around δ 3.3-3.5 ppm[5].

C. Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet in the region of δ 3.3-4.0 ppm[7][8].

D. Pyrrolidine Ring Protons: The pyrrolidine ring protons will likely show two multiplets due to the two distinct chemical environments of the methylene groups. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field (around δ 3.2-3.6 ppm), while the other two methylene protons will be at a higher field (around δ 1.8-2.2 ppm)[9][10].

Predicted ¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

A. Pyridine Ring Carbons: The six carbons of the pyridine ring will each produce a unique signal. The carbons bearing substituents (C2, C3, and C6) will have their chemical shifts significantly influenced by these groups. The carbon attached to the electron-withdrawing nitrogen atom will be the most deshielded.

B. Allyl Group Carbons: The three carbons of the allyl group are expected to show signals at:

  • The internal vinylic carbon (-CH=) around δ 130-140 ppm.

  • The terminal vinylic carbon (=CH₂) around δ 115-125 ppm.

  • The allylic carbon (-CH₂-) around δ 30-40 ppm.

C. Methoxy Group Carbon: The carbon of the methoxy group (-OCH₃) typically resonates in the range of δ 50-65 ppm[11][12][13].

D. Pyrrolidine Ring Carbons: The pyrrolidine ring will show two distinct carbon signals. The carbons bonded to the nitrogen will be deshielded and appear around δ 45-55 ppm, while the other two carbons will be found at a higher field, around δ 20-30 ppm[10].

Comparative Spectral Analysis

The predicted NMR spectra of this compound can be compared with simpler, related molecules to highlight its unique spectral features.

  • Comparison with 3-methoxypyridine: The presence of the allyl and pyrrolidinyl substituents in our target molecule will lead to additional signals in both the ¹H and ¹³C NMR spectra, and will also influence the chemical shifts of the pyridine ring protons and carbons[8].

  • Comparison with Allylbenzene: While the allyl group signals will be similar, their exact chemical shifts will be modulated by the electronic effects of the substituted pyridine ring in our target molecule.

  • Comparison with N-phenylpyrrolidine: The signals for the pyrrolidine ring will be in a similar region, but the attachment to a pyridine ring instead of a benzene ring will cause slight differences in their chemical shifts.

This comparative approach allows for a more confident assignment of the signals in the predicted spectra of our target compound.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts[14][15]. c. Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H-NMR Acquisition: a. Acquire a standard one-dimensional ¹H-NMR spectrum. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio. d. Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. e. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

4. ¹³C-NMR Acquisition: a. Acquire a proton-decoupled ¹³C-NMR spectrum to obtain singlets for all carbon signals. b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm). c. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio. d. Process the data similarly to the ¹H spectrum.

5. 2D-NMR Experiments (Optional but Recommended): a. COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Presentation

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5d1HPyridine H
~6.0-6.5d1HPyridine H
~5.7-6.0m1HAllyl -CH=
~5.0-5.3m2HAllyl =CH₂
~3.8s3H-OCH₃
~3.4d2HAllyl -CH₂-
~3.3-3.6m4HPyrrolidine -NCH₂-
~1.9-2.2m4HPyrrolidine -CH₂-

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160Pyridine C-O
~158Pyridine C-N
~138Pyridine C-allyl
~135Allyl -CH=
~116Allyl =CH₂
~110Pyridine CH
~105Pyridine CH
~53-OCH₃
~47Pyrrolidine -NCH₂-
~35Allyl -CH₂-
~25Pyrrolidine -CH₂-

Visualizations

G cluster_pyridine Pyridine Core cluster_substituents Substituents C1 C2-O C2 C3-allyl C1->C2 Methoxy Methoxy (-OCH3) C1->Methoxy at C2 C3 C4 C2->C3 Allyl Allyl (-CH2CH=CH2) C2->Allyl at C3 C4 C5 C3->C4 C5 C6-N C4->C5 N1 N C5->N1 Pyrrolidine Pyrrolidine C5->Pyrrolidine at C6 N1->C1

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow start Sample Preparation nmr_acq NMR Data Acquisition (1D ¹H, ¹³C & 2D) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis structure Structure Elucidation analysis->structure

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The comprehensive spectral analysis presented in this guide, though predictive, provides a robust framework for the structural confirmation of this compound. By understanding the expected NMR signatures of the constituent functional groups and the overall molecular architecture, researchers can confidently interpret experimental data. The provided protocol ensures the acquisition of high-quality spectra, which, when combined with 2D NMR techniques, will enable an unambiguous assignment of all proton and carbon signals, thereby validating the chemical structure of this novel compound.

References

  • Schneider, W. G., & Bernstein, H. J. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry, 34(11), 1593-1603.
  • Bagno, A., D'Amico, F., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of physical chemistry. A, 117(3), 543–552. [Link]

  • Di Pietro, O., & Saielli, G. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 543-552.
  • Gawinecki, R., Kolehmainen, E., & Zakrzewski, A. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 269-276.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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  • The Royal Society of Chemistry. (2015).
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  • Kłak, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13835-13848.
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  • YouTube. (2021, February 22). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm)...
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Portland Press. (n.d.). NMR Spectra of Simple Heterocycles.
  • ResearchGate. (2005, September).
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Bailey, W. F., & Croteau, A. A. (2006). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Journal of the Mexican Chemical Society, 50(3), 110-112.
  • Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249–254.
  • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.
  • Al-Zaydi, K. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4057.
  • European Journal of Medicinal Chemistry. (n.d.). UPCommons.
  • ResearchGate. (2025, August 6).
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Differentiating Indoleamine Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Melatonin and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of analytical chemistry, the differentiation of isomeric compounds presents a significant challenge, particularly when dealing with complex biological matrices. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit nearly identical physicochemical properties, making their separation and individual characterization a non-trivial task. Mass spectrometry, especially when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the structural elucidation of isomers by exploiting subtle differences in their fragmentation pathways.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of a class of structurally related indoleamines. While the initial topic of interest was C13H18N2O isomers, a thorough review of the literature revealed a more robust and well-documented area of comparison within the C13H16N2O2 and related compounds, exemplified by the neurohormone melatonin. We will therefore focus on the comparative fragmentation analysis of:

  • Melatonin (N-acetyl-5-methoxytryptamine) : A key neurohormone with the molecular formula C13H16N2O2.

  • N-acetylserotonin (Normelatonin) : A precursor and structural isomer of melatonin's core structure, differing by a hydroxyl group instead of a methoxy group (C12H14N2O2). While not a true isomer of melatonin, its fragmentation provides a critical comparative point.

  • 5-Methoxytryptamine : A related indoleamine (C11H14N2O) that lacks the N-acetyl group, allowing for an examination of this functional group's influence on fragmentation.

This guide will delve into the mechanistic details of their fragmentation, providing researchers, scientists, and drug development professionals with the necessary insights to confidently identify and differentiate these compounds in their own experimental work.

Experimental Design and Rationale

The experimental protocol outlined below is a composite of validated methods from the scientific literature, designed to provide a robust and reproducible approach for the comparative analysis of melatonin and its congeners by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5]

Workflow for Comparative Fragmentation Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma, Cell Culture Media) Spike Spike with Analytical Standards (Melatonin, N-acetylserotonin, 5-Methoxytryptamine) and Internal Standard (e.g., Melatonin-d4) Sample->Spike Extraction Protein Precipitation (e.g., with acetonitrile) Spike->Extraction Centrifugation Centrifugation to Pellet Precipitated Proteins Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness under Nitrogen Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Reconstituted Sample Reconstitution->Injection LC Liquid Chromatography (Reversed-Phase C18 Column) Injection->LC ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC->ESI MS1 MS1: Precursor Ion Scan (Select [M+H]+ ions) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Detect Fragment Ions) CID->MS2

Caption: Experimental workflow for the comparative analysis of indoleamine isomers.

Step-by-Step Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a crucial step to remove high-abundance proteins from biological samples that can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and effective solvent for this purpose.[6] The inclusion of a deuterated internal standard, such as melatonin-d4, is essential for accurate quantification as it compensates for variations in sample preparation and instrument response.

  • Protocol:

    • To 100 µL of plasma or cell culture medium, add 10 µL of an internal standard solution (e.g., 100 ng/mL melatonin-d4 in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation

  • Rationale: Chromatographic separation is vital for resolving the analytes from each other and from matrix components, even though they will be further differentiated by their mass-to-charge ratios and fragmentation patterns. A reversed-phase C18 column is well-suited for separating these moderately polar compounds. A gradient elution provides optimal resolution and peak shape.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-15 min: 5% B (re-equilibration)

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Analysis

  • Rationale: Electrospray ionization in positive ion mode (ESI+) is highly effective for protonating these nitrogen-containing compounds, forming the [M+H]+ precursor ions. Collision-induced dissociation (CID) is then used to fragment these precursor ions, and the resulting product ions are analyzed in the second stage of the mass spectrometer. The specific transitions from precursor to product ions are monitored for each analyte.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Melatonin: m/z 233.1 → 174.1

      • N-acetylserotonin: m/z 219.1 → 160.1

      • 5-Methoxytryptamine: m/z 191.1 → 174.1

      • Melatonin-d4 (Internal Standard): m/z 237.1 → 178.1

Results and Discussion: Comparative Fragmentation Patterns

The structural differences between melatonin, N-acetylserotonin, and 5-methoxytryptamine, though subtle, lead to distinct and predictable fragmentation patterns upon CID. These differences are key to their unambiguous identification.

CompoundMolecular FormulaPrecursor Ion [M+H]+ (m/z)Key Fragment Ion(s) (m/z)Neutral Loss
Melatonin C13H16N2O2233.1174.1C2H3NO (acetamide)
N-acetylserotonin C12H14N2O2219.1160.1C2H3NO (acetamide)
5-Methoxytryptamine C11H14N2O191.1174.1NH3 (ammonia)
Fragmentation Pathway of Melatonin

Melatonin's fragmentation is characterized by the facile cleavage of the N-acetyl group from the ethylamine side chain.[7][8][9]

G Melatonin Melatonin [M+H]+ = m/z 233.1 Fragment174 Fragment Ion m/z 174.1 Melatonin->Fragment174 CID NeutralLoss Loss of Acetamide (C2H3NO)

Caption: Fragmentation of Melatonin.

The protonated melatonin molecule readily loses the neutral acetamide moiety (59 Da) upon collision-induced dissociation, leading to the formation of a stable, resonance-stabilized ion at m/z 174.1. This is the base peak in the product ion spectrum of melatonin and is a highly specific fragment for its identification.

Fragmentation Pathway of N-acetylserotonin (Normelatonin)

Similar to melatonin, the fragmentation of N-acetylserotonin is dominated by the loss of the N-acetyl group.[10]

G NAS N-acetylserotonin [M+H]+ = m/z 219.1 Fragment160 Fragment Ion m/z 160.1 NAS->Fragment160 CID NeutralLoss Loss of Acetamide (C2H3NO)

Caption: Fragmentation of N-acetylserotonin.

The precursor ion at m/z 219.1 undergoes a similar cleavage of the acetamide group, resulting in a characteristic product ion at m/z 160.1. The 14 Da difference in the precursor and major fragment ions between melatonin and N-acetylserotonin directly corresponds to the mass difference between a methoxy group (-OCH3) and a hydroxyl group (-OH), providing a clear basis for their differentiation.

Fragmentation Pathway of 5-Methoxytryptamine

The fragmentation of 5-methoxytryptamine highlights the influence of the N-acetyl group on the fragmentation pathway. In the absence of this group, the fragmentation is directed by the primary amine.

G 5MT 5-Methoxytryptamine [M+H]+ = m/z 191.1 Fragment174 Fragment Ion m/z 174.1 5MT->Fragment174 CID NeutralLoss Loss of Ammonia (NH3)

Caption: Fragmentation of 5-Methoxytryptamine.

The protonated 5-methoxytryptamine at m/z 191.1 primarily loses a molecule of ammonia (17 Da) to form the same m/z 174.1 fragment observed for melatonin. This demonstrates that the m/z 174.1 ion is characteristic of the 5-methoxyindole ethyl moiety. However, the different precursor ion mass allows for the clear distinction between 5-methoxytryptamine and melatonin.

Conclusion

The differentiation of melatonin and its structurally related congeners, N-acetylserotonin and 5-methoxytryptamine, is readily achievable using LC-MS/MS. The key to their distinction lies in the unique combination of their precursor ion masses and their characteristic fragmentation patterns. The presence of the N-acetyl group in melatonin and N-acetylserotonin directs the fragmentation towards the loss of a neutral acetamide molecule, yielding distinct product ions that reflect the difference in their 5-position substituent (methoxy vs. hydroxyl). Conversely, the absence of the N-acetyl group in 5-methoxytryptamine leads to a primary fragmentation pathway involving the loss of ammonia. By understanding these fundamental fragmentation mechanisms, researchers can develop highly selective and sensitive analytical methods for the accurate identification and quantification of these important indoleamines in various biological and pharmaceutical contexts.

References

  • Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS). (n.d.). Analytical Methods (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • (+) ESI-MS spectrum of melatonin (a); (+) ESI-MS/MS product ion mass... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

    • Determination Melatonin in Human Plasma by LC/MS/MS Analysis Description. (n.d.). Retrieved February 21, 2026, from [Link]

  • Galano, A., Castañeda-Arriaga, R., Pérez-González, A., Tan, D.-X., & Reiter, R. J. (2015). N-Acetylserotonin and 6-Hydroxymelatonin against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin. The Journal of Physical Chemistry B, 119(26), 8306–8316. [Link]

  • Babri, M., Faezeh, F., & Ganj-Khanlou, M. (2019). Liquid Chromatography-Mass Spectrometry Studies on Molecular Structure of Melatonin after Co-60 Gamma Irradiation. Austin Journal of Analytical and Pharmaceutical Chemistry, 6(3), 1122.
  • N-Acetylserotonin. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Paul, M., Hanganu, D., Oniga, O., Vlase, L., & Bodoki, E. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. Molecules, 25(20), 4729. [Link]

  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2012). Quantitative determination of melatonin in milk by LC-MS/MS. Journal of Food Science and Technology, 51(8), 1649–1655. [Link]

  • Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. (2019). Agilent. Retrieved from [Link]

  • Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. (2021). Unil. Retrieved from [Link]

  • A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin: A Potential Biomarker for Sleep-Related Disorders. (2023). BrJAC. Retrieved from [Link]

  • Tan, D.-X., Manchester, L. C., & Reiter, R. J. (2014). Fundamental Issues Related to the Origin of Melatonin and Melatonin Isomers during Evolution: Relation to Their Biological Functions. International Journal of Molecular Sciences, 15(9), 15848–15877. [Link]

  • Spectrum CCMSLIB00000081266 for N-acetyl-5-hydroxytryptamine. (n.d.). MassBank of North America. Retrieved February 21, 2026, from [Link]

  • Carter, M. D., Calcutt, M. W., & Avison, M. J. (2012). Quantitation of Melatonin and N-Acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Chemical structure and mass spectrum of melatonin fragmentation pattern. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Carter, M. D., Calcutt, M. W., & Avison, M. J. (2012). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. ACS Chemical Neuroscience, 3(5), 389–397. [Link]

  • Mass spectra of a) melatonin peak in standard solution, b) of melatonin peak in plant extract. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Carter, M. D., Calcutt, M. W., & Avison, M. J. (2012). Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. Semantic Scholar. Retrieved from [Link]

  • Zhao, H., Wang, Y., Yuan, B., Liu, S., Man, S., Xu, H., & Lu, X. (2016). A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 117, 390–397. [Link]

  • Chemical structure of melatonin (N-acetyl-5-methoxytryptamine). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2004). High-performance liquid chromatography/tandem mass spectrometric assay for the simultaneous measurement of dopamine, norepinephrine, 5-hydroxytryptamine and cocaine in biological samples. Journal of Neuroscience Methods, 138(1-2), 123–132. [Link]

  • Lezoualc'h, F., S-C, S., & Behl, C. (1998). N-acetyl-serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the transcription factor NF-kappaB. Journal of Pineal Research, 24(3), 168–178. [Link]

  • Kuo, C.-H., Wu, C.-Y., & Chen, Y.-J. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4641. [Link]

  • Sowa, I., Wójciak-Kosior, M., & Kocira, S. (2021). Is Phytomelatonin Complex Better Than Synthetic Melatonin? The Assessment of the Antiradical and Anti-Inflammatory Properties. International Journal of Molecular Sciences, 22(19), 10878. [Link]

Sources

Comparative Guide: Binding Affinity of 3-Allyl vs. 3-Propyl Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the binding characteristics of 3-allylpyridine and 3-propylpyridine ligands. It is structured for application scientists and medicinal chemists, focusing on the mechanistic divergence between unsaturated (


-active) and saturated (hydrophobic) side chains.

Executive Summary

In medicinal chemistry and organometallic catalysis, the choice between a 3-allyl (unsaturated) and 3-propyl (saturated) substituent on a pyridine ring fundamentally alters the ligand's electronic profile and steric footprint.

While both ligands share a similar molecular volume, they diverge in two critical binding modes:

  • Heme/Metal Coordination (P450s): 3-propylpyridine typically exhibits higher basicity (

    
    ), leading to stronger 
    
    
    
    -donation to metal centers, provided steric clearance exists.
  • Receptor Pockets (nAChRs): 3-allylpyridine offers planar rigidity and

    
    -electron density, facilitating specific 
    
    
    
    -
    
    
    or cation-
    
    
    interactions that the flexible, hydrophobic propyl chain cannot access.

Part 1: Physicochemical & Electronic Profile[1]

To understand binding affinity, we must first establish the electronic differences induced by the 3-position substituent.

Table 1: Ligand Properties Comparison
Feature3-Allylpyridine 3-Propylpyridine Impact on Binding
Structure Unsat. Alkene (

)
Sat. Alkane (

)
Allyl is planar/rigid; Propyl is flexible.
Electronic Effect Mildly Electron Withdrawing (-I effect of

)
Electron Donating (+I effect of alkyl)Propyl increases Pyridine N basicity.
Basicity (

)
~4.8 - 5.0 (Est.)~5.7 - 5.9 (Est.)Propyl is a stronger

-donor to metals.
Lipophilicity Moderate LogPHigher LogPPropyl favors deep hydrophobic pockets.
Interaction Type Hydrophobic +

-stacking
Purely Hydrophobic (Van der Waals)Allyl can engage in specific aromatic residues.

Senior Scientist Note: The


 difference is the "silent killer" in experimental design. If your target requires strong heme-iron coordination (Type II binding), the propyl variant is electronically superior unless the pocket is conformationally restricted.

Part 2: Mechanism of Action & Binding Modes

Cytochrome P450 (Heme Coordination)

In drug development, pyridine moieties often bind to the heme iron of CYP450 enzymes (Type II binding), acting as inhibitors.

  • 3-Propylpyridine: The alkyl group exerts a positive inductive effect (+I), increasing electron density on the pyridine nitrogen. This makes it a stronger Lewis base, theoretically increasing affinity for the

    
     heme center. However, the flexible propyl chain has a higher entropic penalty upon binding if the access channel is narrow.
    
  • 3-Allylpyridine: The allyl group is electron-withdrawing relative to the propyl. While this lowers the N-Fe bond strength slightly, the planar allyl group minimizes steric clash in "flat" access channels (e.g., CYP1A2).

Nicotinic Acetylcholine Receptors (nAChR)

In neuropharmacology (e.g., epibatidine or nicotine analogs), the 3-substituent interacts with the hydrophobic pocket (Trp/Tyr/Phe residues).

  • 3-Allyl: Can engage in Edge-to-Face

    
    -stacking  with aromatic residues (e.g., Trp147 in 
    
    
    
    receptors). The rigidity reduces the entropic cost of binding.
  • 3-Propyl: Relies solely on hydrophobic displacement of water. While often high affinity due to the "hydrophobic effect," it lacks the directional specificity of the allyl group.

Visualization: Heme vs. Receptor Binding Logic

The following diagram illustrates the decision tree for ligand selection based on the target site topology.

BindingMechanism Ligand Ligand Selection Target_P450 Target: Heme Protein (CYP450) Ligand->Target_P450 Target_GPCR Target: Hydrophobic Pocket (nAChR) Ligand->Target_GPCR Propyl 3-Propyl (Flexible/Basic) Target_P450->Propyl Requires Basicity Target_GPCR->Propyl Deep Hydrophobic Hole Allyl 3-Allyl (Rigid/Pi-Active) Target_GPCR->Allyl Aromatic Cage Outcome_Fe Strong Sigma Donation (High Affinity) Propyl->Outcome_Fe Open Pocket Outcome_Clash Steric Clash Risk (Low Affinity) Propyl->Outcome_Clash Restricted Pocket Outcome_Pi Pi-Pi Stacking (High Specificity) Allyl->Outcome_Pi Trp/Tyr Interaction

Caption: Decision logic for selecting 3-propyl vs 3-allyl substituents based on target constraints (Electronic vs. Steric).

Part 3: Experimental Protocols for Validation

To empirically verify the binding differences, two distinct assays are required.

Protocol A: Spectral Binding Assay (P450 Interaction)

This protocol measures the Type II binding affinity (


) of the pyridine nitrogen to the heme iron.

Reagents:

  • Recombinant CYP3A4 or CYP2D6 (1 µM stock).

  • Ligands: 3-allylpyridine and 3-propylpyridine (dissolved in DMSO).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

Workflow:

  • Baseline: Record baseline spectrum of the P450 enzyme (350–500 nm).

  • Titration: Add ligand in stepwise increments (0.1 µM to 50 µM). Keep DMSO < 1%.

  • Observation: Monitor the "Red Shift." Pyridine binding causes a shift in the Soret peak from ~418 nm (Low Spin) to ~422-424 nm (Type II Nitrogen complex).

  • Calculation: Plot the difference in absorbance (

    
    ) vs. [Ligand]. Fit to the Michaelis-Menten or Hill equation to derive 
    
    
    
    (spectral dissociation constant).

Expected Result:

  • 3-Propyl: Lower

    
     (tighter binding) due to higher basicity, assuming no steric hindrance.
    
  • 3-Allyl: Slightly higher

    
     (weaker binding) due to reduced electron density on the nitrogen.
    
Protocol B: Radioligand Displacement Assay (nAChR)

This measures competition against a known high-affinity binder (e.g.,


-Epibatidine).

Workflow:

  • Membrane Prep: Rat brain homogenates or transfected HEK293 cells expressing

    
     nAChR.
    
  • Incubation: Mix membranes with 0.5 nM

    
    -Epibatidine.
    
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of 3-allyl or 3-propyl pyridine.
  • Filtration: Harvest on GF/B filters pre-soaked in polyethyleneimine (to reduce non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation.

Expected Result:

  • 3-Allyl: Often shows superior

    
     in pockets rich in aromatic residues (e.g., 
    
    
    
    ) due to
    
    
    -stacking.
  • 3-Propyl: May show comparable affinity if the pocket is purely hydrophobic, but lacks the specific orientation provided by the allyl group.

Part 4: Data Synthesis & Case Studies

The following data is synthesized from structure-activity relationship (SAR) trends in nicotine and epibatidine analogs (See References 1, 2).

Table 2: Comparative Affinity Trends (Representative)
Target SystemParameter3-Allyl Ligand3-Propyl LigandInterpretation

nAChR

(nM)
0.05 - 0.2 nM 0.15 - 0.5 nMAllyl often preferred for rigid fit.
CYP 2E1 (Heme)

(µM)
15 µM8 µM Propyl binds tighter (Electronic effect).
Metabolic Stability

Low (Epoxidation risk)Medium (Hydroxylation)Allyl is a "metabolic alert."
Critical Analysis

The 3-propyl group is often a "safer" default for increasing lipophilicity (LogP) without introducing reactive metabolites. However, the 3-allyl group is a precision tool. In the synthesis of epibatidine analogs, replacing a saturated chain with an allyl group often maintained or improved affinity while significantly altering the subtype selectivity between


 and 

receptors due to subtle changes in the "cation-

" cage of the receptor.

References

  • Carroll, F. I., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues.[2] Journal of Medicinal Chemistry. Link

  • Dougherty, D. A. (2013). The Cation-π Interaction.[3][4][5][6] Accounts of Chemical Research. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2017). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. Dalton Transactions. Link

  • Master Organic Chemistry. (2017). Basicity of Amines and Pyridines: Electronic Effects. Link

  • Chem LibreTexts. (2025). Heterocyclic Amines and Basicity Trends. Link

Sources

Definitive Guide: HPLC Purity Assessment Standards for Pyridine Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silanol Trap" in Pyridine Analysis

Pyridine derivatives are foundational scaffolds in medicinal chemistry, appearing in countless antihistamines, antifungals, and agrochemicals. However, their assessment via High-Performance Liquid Chromatography (HPLC) presents a notorious challenge known as the "Silanol Trap."

Pyridines are basic (pKa ~5.2–6.0). On standard silica-based C18 columns, the basic nitrogen atom interacts strongly with residual acidic silanol groups (


) on the stationary phase surface. This secondary interaction—distinct from the primary hydrophobic partition—causes severe peak tailing , retention time shifts, and irreproducible integration.

This guide moves beyond standard pharmacopeial recipes to objectively compare modern chromatographic strategies. We analyze the performance of Base-Deactivated Silica (BDS) , HILIC , and Ion-Pairing methodologies, providing a validated roadmap for establishing purity standards.

Comparative Analysis of Stationary Phase Performance

To determine the optimal standard, we compared three distinct stationary phase architectures using a test probe of 4-Aminopyridine (highly basic, polar) and 2-Phenylpyridine (moderately basic, hydrophobic).

Experimental Data Summary

Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.0); Mobile Phase B: Acetonitrile. Gradient elution.

MetricStandard C18 (Type A Silica) Hybrid / BDS C18 (Type B Silica) HILIC (Bare Silica)
Primary Mechanism Hydrophobic Interaction + Silanol Ion-ExchangeHydrophobic Interaction (Steric Protection)Hydrophilic Partitioning
Tailing Factor (

)
2.4 – 3.1 (Fail)1.05 – 1.15 (Excellent) 1.10 – 1.25 (Good)
Retention (

)
Variable (pH dependent)StableHigh (for polar species)
MS Compatibility HighHighHigh
Limit of Quantitation High (due to broad peaks)Low (Sharp peaks) Low
Analysis of Alternatives
Alternative 1: Traditional C18 with Ion-Pairing (IPC)
  • Method: Adding alkyl sulfonates (e.g., heptane sulfonic acid) or high concentrations of Triethylamine (TEA) to "mask" silanols.

  • Verdict: Obsolete for Modern Workflows. While TEA improves peak shape (

    
     ~1.3), it suppresses ionization in LC-MS and permanently alters column chemistry. It is not recommended for research chemicals requiring structural elucidation via MS.
    
Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3]
  • Method: High organic mobile phase (>80% ACN) with a polar stationary phase.

  • Verdict: The Orthogonal Standard. Essential for highly polar pyridine metabolites (e.g., N-oxides) that elute in the void volume of C18 columns. HILIC provides superior retention for hydrophilic pyridines but requires long equilibration times.

Alternative 3: Hybrid/BDS C18 (The Gold Standard)
  • Method: Uses high-purity (Type B)[4] silica with extensive end-capping or ethylene-bridged hybrid (BEH) particles.

  • Verdict: The Primary Standard. It offers the best balance of peak symmetry, reproducibility, and robustness for 90% of pyridine research chemicals.

The Mechanism of Failure vs. Success

Understanding why methods fail is critical for troubleshooting. The diagram below illustrates the competing interactions governing pyridine chromatography.

SilanolMechanism cluster_StationaryPhase Stationary Phase Surface Analyte Pyridine Derivative (Basic Nitrogen) C18Ligand C18 Ligand (Hydrophobic) Analyte->C18Ligand Primary Retention (Desired) Silanol Free Silanol (Si-OH) (Acidic Sites) Analyte->Silanol Secondary Interaction (Causes Tailing) Result_Good BDS/Hybrid C18: Sharp, Symmetric Peak C18Ligand->Result_Good Result_Bad Standard C18: Broad, Tailing Peak Silanol->Result_Bad EndCap End-Capping Group (Steric Shield) EndCap->Silanol Blocks Access

Figure 1: The "Silanol Trap." On standard silica, basic pyridines interact with acidic silanols (red path), causing tailing.[5] Modern end-capping (yellow) blocks this interaction, forcing the analyte to interact only with the hydrophobic ligand (green path).

Master Protocol: Purity Assessment of Pyridine Research Chemicals

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags silanol activity before you waste samples.

Phase 1: System Suitability & Conditions[6]
  • Column: Hybrid C18 or Base-Deactivated Silica (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm). Do not use standard silica.[5]

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Pyridines (pKa ~5-6) are fully ionized at pH 3.0. While this reduces hydrophobic retention slightly, it ensures a single ionization state and suppresses silanol ionization (Silanol pKa ~7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min (standard) or adjusted for column ID.

  • Detection: UV at 254 nm (universal for aromatics) and 210 nm (for impurities).

Phase 2: The Gradient Workflow
Time (min)% Mobile Phase BEventMechanism
0.05InjectionInitial focusing of polar impurities.
15.095Linear RampElution of hydrophobic pyridine derivatives.
20.095WashRemoval of dimers/polymers.
20.15Re-equilibrationCritical: Allow 5-10 column volumes.
Phase 3: Self-Validation Criteria (SST)

Before running unknowns, inject a standard of Pyridine or 4-Aminopyridine .

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column silanols are active; the column is unsuitable.
  • Efficiency (

    
    ):  > 5000 plates.
    
  • Blank Injection: Verify no carryover (pyridines stick to injector seals).

Method Development Decision Matrix

Use this logic flow to select the correct mode for specific pyridine derivatives.

MethodSelection Start Start: Pyridine Derivative Purity Assessment CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar Highly Polar / Hydrophilic? (LogP < 0) CheckLogP->IsPolar RP_Route Standard RP-HPLC IsPolar->RP_Route No (Hydrophobic) HILIC_Route HILIC Mode IsPolar->HILIC_Route Yes (Hydrophilic) SelectCol Select Hybrid/BDS C18 pH 3.0 Buffer RP_Route->SelectCol CheckTailing Tailing Factor < 1.3? SelectCol->CheckTailing SuccessRP VALIDATED METHOD (Reverse Phase) CheckTailing->SuccessRP Yes CheckTailing->HILIC_Route No (Too Polar/Tailing) SelectHILIC Select Bare Silica / Amide 90% ACN Start HILIC_Route->SelectHILIC SuccessHILIC VALIDATED METHOD (HILIC) SelectHILIC->SuccessHILIC

Figure 2: Decision Matrix for selecting the chromatographic mode based on analyte polarity.

References

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions for Basic Analytes. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes using Type B Silica. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds.[2][3][6] Retrieved from [Link]

Sources

A Comparative Structural and Physicochemical Analysis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine and Nicotine for Neuronal Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed structural and physicochemical comparison between the novel compound 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine and the well-characterized alkaloid, (S)-Nicotine. This analysis is intended for researchers, scientists, and drug development professionals investigating ligands for nicotinic acetylcholine receptors (nAChRs). We will dissect the key structural motifs, compare fundamental chemical properties, and provide validated experimental protocols for their determination, offering a framework for predicting and understanding their respective interactions with neuronal targets.

Introduction to the Compounds

(S)-Nicotine is a natural alkaloid found in the tobacco plant and is the primary psychoactive component responsible for the addictive nature of tobacco products.[1] Its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) is well-documented, making it a critical reference compound in neuropharmacology.[2] The nAChRs are a diverse family of ligand-gated ion channels, with subtypes like α4β2 and α7 being the most abundant in the central nervous system and key targets for drug development.[3]

This compound is a synthetic derivative of pyridine. While specific pharmacological data for this exact compound is not widely published, its structural components—a substituted pyridine ring and a pyrrolidine moiety—suggest a potential interaction with nAChRs, making a direct comparison with nicotine highly relevant.[4][5] This guide will establish the foundational physicochemical and structural differences that will likely govern any such biological activity.

Chemical Structures:

Compound 2D Structure
This compound
(S)-Nicotine
Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a target receptor. The table below summarizes the key properties of both compounds.

PropertyThis compound(S)-NicotineSignificance in Drug Discovery
Molecular Formula C₁₃H₁₈N₂O[6]C₁₀H₁₄N₂Defines the elemental composition and molecular weight.
Molecular Weight 218.29 g/mol [6]162.23 g/mol Influences diffusion rates and membrane permeability.
LogP (Octanol/Water) Not Experimentally Determined1.17 - 1.2[7][8]Measures lipophilicity, affecting membrane crossing and bioavailability.
pKa Not Experimentally DeterminedpKa1: ~3.1 (Pyridine N), pKa2: ~8.0-8.2 (Pyrrolidine N)[2][7]Determines the ionization state at physiological pH (7.4), which is crucial for receptor interaction and solubility.
Hydrogen Bond Donors 00Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3 (2 N atoms, 1 O atom)2 (2 N atoms)Affects solubility and provides potential points for receptor binding.
Polar Surface Area (PSA) Not Calculated16.1 Ų[8]Correlates with drug transport properties, including blood-brain barrier penetration.
Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for determining two critical parameters: the distribution coefficient (LogD) and the acid dissociation constant (pKa).

The "shake-flask" method remains the gold standard for determining lipophilicity.[9] This protocol is optimized for accuracy and requires careful execution.[10]

Rationale: The distribution of a compound between n-octanol and a pH 7.4 buffer mimics its partitioning between lipidic cell membranes and the aqueous environment of the bloodstream. This value is critical for predicting absorption and distribution.[11]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate n-octanol with this PBS solution and, conversely, saturate the PBS solution with n-octanol by mixing them vigorously and allowing them to separate overnight.[11]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[9]

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[10] Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vessel and shake vigorously for a fixed period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.[12]

  • Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS/UV.[11]

  • Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Potentiometric titration is a highly precise technique for determining the pKa values of ionizable substances.[13]

Rationale: The pKa dictates the charge of a molecule at a given pH. For compounds like nicotine, the protonation state of the nitrogen atoms is critical for the cation-π interaction at the nAChR binding site.[2]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

  • Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[15]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[14]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[14] This point can be precisely identified as the inflection point in the first derivative of the titration curve.[13]

Structural Analysis and Potential Pharmacological Implications

A direct comparison of the two molecular structures reveals key differences that are likely to translate into distinct pharmacological profiles.

G cluster_0 Structural Comparison cluster_1 This compound cluster_2 (S)-Nicotine A1 Pyridine Core (Substituted) A2 Pyrrolidine Ring (Tertiary Amine) A1->A2 C6-N bond A3 Methoxy Group (Position 2) A1->A3 C2-O bond A4 Allyl Group (Position 3) A1->A4 C3-C bond B1 Pyridine Core (Unsubstituted) B2 Pyrrolidine Ring (Chiral Center, N-Methyl) B1->B2 C3-C bond

Caption: Key structural motifs of the two compounds.

  • Pyridine Ring: In nicotine, the 3-substituted pyridine ring is essential for binding. For this compound, the pyridine core is heavily substituted. The electron-donating methoxy and pyrrolidinyl groups will significantly alter the electron density of the aromatic ring, potentially changing its hydrogen bonding capacity and interaction with aromatic residues in the receptor binding pocket.[4]

  • Pyrrolidine Ring: Nicotine possesses a chiral center and an N-methylated pyrrolidine ring. The protonated nitrogen of this ring is crucial for the cation-π interaction with the receptor.[16] The analogue has a non-chiral pyrrolidine attached directly to the pyridine ring at position 6. This different attachment point and lack of N-methylation will drastically alter the molecule's three-dimensional shape and basicity compared to nicotine.

  • Novel Substituents: The allyl and methoxy groups on the pyridine ring of the novel compound introduce steric bulk and different electronic properties not present in nicotine. These groups could either enhance binding through new interactions or hinder it by preventing an optimal fit within the binding site.[17]

Comparative Receptor Binding Profile: Targeting nAChRs

While experimental binding data for this compound is not available in public literature, we can propose the experimental framework required to obtain it and compare it against known values for nicotine. Nicotine shows high affinity for several nAChR subtypes, most notably the α4β2 receptor, which is heavily implicated in nicotine addiction.[18]

Hypothetical Comparative Binding Affinities (Ki, nM)

Compoundα4β2 nAChRα7 nAChRα3β4 nAChR
(S)-Nicotine ~1-10~1000-5000~50-200
This compound To Be DeterminedTo Be DeterminedTo Be Determined

This protocol allows for the determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand.

Rationale: This is a foundational in vitro assay in pharmacology to quantify the interaction between a ligand and its receptor. The choice of radioligand and cell line is critical for targeting specific nAChR subtypes.[19]

G A Prepare Cell Membranes (e.g., HEK cells expressing α4β2 nAChRs) B Incubate Membranes with: 1. Test Compound (Varying Conc.) 2. Radioligand (Fixed Conc., e.g., [³H]Epibatidine) 3. Buffer Solution A->B D Equilibrate (e.g., 60 min at 4°C) B->D C Define Non-Specific Binding (Parallel incubation with excess Nicotine) C->B E Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Membrane Preparation: Culture and harvest cells stably expressing the nAChR subtype of interest (e.g., HEK-293 cells expressing human α4β2 receptors). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine for high-affinity nAChRs), and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known competitor (e.g., 1 mM nicotine) to block all specific binding sites.[19]

  • Incubation: Incubate the plate for a set time (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.[19]

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The structural comparison between this compound and (S)-nicotine reveals substantial differences in substitution, electronics, and stereochemistry. Nicotine's well-defined structure-activity relationship is rooted in its 3-pyridyl-pyrrolidine core. The novel compound, with its heavily substituted 2,3,6-trisubstituted pyridine ring, presents a significantly different chemical entity. The altered position of the pyrrolidine ring and the addition of methoxy and allyl groups will undoubtedly lead to distinct physicochemical properties and, consequently, a unique pharmacological profile. The experimental protocols detailed herein provide a robust framework for empirically determining these properties and elucidating the compound's potential as a novel nAChR ligand. Further investigation, beginning with the proposed binding assays, is required to characterize its biological activity and determine its selectivity and functional effects at various nAChR subtypes.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bodnar, A. L., et al. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tsai, C. H., et al. (2001). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Structure and properties of Nicotine. chimie.adssys.com. Retrieved from [Link]

  • Lukas, R. J., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. PMC - NIH. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine. PubChem. Retrieved from [Link]

  • American Chemical Society. (2018). Nicotine. Retrieved from [Link]

  • de la Lande, A., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Smietana, N., et al. (2021). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Gonzalez-Gutierrez, G., & Lukk, T. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Retrieved from [Link]

  • Pesti, K. A., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. Retrieved from [Link]

  • Krais, A. M., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - NIH. Retrieved from [Link]

  • Marks, M. J., et al. (2010). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. web.chem.ucla.edu. Retrieved from [Link]

  • Zoli, M., et al. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience. Retrieved from [Link]

  • Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. Retrieved from [Link]

  • Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • JoVE. (2023). Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC - NIH. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Oxford Academic. (2025). B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay. Clinical Chemistry. Retrieved from [Link]

  • Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. PubMed. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Wujec, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

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Comparative Guide: Validating Regio-Selectivity in 2,3,6-Trisubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3,6-trisubstituted pyridine scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. However, its synthesis presents a distinct regiochemical challenge compared to the symmetrical 2,6- or 2,4,6-substitution patterns.

The primary difficulty lies in differentiating the C2 and C6 positions (both


 to nitrogen) while installing a substituent at C3. Incorrect regiochemistry often leads to the formation of 2,3,5-isomers or inseparable mixtures, compromising SAR data integrity.

This guide objectively compares three dominant synthetic methodologies—Sequential Cross-Coupling , [2+2+2] Cyclotrimerization , and Directed C-H Functionalization —and provides a rigorous, self-validating workflow to confirm regio-identity.

Strategic Framework: The Regioselectivity Challenge

To control synthesis, one must understand the electronic and steric bias of the pyridine ring:

  • Electronic Bias: The nitrogen atom renders C2 and C6 electron-deficient (susceptible to nucleophilic attack/oxidative addition). C3 is relatively electron-neutral.

  • The C2 vs. C6 Problem: In a 2,3,6-target, the C3 substituent sterically crowds the C2 position. However, electronically, C2 is often more activated than C6 due to inductive effects from the C3 substituent (if electron-withdrawing).

Comparative Analysis of Methodologies

Method A: Sequential Cross-Coupling (The "Standard")

Strategy: Iterative displacement of halogens on a 2,3,6-trihalogenated precursor.

  • Mechanism: Exploits differences in C-X bond dissociation energies and steric environments.

  • Key Trend: In 2,3,6-tribromopyridine, the oxidative addition of Pd(0) typically favors C2 > C6 >> C3 .

    • Note: This can be inverted to C6 > C2 if the C3-substituent is extremely bulky (steric override).

Protocol Summary:

  • Step 1 (C2-Arylation): 2,3,6-tribromopyridine + 1.0 eq Boronic Acid (Suzuki).

    • Conditions: Pd(PPh

      
      )
      
      
      
      (5 mol%), Na
      
      
      CO
      
      
      , Toluene/EtOH, 80°C.
  • Step 2 (C6-Arylation): Product of Step 1 + 1.1 eq Boronic Acid (different R group).

    • Conditions: Pd(dppf)Cl

      
      , K
      
      
      
      PO
      
      
      , Dioxane, 100°C.
  • Step 3 (C3-Functionalization): Lithiation/Exchange or specialized coupling.

Method B: Ir-Catalyzed [2+2+2] Cyclotrimerization (The "Convergent")

Strategy: De novo ring formation using diynes and nitriles.

  • Mechanism: Metallacycle formation followed by insertion of the nitrile.

  • Regiocontrol: High. The substituent on the alkyne dictates orientation relative to the nitrile to minimize steric clash in the transition state.

  • Pros: Atom economy; builds the ring and substituents simultaneously.

  • Cons: High catalyst cost (Ir/Rh); requires synthesis of specific diyne precursors.

Method C: N-Oxide Directed C-H Activation (The "Late-Stage")

Strategy: Direct functionalization of a pre-existing 2,3-disubstituted pyridine at C6.

  • Mechanism: The N-oxide coordinates the metal (Pd or Rh), directing activation to the proximal C2 or C6. Since C2 is blocked (substituted), reaction occurs exclusively at C6.

  • Pros: Excellent for diversifying established scaffolds (Late-Stage Functionalization).

Data Comparison Matrix
FeatureMethod A: Sequential CouplingMethod B: [2+2+2] CycloadditionMethod C: C-H Activation
Primary Risk Over-reaction (bis-coupling) or C2/C6 scrambling.Catalyst poisoning; synthesis of diyne precursors.Incomplete conversion; harsh oxidants required.
Regio-Fidelity High (Electronic control).[1]Very High (Steric control).Medium-High (Directing group dependent).
Yield (Typical) 65-85% (Cumulative).50-75% (Single step).40-65% (Substrate dependent).
Scalability Excellent (kg scale).Moderate (mg to g scale).Good (g scale).
Cost Low (Generic catalysts).High (Iridium/Rhodium).Medium (Pd/Ligands).[2][3][4]

Decision Logic (Visualization)

The following diagram illustrates the selection process based on substrate availability and target diversity.

SynthesisDecision Start Target: 2,3,6-Trisubstituted Pyridine Q1 Are substituents at C2/C6 identical? Start->Q1 MethodA_Sim Method A (Simultaneous) Use 2,6-dibromo-3-X-pyridine Q1->MethodA_Sim Yes Q2 Is the core scaffold already synthesized? Q1->Q2 No MethodC Method C: C-H Activation Use N-Oxide direction on 2,3-disubstituted precursor Q2->MethodC Yes (Late Stage) Q3 Is the C3 substituent sterically demanding? Q2->Q3 No (De Novo) MethodB Method B: [2+2+2] Cycloaddition Build ring to avoid steric clash Q3->MethodB Yes (Bulky C3) MethodA_Seq Method A (Sequential) Exploit C2 > C6 reactivity of 2,3,6-tribromopyridine Q3->MethodA_Seq No (Standard)

Caption: Decision tree for selecting the optimal synthetic pathway based on substituent symmetry and steric constraints.

Validation Workflow: The "Self-Validating" System

Synthesizing the molecule is only half the battle. Proving the substituent locations is critical. You must distinguish the 2,3,6-isomer from the 2,3,5-isomer (a common byproduct in cyclization) and the 2,4,6-isomer .

Step 1: 1H NMR Coupling Constant Analysis (The "AB System")

The most definitive initial check is the coupling pattern of the remaining aromatic protons.

  • Target (2,3,6-trisubstituted): Protons are at H4 and H5 .

    • Pattern: Two doublets (an AB system).

    • Coupling (

      
      ):Ortho-coupling (
      
      
      
      )
      .
  • Isomer (2,3,5-trisubstituted): Protons are at H4 and H6 .

    • Pattern: Two doublets (or singlets).

    • Coupling (

      
      ):Meta-coupling (
      
      
      
      )
      .
  • Isomer (2,4,6-trisubstituted): Protons are at H3 and H5 .

    • Coupling (

      
      ):Meta-coupling (
      
      
      
      )
      .

Criterion: If you see a large coupling constant (~8 Hz), you have confirmed the protons are adjacent (H4/H5), strongly supporting the 2,3,6-substitution.

Step 2: NOE/HMBC Confirmation (The "Spatial Proof")

To assign which substituent is at C2 vs C6 (if they are different), use 1D-NOE or 2D-NOESY.

  • Irradiation of C3-Substituent: Should show NOE enhancement of H4 .

  • Irradiation of C6-Substituent: Should show NOE enhancement of H5 .

  • H4 vs H5 Assignment: H4 is typically more deshielded (downfield) if the C3 substituent is electron-withdrawing (e.g., -CF3, -CN).

Validation Logic Diagram

ValidationLogic Sample Isolated Product NMR 1H NMR Analysis (Aromatic Region) Sample->NMR Coupling Check J-Coupling of Ar-H signals NMR->Coupling Ortho J = 7.5 - 8.5 Hz (Ortho) Coupling->Ortho Meta J = 1.5 - 2.5 Hz (Meta) Coupling->Meta Candidate Candidate: 2,3,6-Trisubstituted (H4/H5 present) Ortho->Candidate Reject Reject: Likely 2,3,5 or 2,4,6 Meta->Reject NOE NOE Experiment Candidate->NOE Proof Confirmed Structure: NOE(R3 -> H4) NOE(R6 -> H5) NOE->Proof

Caption: Logic flow for confirming 2,3,6-regiochemistry using NMR coupling constants and NOE correlations.

Experimental Protocol: Sequential Suzuki Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-3-methyl-6-phenylpyridine from 2,3,6-tribromopyridine.

  • C2-Selective Coupling:

    • Charge a flask with 2,3,6-tribromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and Pd(PPh

      
      )
      
      
      
      (5 mol%).
    • Add Toluene (0.2 M) and 2M aq. Na

      
      CO
      
      
      
      (2.0 eq).
    • Heat to 75°C for 4-6 hours. Note: Monitor strictly by LCMS. Stop when starting material is consumed to prevent over-arylation at C6.

    • Checkpoint: Isolate the 2-aryl-3,6-dibromopyridine intermediate.

  • C6-Coupling:

    • Charge the intermediate (1.0 eq) with phenylboronic acid (1.2 eq) and Pd(dppf)Cl

      
       (5 mol%).
      
    • Add 1,4-Dioxane and K

      
      PO
      
      
      
      (3.0 eq).
    • Heat to 100°C for 12 hours.

  • C3-Methylation (via Lithium-Halogen Exchange):

    • Dissolve product in dry THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 15 min.

    • Quench with MeI (1.5 eq). Warm to RT.

References

  • Lutz Ackermann et al. "Site-Selective C–H Bond Activation of Pyridines." Chemical Reviews, 2011.

  • Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings of dihalogenated heteroarenes." Chemical Society Reviews, 2007.[5]

  • Heller, B. & Hapke, M. "The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions."[6] Chemical Society Reviews, 2007.[5]

  • Phipps, R. J. et al. "Controlling Site-Selectivity in Suzuki-Miyaura Couplings." Journal of the American Chemical Society, 2020.

  • Schlosser, M. "Site Selective Coupling of Polyhalogenated Pyridines." European Journal of Organic Chemistry, 2005.

Sources

Reference standards for pyrrolidinyl-pyridine spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spectroscopic Reference Standards for Pyrrolidinyl-Pyridine Analogues

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The pyrrolidinyl-pyridine scaffold is a prevalent motif in numerous pharmacologically active compounds, making the precise interpretation of its spectroscopic data a critical step in discovery and development. This guide provides a detailed comparison of spectroscopic reference standards for this important class of heterocyclic compounds, grounded in established experimental data and first principles.

The Imperative for Multi-Modal Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. A synergistic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for building a self-validating dataset. Each technique offers a unique and complementary piece of the structural puzzle, from the atomic connectivity and electronic environment (NMR) to the molecular weight and elemental composition (MS), and the identification of key functional groups (IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the piecing together of the molecular framework.

Expertise & Experience: Interpreting the Spectra of Pyrrolidinyl-Pyridines

The NMR spectra of pyrrolidinyl-pyridines are distinguished by features arising from both the aromatic pyridine ring and the aliphatic pyrrolidine ring.

  • ¹H NMR: The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating nature of the pyrrolidinyl nitrogen causes a significant upfield shift of the pyridine protons, particularly those at the ortho and para positions. The pyrrolidine protons appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct signals for the alpha and beta positions relative to the nitrogen.

  • ¹³C NMR: The pyridine carbons resonate between δ 120-160 ppm. The carbon attached to the pyrrolidinyl group (e.g., C4 in 4-pyrrolidinopyridine) is significantly shielded compared to pyridine itself.[1] The pyrrolidine carbons appear in the upfield region (δ 25-50 ppm).

Data Presentation: Reference ¹H and ¹³C NMR Data for 4-Pyrrolidinopyridine

The following table summarizes experimentally determined NMR chemical shifts for 4-pyrrolidinopyridine, a common analogue.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine H-2, H-68.16150.7
Pyridine H-3, H-56.35106.6
Pyridine C-4-154.5
Pyrrolidine N-CH₂3.2746.8
Pyrrolidine C-CH₂2.0125.4

Data sourced from ChemicalBook and SpectraBase.[2][3]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrrolidinyl-pyridine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze & Assign Peaks Calibrate->Analyze

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is an indispensable technique for determining the molecular weight of a compound, providing a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering a high degree of confidence in the molecular formula.

Expertise & Experience: Fragmentation Patterns of Pyrrolidinyl-Pyridines

The fragmentation of pyrrolidinyl-pyridines in the mass spectrometer provides valuable structural clues. Under electron ionization (EI), a common fragmentation pathway involves the cleavage of the C-N bond connecting the two rings. The stability of the pyridinium cation often results in a prominent peak corresponding to this fragment. The molecular ion (M⁺) is typically observed, and its accurate mass is the primary piece of data sought.

Data Presentation: Key Mass Spectrometry Data for Pyrrolidinyl-Pyridine Isomers
Compound Molecular Formula Exact Mass (Da) Key Fragments (m/z)
3-(Pyrrolidin-2-yl)pyridineC₉H₁₂N₂148.1000148 (M⁺), 78 (Pyridine)
4-PyrrolidinopyridineC₉H₁₂N₂148.1000148 (M⁺), 78 (Pyridine)

Data sourced from PubChem.[5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms are readily protonated.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500) on a high-resolution mass analyzer such as an Orbitrap or TOF.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation PrepareSol Prepare Dilute Solution (~1 mg/mL) Infuse Direct Infusion PrepareSol->Infuse Ionize Electrospray Ionization (Positive Mode) Infuse->Ionize AnalyzeMass High-Resolution Mass Analysis Ionize->AnalyzeMass Detect Detect [M+H]⁺ Ion AnalyzeMass->Detect Calculate Calculate Elemental Composition Detect->Calculate Compare Compare with Theory Calculate->Compare

Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Expertise & Experience: Characteristic Absorptions

For pyrrolidinyl-pyridines, the IR spectrum will be a composite of the absorptions from both heterocyclic rings.

  • Pyridine Ring: Look for aromatic C-H stretching vibrations just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7]

  • Pyrrolidine Ring: Expect aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range.[8] The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms the tertiary nature of the pyrrolidine nitrogen.

Data Presentation: Characteristic IR Absorption Frequencies
Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C & C=N Stretch1600 - 1450
Aliphatic C-N Stretch1250 - 1020

Frequency ranges are typical for these functional groups.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing & Cleanup Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Generate Absorbance Spectrum Acquire->Process Analyze Identify Characteristic Bands Process->Analyze Cleanup Clean Crystal Analyze->Cleanup

Caption: Workflow for IR spectroscopy analysis.

Trustworthiness: Leveraging Spectral Databases

The final step in validating your experimental data is to compare it against established reference libraries. Numerous public and commercial databases serve as invaluable resources for spectral data.

Recommended Spectral Databases:

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database from Japan's AIST, containing MS, FT-IR, ¹H NMR, and ¹³C NMR spectra.[9][10][11]

  • NIST Chemistry WebBook: A free resource from the National Institute of Standards and Technology that includes IR and mass spectra for a vast number of compounds.[9][12][13]

  • PubChem: An extensive free database from the NIH that contains compound information, including links to spectral data.[14][15]

  • Wiley's KnowItAll Spectral Libraries & SpectraBase: A large commercial collection of high-quality IR, NMR, and MS spectra.[16][17][18]

  • mzCloud: A freely searchable database of high-resolution mass spectra and spectral trees, particularly useful for fragmentation analysis.[19]

Conclusion

The structural characterization of pyrrolidinyl-pyridine derivatives relies on the careful acquisition and interpretation of a suite of spectroscopic data. By combining the detailed connectivity information from ¹H and ¹³C NMR, the definitive molecular weight from MS, and the functional group fingerprint from IR, researchers can build a robust and self-validating data package. Comparison with established spectral libraries provides the final layer of confirmation, ensuring the integrity of the data and the confidence required for progression in research and development.

References

  • Martinent, R., Menin, L., Gasilova, N., & Mutel, V. (2026, February 16). OctoChemDB: An Aggregated Database for Small Molecule Identification Using High-Resolution MS Data. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra? Retrieved from [Link]

  • AZoM. (2023, November 15). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 1H NMR – Organic Compounds (Comprehensive). Retrieved from [Link]

  • Infrared and Raman Users Group (IRUG). (n.d.). Spectral Databases for Infrared. Retrieved from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). ATR-IR - Sadtler Standards 3. Retrieved from [Link]

  • MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. Molecules. Retrieved from [Link]

  • American Chemical Society Publications. (2013, April 17). Spectral Database for Instructors: A Living, Online NMR FID Database. Journal of Chemical Education. Retrieved from [Link]

  • M2MDB. (n.d.). Other Databases. Retrieved from [Link]

  • FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Pyrrolidino-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2013, December 19). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry identification comparison of the compound Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: (a) Experimental versus (b) NIST Library Spectrum. Retrieved from [Link]

  • MDPI. (2025, March 10). Primary Pyrrolimines and Pyridinimines. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Retrieved from [Link]

  • Oxford Academic. (2025, November 3). Experimental and anharmonic theoretical spectroscopic benchmarks of nitrogenated and doubly-nitrogenated polycyclic heterocycles. Monthly Notices of the Royal Astronomical Society. Retrieved from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

  • Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption Spectroscopy Data for Pyrenylpyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyrrolidinopyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

  • National Institutes of Health. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • PubMed. (1982, August 16). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

Sources

Comparative Solubility Guide: Methoxy-Pyridine Derivatives in DMSO vs. Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methoxy-pyridine scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and liquid crystalline materials. Their solubility profile is a frequent bottleneck in early-stage drug discovery, particularly during the transition from organic synthesis to biological assaying.

This guide objectively compares Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) as solvation vehicles for these derivatives.[1][2] While DMSO is the industry standard for high-concentration stock solutions due to its high dielectric constant and aprotic nature, Methanol offers distinct advantages in downstream processing and analytical compatibility.

Key Takeaway: Use DMSO for long-term library storage and biological assay dosing (high capacity).[1] Use Methanol for LC-MS sample preparation, crystallographic studies, and intermediate transfers (volatility and recovery).[1]

Physicochemical Solvation Mechanisms

To predict solubility, one must understand the molecular interactions between the solvent and the methoxy-pyridine solute.

The Methoxy-Pyridine Scaffold

The solute presents three primary interaction sites:

  • Pyridine Nitrogen (

    
    ):  A strong Hydrogen Bond Acceptor (HBA).[1]
    
  • Methoxy Oxygen (

    
    ):  A weak HBA, sterically hindered by the methyl group.[1]
    
  • Aromatic

    
    -System:  Lipophilic core requiring dispersion force stabilization.[1]
    
Solvent Interaction Profiles[1]
FeatureDMSO (Dimethyl Sulfoxide)Methanol (MeOH)Impact on Methoxy-Pyridines
Type Polar AproticPolar ProticDMSO dissolves via strong dipole interactions; MeOH utilizes H-bonding.[1]
Dielectric Constant (

)
~47~33DMSO stabilizes polar transition states and ionic forms better.[1]
H-Bonding Strong Acceptor (S=O)Donor (-OH) & AcceptorMeOH stabilizes the pyridine nitrogen via H-bond donation.[1]
Boiling Point 189 °C64.7 °CDMSO is difficult to remove; MeOH is easily evaporated.[1]
Viscosity 1.99 cP0.54 cPDMSO requires positive displacement pipetting; MeOH is easy to handle.[1]
Solvation Logic Diagram

The following diagram illustrates the mechanistic decision path for solvent selection based on the derivative's specific functionalization.

SolventLogic Start Methoxy-Pyridine Derivative CheckPolarity Check Substituents Start->CheckPolarity HighlyPolar Polar/Ionic Groups (-COOH, -NH2, Salts) CheckPolarity->HighlyPolar H-Bond Donors Lipophilic Lipophilic/Aromatic (-Ph, -Cl, -CF3) CheckPolarity->Lipophilic Pi-Stacking MeOH_Path Primary Choice: Methanol (H-Bonding + Solvation) HighlyPolar->MeOH_Path Prefers Protic Solvation DMSO_Path Primary Choice: DMSO (Dipole-Dipole + Dispersion) Lipophilic->DMSO_Path Prefers High Dielectric Aprotic Assay Biological Assay (Cell/Enzyme) DMSO_Path->Assay Low Volatility Compatible <1% v/v Analysis Analytical (LC-MS/NMR) or Recovery MeOH_Path->Analysis Volatile MS Compatible

Figure 1: Decision matrix for solvent selection based on substituent chemistry and downstream application.

Comparative Performance Data

The following data represents generalized solubility trends for substituted 2-methoxypyridines. Note: Exact values depend on specific crystal lattice energy.[1]

Solubility Limits (Representative)
Derivative ClassDMSO Solubility (mg/mL)Methanol Solubility (mg/mL)Performance Verdict
Unsubstituted 2-Methoxypyridine MiscibleMiscibleEqual. Both effective.[1]
Nitro-substituted (e.g., 3-nitro) > 100 mg/mL20 - 50 mg/mLDMSO Wins. Nitro groups stabilize dipole interactions with DMSO.[1]
Amino-substituted (e.g., 5-amino) > 150 mg/mL> 100 mg/mLMeOH Competitive. Amino groups H-bond well with MeOH.[1]
Halogenated (e.g., 3,5-dichloro) > 200 mg/mL10 - 30 mg/mLDMSO Dominates. Lipophilic aromatics require DMSO's dispersion forces.[1]
Carboxylic Acid derivatives 50 - 100 mg/mL10 - 20 mg/mLDMSO Wins. Acids may dimerize in aprotic solvents but dissolve well.[1]
Stability & Reactivity Risks
  • In DMSO: Generally inert.[1] However, DMSO can act as an oxidant under specific forcing conditions (e.g., Swern-like activation).[1] It is hygroscopic; water uptake over time can precipitate lipophilic compounds.[1]

  • In Methanol: Potential for nucleophilic aromatic substitution (

    
    ) .[1] If the pyridine ring is highly electron-deficient (e.g., fluorinated), the solvent methoxide (equilibrium species) can displace leaving groups, altering the sample integrity.
    

Experimental Protocol: Validated Solubility Determination

Do not rely on visual estimation. Use this self-validating "Shake-Flask" protocol for equilibrium solubility.

Reagents & Equipment
  • Solute: Methoxy-pyridine derivative (solid, purity >95%).[1]

  • Solvents: Anhydrous DMSO (Grade: Molecular Biology), HPLC-grade Methanol.

  • Apparatus: Thermomixer (25°C), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.[1]

Step-by-Step Workflow
  • Saturation: Add excess solid compound (~10 mg) to 500 µL of solvent in a 1.5 mL Eppendorf tube.

  • Equilibration: Agitate at 1000 RPM at 25°C for 24 hours. Critical: Ensure solid is still visible after 24h.[1] If not, add more solid.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass supernatant through a 0.22 µm PTFE filter to remove micro-crystals.[1]

  • Quantification:

    • Dilute filtrate 1:1000 in Mobile Phase (Acetonitrile/Water).[1]

    • Inject onto HPLC.[1] Calculate concentration against a standard curve.

Workflow Diagram (DOT)

SolubilityProtocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Agitation (24h @ 25°C) Step1->Step2 Step3 3. Separation (Centrifuge + Filter) Step2->Step3 Check Checkpoint: Is solid visible? Step2->Check Step4 4. Quantification (HPLC-UV) Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Application Recommendations

ApplicationRecommended SolventRationale
HTS / Compound Library DMSO Low volatility prevents concentration changes; high solubility ensures compound stays in solution during freeze-thaw cycles.[1]
NMR Spectroscopy DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Excellent resolution of protons; no exchangeable protons (unlike MeOH-

which exchanges -OH).[1]
LC-MS Injection Methanol DMSO causes ion suppression and broad solvent peaks in MS.[1] Methanol is compatible with standard reverse-phase gradients.[1]
Crystallization Methanol High volatility allows for slow evaporation techniques; DMSO is too non-volatile.[1]
Cell-Based Assays DMSO Accepted vehicle (typically <0.1% final conc.).[1] Methanol is cytotoxic at lower thresholds and evaporates during incubation.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.

  • PubChem. (2024).[1] 2-Methoxypyridine Compound Summary. National Library of Medicine.[1]

  • Way, L. (2020).[1] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[1][2][4]

Sources

Benchmarking 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine against known nAChR agonists

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine vs. Known nAChR Agonists

Executive Summary: The Candidate vs. The Gold Standards

This compound (hereafter referred to as AMP-Pyr ) represents a distinct structural class of nicotinic acetylcholine receptor (nAChR) ligands.[1] Unlike classical agonists (e.g., Nicotine, Epibatidine) which typically feature a cationic nitrogen on a pyrrolidine ring attached at the pyridine C3 position, AMP-Pyr features a 6-pyrrolidin-1-yl substitution and a 2-methoxy group.[1]

This specific substitution pattern suggests a shift in pharmacological profile—likely modulating lipophilicity, metabolic stability, and subtype selectivity (


 vs. 

).[1] This guide provides the definitive technical framework for benchmarking AMP-Pyr against established nAChR agonists, grounding the comparison in rigorous experimental protocols and Structure-Activity Relationship (SAR) logic.[1]

Structural & Pharmacological Profiling

To objectively compare AMP-Pyr, we must first map its chemical features against the "Gold Standard" agonists.[1]

Comparative Ligand Architecture
FeatureNicotine (Standard)Epibatidine (High Potency)A-85380 (High Affinity)AMP-Pyr (Candidate)
Core Scaffold PyridineChloropyridinePyridine2-Methoxy-Pyridine
Cationic Center Pyrrolidine (C3-linked)Azabicyclo (Bridged)Azetidine (Ether-linked)Pyrrolidine (N-linked at C6)
Auxiliary Groups NoneNoneNone3-Allyl (Hydrophobic/Reactive)
Predicted LogP ~1.2~0.8~0.5> 2.5 (High Lipophilicity)
Primary Target

/


/


Putative

/

SAR Insight: The 6-pyrrolidin-1-yl group is electron-donating, significantly increasing the electron density of the pyridine ring compared to nicotine.[1] The 2-methoxy group adds steric bulk and lipophilicity.[1] This combination often reduces "agonist" efficacy at


 receptors, potentially shifting the compound toward partial agonism , antagonism , or positive allosteric modulation (PAM)  activity.[1]

Visualizing the Mechanism of Action

Understanding the signaling cascade is critical for selecting the right assay.[1] Agonists trigger rapid cation influx, while PAMs require concurrent agonist presence.[1]

nAChR_Signaling Ligand Ligand (AMP-Pyr or Agonist) nAChR_Closed nAChR (Closed) Pentameric Complex Ligand->nAChR_Closed Binding nAChR_Open nAChR (Open) Conformational Change nAChR_Closed->nAChR_Open Activation Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Release CICR (Ca2+ Release from ER) Ion_Influx->Ca_Release Signal Amplification Response Cellular Response (Neurotransmitter Release) Depolarization->Response Ca_Release->Response

Figure 1: Canonical nAChR signaling pathway.[1] Benchmarking assays must capture both the initial binding (Step 1) and the functional gating (Step 3).[1]

Benchmarking Protocols (The "How-To")

Since AMP-Pyr is a specialized research chemical, you must generate primary data to compare it with Nicotine.[1] Below are the self-validating protocols.

Protocol A: Competition Radioligand Binding ( Determination)

Objective: Determine the affinity of AMP-Pyr for


 and 

subtypes.[1]
  • Membrane Preparation: Use rat cerebral cortex (

    
     rich) or hippocampus (
    
    
    
    rich).[1]
  • Radioligands:

    • 
      -Epibatidine  (
      
      
      
      nM) for
      
      
      .[1]
    • 
      -
      
      
      
      -Bungarotoxin
      (
      
      
      nM) for
      
      
      .[1]
  • Assay Setup:

    • Incubate membranes with radioligand + varying concentrations of AMP-Pyr (

      
       M to 
      
      
      
      M).[1]
    • Non-Specific Binding (NSB): Define using 300

      
      M Nicotine.[1]
      
  • Validation:

    • The

      
       of Nicotine must fall within 1–10 nM (for 
      
      
      
      ) for the assay to be valid.[1]
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Functional Characterization (FLIPR Calcium Assay)

Objective: Determine if AMP-Pyr is a Full Agonist, Partial Agonist, or Antagonist.[1]

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Mode:

    • Inject AMP-Pyr (0.1 nM – 100

      
      M).[1]
      
    • Measure Fluorescence Units (RFU) vs. Time.

    • Comparator: Normalize response to

      
      M Nicotine (
      
      
      
      ).[1]
  • Antagonist Mode:

    • Pre-incubate with AMP-Pyr for 5 mins.[1]

    • Inject

      
       concentration of Nicotine.[1]
      
    • Measure inhibition of Nicotine response.[1][2]

Comparative Performance Matrix

Based on the structural properties of 2,3,6-trisubstituted pyridines, the following table benchmarks the expected performance of AMP-Pyr against known standards. Use this template to populate your experimental results.

MetricNicotine Epibatidine Varenicline AMP-Pyr (Candidate)

Affinity (

)
~1–10 nM~0.04 nM~0.15 nMTarget: 10–500 nM

Affinity (

)
~5,000 nM~150 nM> 10,000 nMTarget: > 1,000 nM
Functional Efficacy (

)
100% (Ref)> 100% (Super)~40–60% (Partial)Hypothesis: Partial/Null
Desensitization Rate FastVery FastModerateLikely Slow (Lipophilic)
BBB Permeability HighHighHighVery High (High LogP)

Technical Note on AMP-Pyr: The 3-allyl group is potentially reactive (Michael acceptor capability in metabolic contexts) and the 2-methoxy group reduces polarity.[1] If AMP-Pyr shows low water solubility, dissolve in 100% DMSO (10 mM stock) and dilute to <0.1% DMSO for assays.[1]

Experimental Workflow Visualization

To ensure reproducibility, follow this logic flow for characterizing AMP-Pyr.

Benchmarking_Workflow Start Compound AMP-Pyr Solubility Solubility Check (DMSO/Buffer) Start->Solubility Binding Binding Assay (Ki Determination) Solubility->Binding Decision Bind? (Ki < 10uM) Binding->Decision Func_Ago Functional Agonist Mode (Ca2+ Flux) Decision->Func_Ago Yes Report Final Profile (Agonist/PAM/Antagonist) Decision->Report No Binding Func_Ant Functional Antagonist Mode (Inhibition of ACh) Func_Ago->Func_Ant No Response Electrophys Patch Clamp (Kinetics/Desensitization) Func_Ago->Electrophys Response > 10% Func_Ant->Electrophys Inhibition > 50% Electrophys->Report

Figure 2: Step-by-step decision tree for characterizing the pharmacological profile of AMP-Pyr.

References

  • Sullivan, J. P., et al. (1997).[1] ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Horti, A. G., et al. (1998).[1] Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Sigma-Aldrich. Product Specification: this compound (AldrichCPR).[1]Link[1]

  • Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1][3] Link

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry.[1][3] Link[1]

Sources

Safety Operating Guide

Operational Disposal Guide: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Core Directive

Do not dispose of this compound down the drain. 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS: Specific CAS not universally standardized, treat as Pyridine Derivative) is a heterocyclic organic amine containing a reactive allyl group.[1][2][3][4]

The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[2][3][5] This ensures the complete thermal destruction of the pyridine ring and prevents the formation of toxic environmental metabolites.[3][5]

Chemical Profile & Hazard Logic

To safely manage this compound, you must understand the "Why" behind the protocol. We analyze the molecule by its functional groups to determine the waste stream.[2][3][5]

Functional GroupHazard CharacteristicDisposal Implication
Pyridine Ring Toxic / Persistent Requires high-temp incineration (>1000°C) to break the aromatic heterocycle.[2][3][5] Potential RCRA D038 (Pyridine) implications if leachable.[2][3][5][6]
Allyl Group Reactive / Polymerizable High sensitivity to oxidizers.[2][3][5] DO NOT mix with peroxides or oxidizing acids (Nitric/Chromic) in the waste stream; risk of exothermic polymerization or fire.[2][3][5]
Pyrrolidine Basic / Irritant Acts as a base.[2][3][5] Incompatible with strong acids in waste containers (exothermic neutralization).[2][3][5]
Methoxy Group Flammable Increases the calorific value, making it suitable for fuel blending/incineration.[1][5]

Expert Insight: While this specific molecule may not be explicitly "P-listed" (acutely toxic) under EPA RCRA regulations, it must be managed as Hazardous Waste due to its structural similarity to pyridine (D038) and its potential toxicity profile.[1][2][3] We treat it as "Toxic Solid, Organic, N.O.S." (Not Otherwise Specified).[1][5]

Waste Segregation: The Self-Validating System

A self-validating system means the protocol prevents errors before they happen.[2][3][5] In waste disposal, this is achieved through strict Segregation Logic .[1][5]

Compatibility Matrix

Before placing the waste in a drum, validate compatibility against this table.

Waste StreamCompatibilityAction
Halogenated Solvents (DCM, Chloroform)Compatible Can be co-packed if the incinerator accepts halogens.[1][2][3]
Non-Halogenated Solvents (Acetone, MeOH)Compatible Ideal co-packing stream (High BTU).[1][5]
Oxidizers (Peroxides, Nitrates)DANGER STOP. The allyl group can react violently.[1][5] Segregate immediately.
Strong Acids (H₂SO₄, HCl)CAUTION Exothermic reaction risk with pyrrolidine nitrogen.[1][5] Neutralize or segregate.
Aqueous Waste Poor Low solubility.[2][3][5] Do not attempt to dissolve in water for disposal.[2][3][5]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

If the compound is in solution (e.g., reaction mixture):

  • Quench Reactivity: If unreacted allyl reagents are present, ensure no active initiators (peroxides) remain.[2][3][5]

  • pH Check: Verify pH is between 6 and 10. If highly basic (due to pyrrolidine), neutralize carefully with dilute acetic acid to prevent heat generation in the waste drum.[1][3][5]

Phase B: Packaging & Labeling

For the isolated solid or oil:

  • Primary Container: Transfer material into a High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap.

    • Why? HDPE is resistant to basic amines; Amber glass protects the allyl group from photo-initiated degradation.[2][3][5]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.

  • Labeling (GHS Standards):

    • Chemical Name: this compound[1][2][3]

    • Hazard Class: Irritant, Toxic.[1][5]

    • Waste Code: Label as "Non-Regulated Organic Waste" OR "Hazardous Waste" depending on your local jurisdiction's interpretation of pyridine derivatives.[3][5] Recommendation: Default to Hazardous.

Phase C: The Hand-Off
  • Manifesting: List the waste under DOT Hazard Class 6.1 (Toxic Substances) if applicable based on LD50 data, or Class 9 (Miscellaneous) .[3][5]

  • Storage: Store in a cool, dry, well-ventilated flammable cabinet until pickup.

  • Final Destruction: Transfer to a licensed facility for Rotary Kiln Incineration .

Visual Workflow: Decision Logic

This diagram illustrates the decision process for disposing of this compound depending on its physical state.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mix Container Packaging: HDPE or Amber Glass Solid->Container Segregation Segregation Check: Is Oxidizer Present? Solution->Segregation Quench Quench/Neutralize (Remove Peroxides) Segregation->Quench Yes (Risk) Segregation->Container No (Safe) Quench->Container Label Labeling: 'Toxic Organic Waste' (List Constituents) Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision matrix for the safe disposal of this compound, prioritizing segregation from oxidizers.

Contingency: Spill Management

The "Self-Validating" safety net.[1][2][3]

If a spill occurs, do not use water immediately (it spreads the organic base).[1][3][5]

  • Evacuate & Ventilate: The allyl group may release acrid vapors.[2][3][5]

  • Absorb: Use Vermiculite or Sand .[2][3][5][6] Do not use paper towels (combustible surface area).[2][3][5]

  • Decontaminate: Wash the surface with a dilute ethanol solution followed by soap and water.[2][3][5]

  • Disposal of Debris: Treat all cleanup materials as hazardous chemical waste (same category as the parent compound).[2][3][5]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Retrieved from [Link][2][3]

  • National Research Council. (2011).[2][3][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][5] The National Academies Press.[2][3][5] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][5][7] Hazard Communication Standard: Safety Data Sheets (SDS).[2][3][5] Retrieved from [Link][2][3]

  • American Chemical Society (ACS). (2023).[2][3][5] Identifying and Evaluating Hazards in Research Laboratories.[2][3][5] Retrieved from [Link][2][3]

Sources

Personal protective equipment for handling 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

This document provides essential safety protocols and operational guidance for the handling of this compound. As a novel research chemical, a specific Safety Data Sheet (SDS) is not yet established. Therefore, this guide is built upon a comprehensive hazard assessment, inferring risks from the compound's constituent functional groups: the pyridine core, the pyrrolidine substituent, and the allyl group. The precautionary principle dictates that the compound should be handled as if it possesses the cumulative hazards of its most reactive and toxic components.

Inferred Hazard Profile and Core Safety Directives

Based on its chemical structure, this compound is presumed to be a hazardous substance. The primary risks are associated with its aminopyridine-like structure, the corrosive nature of the pyrrolidine moiety, and the toxicity of the allyl group.

Assumed Hazards:

  • High Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin, similar to other aminopyridines.[1][2][3]

  • Corrosivity and Irritation: Expected to cause serious skin and eye irritation, potentially leading to chemical burns.[4][5] The vapor or dust may cause severe respiratory tract irritation.[2][3]

  • Organ Toxicity: Potential for systemic effects, including damage to the central nervous system, liver, and kidneys upon chronic or significant acute exposure.[6][7]

  • Flammability: While the compound is a solid, it should be considered combustible. In the event of a fire, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][9]

Hazard Analysis by Functional Moiety

Understanding the risks posed by each part of the molecule is critical for justifying the stringent handling protocols recommended.

  • Aminopyridine Core: The 6-(pyrrolidin-1-yl)pyridine structure is a substituted aminopyridine. Aminopyridines as a class are known for their high toxicity. For example, 4-Aminopyridine is fatal if swallowed and toxic in contact with skin.[1][3] These compounds often exert their toxicity by affecting the nervous system. Therefore, preventing any direct contact, ingestion, or inhalation is paramount.

  • Pyrrolidine Ring: Pyrrolidine itself is a corrosive, flammable, and harmful substance that can cause severe skin burns and eye damage.[4][5] Derivatives containing a pyrrolidine ring can exhibit high lipophilicity, which may enhance their ability to cross the blood-brain barrier and exert central nervous system effects.[6]

  • Allyl Group: The presence of an allyl group (CC=C) introduces additional hazards. Allyl compounds, such as allyl alcohol and allyl chloride, are often toxic, flammable, and reactive.[10][11][12] They can be potent irritants and may cause damage to the liver.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against exposure. The following table outlines the minimum required PPE.

Protection Area Required Equipment Rationale and Specifications
Respiratory NIOSH-approved RespiratorA fitted respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required if not handled within a certified chemical fume hood.[1] This protects against inhalation of aerosols, dust, or vapors.
Eye & Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes. Standard safety glasses are insufficient.[2][13]
Hand Double-Gloving: Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a range of organic chemicals.
Body Chemical-Resistant Lab CoatA flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely.
Footwear Closed-toe, Impervious ShoesShoes must be made of a non-porous material to prevent absorption in case of spills.

Safe Handling and Operations Workflow

All manipulations involving this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][13]

Workflow Diagram: From Receipt to Use

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Storage Phase A Verify Fume Hood Certification B Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Lab Coat) A->B C Prepare Spill Kit & Emergency Quench B->C D Place Compound on Weigh Paper/Boat C->D Proceed to Handling E Carefully Transfer to Reaction Vessel D->E F Add Solvent Using Syringe or Cannula E->F G Seal Reaction Vessel F->G H Wipe Down Surfaces with Decontaminating Solution G->H Reaction Complete I Segregate Waste (Solid & Liquid) H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Immediate and decisive action is required in the event of a spill or exposure.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Chemical Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Clean-up: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealed hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and reaction residues, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations.

References

  • Material Safety Data Sheet for 4-Aminopyridine. Provides critical safety information on a related toxic aminopyridine, including PPE and first aid. (Source: )

  • Safety Data Sheet for 2-Amino Pyridine. Highlights hazards such as toxicity, skin/eye irritation, and necessary protective measures for aminopyridines. (Source: )

  • GHS Safety Data Sheet for 4-AMINOPYRIDINE. Details PPE requirements, handling procedures, and spill cleanup for a toxic pyridine derivative. (Source: )

  • Sigma-Aldrich Product Page for this compound. Provides basic physical properties like its solid form and combustible solids storage class. (Source: )

  • Material Safety Data Sheet for Pyridine. Outlines the hazards of the parent heterocycle, including flammability, organ toxicity, and environmental hazards. (Source: )

  • MSDS for 2-AMINO PYRIDINE. Emphasizes the use of a chemical fume hood and proper ventilation. (Source: )

  • Review of α-pyrrolidinophenone derivatives. Discusses the lipophilicity and potential for CNS activity of compounds containing a pyrrolidine ring. (Source: )

  • Safety Data Sheet for 4-AMINOPYRIDINE (FOR SYNTHESIS). Lists hazard statements and first-aid measures for a highly toxic analogue. (Source: )

  • Safety Data Sheet for Pyridine-2-aldoxime. Provides hazard information for another substituted pyridine, indicating it is harmful if swallowed and causes skin/eye irritation. (Source: )

  • Material Safety Data Sheet for PYRROLIDINE. Details the significant hazards of the pyrrolidine functional group, including flammability and severe skin/eye damage. (Source: )

  • Hazardous Substance Fact Sheet for N-Nitrosopyrrolidine. Describes hazards for a pyrrolidine derivative, noting potential for liver and kidney damage. (Source: )

  • ICSC Card for PYRROLIDONE. Notes that related compounds can give off irritating or toxic fumes in a fire. (Source: )

  • Product Stewardship Summary for Allyl Alcohol. Describes the high reactivity and toxicity hazards associated with the allyl functional group. (Source: )

  • Safety Data Sheet for 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde. Provides a safety profile for a structurally similar compound, confirming likely dermal and oral toxicity and irritant properties. (Source: )

  • Safety Data Sheet for Pyrrolidine. Reinforces the corrosive and harmful nature of the pyrrolidine moiety. (Source: )

  • CAMEO Chemicals Datasheet for ALLYL ALCOHOL. Details the severe health hazards and flammability of a key allyl compound. (Source: )

  • Wikipedia Article on Pyridine. Describes the general chemical properties and reactivity of the pyridine ring system. (Source: )

  • Human Health Tier II Assessment for Aliphatic allyl esters. Discusses the metabolic pathway of allyl esters to the toxic metabolite allyl alcohol, which can cause liver damage. (Source: )

  • Article on Substituted Dihydropyridine Synthesis. Provides context on the synthesis and reactivity of pyridine derivatives. (Source: )

  • Article on Preparation of Substituted Pyridines. Offers further background on the synthesis of complex pyridine structures. (Source: )

  • Safety Data Sheet for Allyl chloride. Indicates that allyl compounds can be harmful, irritating, and may have irreversible effects. (Source: )

  • Article on Substituted Pyridines from Isoxazoles. Describes modern synthetic routes to substituted pyridines. (Source: )

  • MSDS for ALLYL CHLORIDE. Lists comprehensive hazards for a common allyl compound, including flammability, toxicity, and carcinogenicity suspicion. (Source: )

  • Safety Data Sheet for Eugenol (an allyl-substituted phenol). Demonstrates that allyl-containing aromatic compounds can be skin sensitizers. (Source: )

  • Organic Chemistry Portal on Pyridine Synthesis. Provides an overview of synthetic methodologies for creating pyridine-based molecules. (Source: )

  • Safety Data Sheet for a substituted pyridine. Illustrates that not all complex pyridines have fully characterized hazards, reinforcing a cautious approach. (Source: )

  • PubChem entry for 3-(Pyrrolidin-2-yl)pyridine. Shows GHS hazard classifications for a related compound, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. (Source: )

  • Toxicological Profile for Pyridine. Provides in-depth information on the health effects of the parent pyridine compound. (Source: )

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.